molecular formula C5H7N3O2 B040383 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 117860-53-4

5-amino-1-methyl-1H-pyrazole-3-carboxylic acid

Katalognummer: B040383
CAS-Nummer: 117860-53-4
Molekulargewicht: 141.13 g/mol
InChI-Schlüssel: BRXPDBOCAWXPLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-amino-1-methyl-1H-pyrazole-3-carboxylic acid is a versatile and high-value pyrazole derivative serving as a critical building block in medicinal chemistry and heterocyclic compound synthesis. Its core structure combines a carboxylic acid moiety and an aromatic amine group on a 1-methylpyrazole scaffold, making it an ideal precursor for the construction of more complex molecular architectures through amide coupling reactions (e.g., peptide synthesis), diazotization, and cyclocondensation. Researchers extensively utilize this compound in the design and synthesis of targeted libraries for drug discovery programs, particularly in the development of kinase inhibitors, anticancer agents, and anti-inflammatory compounds. The electron-donating methyl and amino groups influence the heterocycle's electronic properties and tautomeric equilibrium, which can be crucial for optimizing binding affinity and pharmacokinetic profiles in lead candidates. Its primary research value lies in its role as a multifunctional intermediate that facilitates rapid analog generation and structure-activity relationship (SAR) studies. Furthermore, this scaffold is integral in the synthesis of fused pyrazole systems and metal-organic frameworks (MOFs) for material science applications. Offered with high chemical purity, this product is intended for use in laboratory research settings to advance pharmaceutical and chemical innovation.

Eigenschaften

IUPAC Name

5-amino-1-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-8-4(6)2-3(7-8)5(9)10/h2H,6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXPDBOCAWXPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10416037
Record name 5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10416037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117860-53-4
Record name 5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10416037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and efficient synthetic route for obtaining 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid, a valuable heterocyclic building block for researchers, scientists, and professionals in drug development. The presented methodology is grounded in established chemical principles and supported by peer-reviewed literature, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Substituted Pyrazoles

Substituted pyrazoles are a cornerstone in medicinal chemistry, forming the core scaffold of numerous pharmaceuticals and agrochemicals. Their prevalence stems from their ability to engage in a variety of biological interactions, often acting as bioisosteres for other functional groups. The specific target of this guide, this compound, possesses three key points of functionality: a primary amine, a carboxylic acid, and a methylated pyrazole ring. This trifecta of reactive sites makes it an exceptionally versatile synthon for the construction of more complex molecular architectures, particularly in the development of kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to this compound (1) points towards the hydrolysis of its corresponding ethyl ester, ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (2). This ester is a stable and often commercially available intermediate. The synthesis of the pyrazole ring itself is most effectively achieved through the cyclocondensation of a suitable hydrazine, in this case, methylhydrazine (4), with a 1,3-dielectrophilic species. A highly effective and commonly employed precursor for this transformation is ethyl 2-cyano-3-ethoxyacrylate (3), which can be readily prepared from ethyl cyanoacetate (5) and triethyl orthoformate.

This multi-step, one-pot-adaptable approach offers a practical and scalable route to the target molecule from readily available starting materials.

Retrosynthetic Pathway

G This compound (1) This compound (1) ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (2) ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (2) This compound (1)->ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (2) Hydrolysis ethyl 2-cyano-3-ethoxyacrylate (3) ethyl 2-cyano-3-ethoxyacrylate (3) ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (2)->ethyl 2-cyano-3-ethoxyacrylate (3) Cyclocondensation methylhydrazine (4) methylhydrazine (4) ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (2)->methylhydrazine (4) Cyclocondensation ethyl cyanoacetate (5) ethyl cyanoacetate (5) ethyl 2-cyano-3-ethoxyacrylate (3)->ethyl cyanoacetate (5) Condensation triethyl orthoformate triethyl orthoformate ethyl 2-cyano-3-ethoxyacrylate (3)->triethyl orthoformate Condensation

(NC)CH₂COOEt + HC(OEt)₃ → (EtO)CH=C(CN)COOEt + 2EtOH

(EtO)CH=C(CN)COOEt + CH₃NHNH₂ → Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate + 2EtOH

Caption: Workflow for the synthesis of the key pyrazole intermediate.

Part 2: Synthesis of this compound

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard procedure, typically carried out under basic conditions followed by acidification.

Reaction Scheme:

Experimental Protocol:

  • Dissolve ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (1.0 mol) in a mixture of ethanol (500 mL) and water (500 mL) in a round-bottom flask.

  • Add a solution of sodium hydroxide (2.5 mol) in water (250 mL) to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting ester).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (500 mL) and wash with diethyl ether (2 x 250 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with concentrated hydrochloric acid.

  • A precipitate will form. Stir the suspension in the ice bath for 1 hour to ensure complete precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Table 3: Reagent Quantities and Properties for Part 2

ReagentMolar Mass ( g/mol )MolesVolume/Mass
Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate169.181.0169.2 g
Sodium Hydroxide40.002.5100.0 g
Concentrated HCl36.46As neededAs needed

Final Product Workflow

G Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Base Hydrolysis Base Hydrolysis Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate->Base Hydrolysis Acidification Acidification Base Hydrolysis->Acidification This compound This compound Acidification->this compound

Caption: Final hydrolysis step to the target carboxylic acid.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The starting materials are readily available and the procedures employ standard laboratory techniques. The final product is a versatile building block with significant potential in the discovery and development of new chemical entities with therapeutic applications. Further derivatization of the amino and carboxylic acid functionalities can lead to a diverse library of compounds for biological screening.

References

  • Synthesis of Ethyl Cyanoacetate: A general procedure for the synthesis of ethyl cyanoacetate is well-established in organic chemistry literature. For a representative procedure, see: Organic Syntheses, Coll. Vol. 1, p.254 (1941); Vol. 4, p.41 (1925). [Link: http://www.orgsyn.org/demo.aspx?prep=CV1P0254]
  • Knoevenagel Condensation for Enol Ether Synthesis: The condensation of active methylene compounds with orthoformates is a standard method. For an example of a similar transformation, see: Journal of Organic Chemistry, 1960, 25 (5), pp 821–823. [Link: https://pubs.acs.org/journal/joceah]
  • Synthesis of 5-Aminopyrazoles: A comprehensive review on the synthesis of 5-aminopyrazoles, which includes the cyclocondensation of β-ketonitriles and their derivatives with hydrazines, can be found in: Beilstein Journal of Organic Chemistry, 2011 , 7, 217–241. [1][2][Link: https://www.beilstein-journals.org/bjoc/]

  • Commercial Availability of the Intermediate: Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate is available from various chemical suppliers, confirming its stability and accessibility. For instance, see the product listing on Sigma-Aldrich. [3][Link: https://www.sigmaaldrich.com/]

  • Hydrolysis of Esters: The saponification of esters is a fundamental reaction in organic chemistry.

Sources

An In-Depth Technical Guide to 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a privileged structure in numerous biologically active molecules, and this particular derivative offers three distinct functional points for chemical modification: a reactive amino group, a versatile carboxylic acid, and an N-methylated pyrazole core that influences solubility and metabolic stability. This document details the compound's physicochemical and spectroscopic properties, proposes a robust synthetic pathway with a detailed experimental protocol, explores its chemical reactivity, and discusses its applications as a key building block in the synthesis of complex molecules. Safety and handling protocols are also outlined to ensure its proper use in a research setting.

Introduction to a Versatile Heterocyclic Scaffold

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and agrochemicals. Among them, the pyrazole nucleus is a cornerstone of medicinal chemistry, prized for its metabolic stability and its ability to participate in hydrogen bonding and other non-covalent interactions. This compound represents a highly functionalized and strategically important member of this class. Its structure combines the aromatic stability of the pyrazole ring with the synthetic utility of an amino group and a carboxylic acid, making it an ideal starting material for constructing diverse chemical libraries. The N-methylation at the 1-position prevents tautomerism and provides a fixed regiochemical handle, which is crucial for predictable derivatization and consistent biological activity in drug discovery programs.[1] This guide serves as a technical resource for researchers aiming to leverage the unique chemical properties of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis. While specific experimental data for this compound is not universally published, its properties can be reliably predicted based on closely related analogs and general chemical principles.

Table 1: Physicochemical Properties

PropertyValue / DescriptionSource / Rationale
IUPAC Name This compoundStandard Nomenclature
Molecular Formula C₅H₇N₃O₂Calculated
Molecular Weight 141.13 g/mol Calculated
Appearance White to light yellow solidBased on related pyrazoles[2]
Melting Point >200 °C (with decomposition)Estimated based on analogs like 5-methyl-1H-pyrazole-3-carboxylic acid (210-211°C)[2] and 5-amino-1H-pyrazole-3-carboxylic acid (245-246 °C)
Boiling Point ~561 °C at 760 mmHg (Predicted)Predicted for the non-methylated analog; compound will likely decompose before boiling[]
Solubility Soluble in DMSO, limited solubility in water and alcoholsTypical for functionalized heterocycles; DMSO is a common solvent for related compounds[2]
Storage 2-8 °C, inert atmosphere, protect from lightRecommended for analogous amino-pyrazole derivatives to ensure stability[]
Spectroscopic Profile

The structural elucidation of synthetic derivatives relies on a clear understanding of the parent compound's spectral signature.

  • ¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the spectrum is expected to show a sharp singlet for the N-methyl protons (CH₃) around 3.6-3.9 ppm. A singlet for the lone proton on the pyrazole ring (C4-H) would appear further downfield, typically in the 6.0-6.5 ppm range. The amine (NH₂) protons would likely appear as a broad singlet around 5.0-6.0 ppm, while the carboxylic acid proton (COOH) would be a very broad singlet at >12 ppm. All exchangeable protons (NH₂ and COOH) would disappear upon a D₂O shake. The spectrum for the related 5-methyl-1H-pyrazole-3-carboxylic acid shows the ring proton at 6.42 ppm, supporting this prediction.[2][4]

  • ¹³C NMR Spectroscopy: The spectrum will display five distinct signals. The N-methyl carbon is expected around 35-40 ppm. The three pyrazole ring carbons would appear in the aromatic region (approx. 95-160 ppm), with the C=O of the carboxylic acid being the most downfield signal, typically >165 ppm.

  • FT-IR Spectroscopy: The infrared spectrum provides clear evidence of the key functional groups. Characteristic absorption bands would include:

    • A broad O-H stretch from the carboxylic acid centered around 3000 cm⁻¹.

    • Two distinct N-H stretching bands for the primary amine in the 3300-3450 cm⁻¹ region.

    • A strong C=O stretch for the carboxylic acid carbonyl at approximately 1700-1725 cm⁻¹.

    • C=N and C=C stretching vibrations from the pyrazole ring in the 1500-1620 cm⁻¹ range.

  • Mass Spectrometry: In an electron ionization (EI) experiment, the molecular ion peak (M⁺) would be observed at m/z = 141. Key fragmentation patterns would likely include the loss of H₂O (m/z = 123) and the loss of COOH (m/z = 96), followed by further fragmentation of the pyrazole ring.

Synthesis and Purification

The synthesis of substituted pyrazoles often relies on the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. For this compound, a logical and efficient pathway involves the reaction of methylhydrazine with an appropriately functionalized three-carbon electrophile.

Proposed Synthetic Pathway

A robust method involves the reaction of methylhydrazine with ethyl 2-cyano-3-ethoxyacrylate. This common building block contains the necessary functionality to form the desired pyrazole ring in a regioselective manner. The ethoxy group acts as a leaving group, and the cyano group is subsequently hydrolyzed to the carboxylic acid.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for pyrazole synthesis.[5]

Step 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-cyano-3-ethoxyacrylate (1 eq.).

  • Dissolve the starting material in absolute ethanol (approx. 5 mL per gram of starting material).

  • Add methylhydrazine (1.05 eq.) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The crude ester can be used directly in the next step or purified by recrystallization from ethanol.

Step 2: Hydrolysis to this compound

  • Suspend the crude ethyl ester from the previous step in a 1 M aqueous solution of sodium hydroxide (NaOH) (2.5 eq.).

  • Heat the mixture to 60-70 °C with vigorous stirring for 2-4 hours, or until the hydrolysis is complete (monitored by TLC, observing the disappearance of the ester).

  • Cool the resulting clear solution in an ice bath.

  • Carefully acidify the solution to pH 3-4 by the dropwise addition of 2 M hydrochloric acid (HCl). A white or off-white precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove residual salts, and dry in a vacuum oven at 50 °C.

Chemical Reactivity and Derivatization

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups, allowing for selective modifications.

  • Reactions at the Amino Group: The 5-amino group is a potent nucleophile. It can readily undergo acylation with acid chlorides or anhydrides to form amides, react with aldehydes and ketones to form Schiff bases, or be used as the nucleophilic component in the construction of fused heterocyclic rings like pyrazolo[1,5-a]pyrimidines.[1]

  • Reactions at the Carboxylic Acid Group: The carboxylic acid can be converted into a wide range of derivatives. Standard esterification conditions (e.g., Fischer esterification) yield the corresponding esters. Activation with reagents like thionyl chloride (SOCl₂) or oxalyl chloride produces the highly reactive acid chloride, which can then be reacted with amines to form amides.[6]

  • Building Block for Fused Systems: This molecule is an excellent precursor for fused pyrazole systems, which are of great interest in drug discovery. For instance, condensation reactions involving the amino group and a 1,3-dielectrophile can lead to the formation of pyrazolopyridines or pyrazolopyrimidines.[1]

Caption: Key derivatization pathways from the core molecule.

Applications in Research and Drug Development

5-aminopyrazole derivatives are key starting materials for a multitude of bioactive compounds.[1] The title compound serves as a valuable scaffold for several reasons:

  • Structural Rigidity: The planar pyrazole ring provides a rigid core, which helps in reducing the entropic penalty upon binding to a biological target, often leading to higher affinity.

  • Hydrogen Bonding: The amino and carboxylic acid groups, along with the ring nitrogens, can act as both hydrogen bond donors and acceptors, facilitating strong interactions with protein active sites.

  • Vectors for SAR: The three distinct functionalization points allow for systematic modification to explore Structure-Activity Relationships (SAR). The properties of a lead compound can be fine-tuned by altering substituents at these positions to improve potency, selectivity, or pharmacokinetic properties.

Analogs and derivatives of this scaffold have been investigated as inhibitors of enzymes such as 15-lipooxygenase-1, highlighting their potential in developing anti-inflammatory agents.[] The broader class of aminopyrazoles is foundational to the synthesis of compounds with anticancer, antimicrobial, and anti-tuberculosis activities.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential. Based on data from structurally similar compounds, this compound should be handled with care.

  • Hazard Identification: The compound is expected to be harmful if swallowed and may cause skin and serious eye irritation.[7] It may also cause respiratory irritation, particularly if handled as a fine powder.[8] The GHS pictogram associated with these hazards is GHS07 (Exclamation Mark).

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][9] If there is a risk of generating dust, use a respirator with a particulate filter.[8]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[9][10] Avoid dust formation and inhalation.[10] Ensure eyewash stations and safety showers are readily accessible.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[] Recommended storage temperature is between 2-8 °C. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[9][10]

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for innovation in drug discovery and materials science. Its combination of a stable heterocyclic core with strategically placed, reactive functional groups makes it an invaluable tool for synthetic chemists. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers can effectively unlock its potential to create novel molecules with tailored functions and significant biological impact.

References

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • PubChem. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxamide. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). 1-Phenyl-3-methyl-5-pyrazolone. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5‐amino‐1H‐pyrazole 3. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • MDPI. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The pyrazole nucleus is a foundational heterocyclic motif in medicinal chemistry, renowned for its diverse biological activities.[1] Molecules incorporating the pyrazole scaffold have demonstrated a wide array of therapeutic properties, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[1] Within this class, 5-aminopyrazole derivatives are particularly valuable as versatile synthetic intermediates for constructing more complex fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolopyridines.[2][3] These derivatives are recognized as crucial building blocks in the design of kinase inhibitors and other targeted therapeutics.[1] 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid represents a key member of this family, offering multiple functional groups for chemical modification and library development in the pursuit of novel drug candidates.

Physicochemical Properties

Detailed experimental data for this compound is not extensively documented. However, its properties can be extrapolated from its ethyl ester precursor, Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate.

PropertyData for Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (Precursor)Estimated Data for this compound
Molecular Formula C₇H₁₁N₃O₂C₅H₇N₃O₂
Molecular Weight 169.18 g/mol 141.13 g/mol
Appearance SolidSolid (Predicted)
SMILES CN1N=C(C(OCC)=O)C=C1NCN1N=C(C(O)=O)C=C1N
InChI Key KTRQSZBRYRHIKL-UHFFFAOYSA-N(Not available)

Synthesis and Experimental Protocols

The most direct synthetic route to this compound is the hydrolysis of its commercially available ethyl ester precursor. This method is a standard and reliable transformation in organic synthesis.

Proposed Synthesis Workflow

G cluster_0 Synthesis of this compound A Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate B Hydrolysis A->B NaOH, Ethanol/Water C This compound B->C Acidification (e.g., HCl) D Workup and Purification C->D E Final Product D->E

Caption: Proposed synthesis of this compound via ester hydrolysis.

Detailed Hydrolysis Protocol

This protocol is adapted from established procedures for the hydrolysis of similar pyrazole esters.[3]

Materials:

  • Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate in a mixture of ethanol and water.

  • Addition of Base: Add a stoichiometric excess (typically 2-3 equivalents) of sodium hydroxide to the solution.

  • Hydrolysis: Heat the reaction mixture to reflux and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: To the remaining aqueous solution, slowly add 1M hydrochloric acid with stirring until the pH is acidic (typically pH 2-3). A precipitate of the carboxylic acid should form.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

  • Base-catalyzed hydrolysis: Sodium hydroxide is a strong base that effectively catalyzes the saponification of the ethyl ester to the corresponding carboxylate salt.

  • Ethanol/Water Solvent System: This co-solvent system ensures the solubility of both the ester starting material and the inorganic base.

  • Acidification: Protonation of the carboxylate salt with a strong acid like HCl is necessary to precipitate the neutral carboxylic acid, which is typically less soluble in acidic aqueous media.

  • Extraction with Ethyl Acetate: This organic solvent is suitable for extracting the moderately polar carboxylic acid product from the aqueous solution.

Applications in Drug Discovery and Development

The 5-aminopyrazole core is a privileged scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a wide range of biologically active compounds.

Role as a Versatile Chemical Intermediate

The presence of the amino and carboxylic acid functional groups on the pyrazole ring allows for diverse chemical modifications. The amino group can be acylated, alkylated, or used in cyclization reactions to form fused heterocyclic systems. The carboxylic acid can be converted to amides, esters, or other derivatives, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.

Potential Therapeutic Applications of Derivatives

Derivatives of 5-aminopyrazole-3-carboxylic acid have been investigated for a variety of therapeutic applications:

  • Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors. The functional groups on this compound can be elaborated to target the ATP-binding site of various kinases.

  • Anticancer Agents: Many pyrazole-containing compounds exhibit antiproliferative activity against various cancer cell lines.[1]

  • Anti-inflammatory Agents: The structural similarity of some pyrazole derivatives to known anti-inflammatory drugs suggests their potential in this therapeutic area.[1]

  • Antimicrobial Agents: The 5-aminopyrazole moiety has been incorporated into molecules with antibacterial and antifungal properties.[1]

Conceptual Pathway: 5-Aminopyrazole Derivatives in Kinase Inhibition

G cluster_1 Kinase Inhibition by 5-Aminopyrazole Derivatives A This compound B Chemical Elaboration (Amide Coupling, etc.) A->B C Pyrazole-based Kinase Inhibitor B->C D Kinase ATP Binding Site C->D Binds to E Inhibition of Kinase Activity D->E Blocks ATP binding F Downstream Signaling Blockade E->F G Therapeutic Effect (e.g., Anti-cancer) F->G

Caption: Conceptual pathway illustrating the role of 5-aminopyrazole derivatives as kinase inhibitors.

Spectroscopic Data

  • ¹H NMR:

    • A singlet for the pyrazole ring proton (CH).

    • A singlet for the N-methyl (N-CH₃) protons.

    • A broad singlet for the amino (NH₂) protons.

    • A broad singlet for the carboxylic acid (COOH) proton.

  • ¹³C NMR:

    • Signals corresponding to the carbon atoms of the pyrazole ring.

    • A signal for the N-methyl carbon.

    • A signal for the carboxylic acid carbonyl carbon.

  • IR Spectroscopy:

    • Characteristic N-H stretching vibrations for the amino group.

    • A broad O-H stretching vibration for the carboxylic acid.

    • A strong C=O stretching vibration for the carboxylic acid.

  • Mass Spectrometry:

    • The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (141.13 g/mol ).

Conclusion

This compound is a valuable, albeit not extensively cataloged, building block for medicinal chemistry and drug discovery. Its synthesis from the corresponding ethyl ester is straightforward, and its versatile functional groups provide a platform for the development of diverse chemical libraries. The established biological importance of the 5-aminopyrazole scaffold underscores the potential of this compound and its derivatives in the search for novel therapeutic agents. Further research and characterization of this molecule are warranted to fully explore its utility in the development of next-generation pharmaceuticals.

References

  • (PDF) New Azo Compounds Derived from 1H-5-amino-4-ethoxycarbonyl-3-methyl-pyrazole and 3-mono- or 1,3-disubstituted pyrazol-5-ones. ResearchGate. [Link]

  • 5-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 265696. PubChem. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC - NIH. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

  • Pyrazoles database - synthesis, physical properties. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH. [Link]

  • 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. MDPI. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]

  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed. [Link]

  • methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate | C6H9N3O2 | CID 4715109. PubChem. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. PMC - NIH. [Link]

  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

  • Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Asian Journal of Chemistry. [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ResearchGate. [Link]

Sources

A Technical Guide to 5-Amino-1-methyl-1H-pyrazole-3-carboxylic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical overview of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. We will explore its chemical identity according to IUPAC nomenclature, detail its physicochemical properties, and present a comprehensive, mechanistically-driven synthesis protocol. Furthermore, this document outlines standard analytical techniques for its characterization and discusses its established role as a key scaffold in the development of targeted therapeutics, particularly kinase inhibitors. This content is intended for researchers and professionals in chemical synthesis and drug development.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is foundational for research and development. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

The IUPAC name for the molecule is This compound . The numbering of the pyrazole ring begins at the substituted nitrogen atom and proceeds towards the nearest substituent, ensuring the amino group is at position 5 and the carboxylic acid at position 3.

A diagram illustrating the core structure and numbering convention is provided below.

cluster_molecule This compound C1 C C2 C C1->C2 NH2_group —NH₂ C1->NH2_group C3 C C2->C3 N2 N C3->N2 COOH_group —COOH C3->COOH_group N1 N N1->C1 Me_group —CH₃ N1->Me_group N2->N1 N_sub C_sub1 C_sub2 C⁵

Caption: IUPAC numbering of the pyrazole core.

Table 1: Chemical Identifiers and Properties

IdentifierValueSource
IUPAC Name This compound-
Molecular Formula C₅H₇N₃O₂-
Molecular Weight 141.13 g/mol -
CAS Number 139756-02-8[1]
Related CAS (Ethyl Ester) 80351-11-3
Canonical SMILES CN1N=C(C=C1N)C(=O)O-
Physical Form Solid

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrazoles often relies on the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For this compound, a common and efficient route begins with the ethyl ester precursor, ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate, followed by saponification.

Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

This key intermediate is typically synthesized via a cyclocondensation reaction. The causality behind this choice lies in the high reactivity of ethyl cyanoacetate and its subsequent transformation into a suitable precursor for cyclization with methylhydrazine.

Mechanism: The reaction proceeds through the formation of an activated enol ether from ethyl cyanoacetate. Methylhydrazine then acts as a binucleophilic reagent. The more nucleophilic nitrogen of methylhydrazine attacks one of the electrophilic centers, followed by an intramolecular cyclization and subsequent elimination of ethanol and water to yield the stable aromatic pyrazole ring.

Caption: General synthesis workflow diagram.

Experimental Protocol: Two-Step Synthesis

This protocol is a representative method adapted from established syntheses of similar pyrazole structures.[2]

PART A: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

  • Reaction Setup: To a solution of ethyl (2-cyano-3-ethoxy)acrylate (1.0 eq) in anhydrous ethanol (5 mL/mmol), add methylhydrazine (1.1 eq) dropwise at 0 °C under a nitrogen atmosphere.

    • Expert Insight: The dropwise addition at low temperature is crucial to control the exothermicity of the initial nucleophilic attack and prevent side reactions. Anhydrous conditions are preferred to avoid unwanted hydrolysis of the starting materials.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Cool the mixture to room temperature and reduce the solvent volume under reduced pressure. The resulting residue is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/hexane) to yield the ethyl ester as a solid.

PART B: Saponification to this compound

  • Reaction Setup: Dissolve the purified ethyl ester (1.0 eq) from Part A in a mixture of ethanol and water (e.g., 1:1 v/v). Add sodium hydroxide (2.0-3.0 eq) and stir the mixture.

  • Reaction Execution: Heat the reaction to 60-80 °C and stir for 2-4 hours. Monitor the hydrolysis by TLC until the ester starting material is no longer visible.

    • Trustworthiness: The use of excess base ensures complete conversion of the ester to the carboxylate salt. Monitoring by TLC provides a verifiable endpoint for the reaction.

  • Work-up and Isolation: Cool the reaction mixture in an ice bath and carefully acidify to pH ~4-5 with a dilute acid (e.g., 1M HCl). A precipitate will form upon neutralization.

    • Expert Insight: The target molecule is amphoteric. Careful pH adjustment is critical; making the solution too acidic can protonate the amino group, increasing solubility and reducing yield, while insufficient acidification will fail to precipitate the carboxylic acid.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, this compound. Purity can be assessed by melting point and spectroscopic methods.

Analytical Characterization

Table 2: Expected Analytical and Spectroscopic Data

TechniqueExpected Observations
¹H NMR (DMSO-d₆)δ ~12.5 ppm (br s, 1H, -COOH), δ ~5.8 ppm (s, 1H, pyrazole C4-H), δ ~5.5 ppm (br s, 2H, -NH₂), δ ~3.6 ppm (s, 3H, N-CH₃).
¹³C NMR (DMSO-d₆)δ ~165 ppm (C=O), δ ~155 ppm (C5), δ ~140 ppm (C3), δ ~90 ppm (C4), δ ~35 ppm (N-CH₃).
FT-IR (KBr, cm⁻¹)~3400-3200 (N-H, O-H stretches), ~3000-2800 (C-H stretches), ~1700 (C=O stretch), ~1620 (N-H bend).
Mass Spec (ESI) [M+H]⁺ = 142.0560; [M-H]⁻ = 140.0409.
Melting Point Expected to be >200 °C, similar to related pyrazole carboxylic acids.[4]

Applications in Medicinal Chemistry and Drug Discovery

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[5] Its value stems from its rigid, planar structure and the strategic placement of hydrogen bond donors (amino group) and acceptors (ring nitrogens), which facilitate strong and specific interactions with biological targets.

Kinase Inhibitors

The most prominent application of this compound and its derivatives is in the development of kinase inhibitors for oncology and inflammatory diseases.[6] The core structure serves as an excellent scaffold for building molecules that can fit into the ATP-binding pocket of various kinases.

  • IRAK4 Inhibition: Derivatives of this pyrazole core have been developed as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[7] IRAK4 is a critical transducer in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors, making it a key target for treating inflammatory diseases like rheumatoid arthritis. The 5-amino group often serves as a key interaction point within the kinase hinge region, while the 3-carboxamide (derived from the carboxylic acid) can be elaborated to occupy adjacent pockets and enhance selectivity and potency.[7]

  • FLT3 Inhibition: The Fms-like Tyrosine Kinase 3 (FLT3) is a major target in the treatment of Acute Myeloid Leukemia (AML).[8] The pyrazole-3-carboxamide motif, synthesized from the title compound, is a recurring feature in potent FLT3 inhibitors. These compounds function by competing with ATP, thereby blocking the downstream signaling that drives cancer cell proliferation.[8]

Other Therapeutic Areas

Beyond kinase inhibition, the aminopyrazole core is explored for a wide range of biological activities, including:

  • Anticancer agents targeting other mechanisms.[5]

  • Anti-inflammatory agents.[6]

  • Antiviral and antibacterial compounds.[5]

The utility of this compound lies in its function as a versatile intermediate. The carboxylic acid group is readily converted to amides, esters, or other functional groups, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns.

Conclusion

This compound is a high-value chemical building block with a well-defined synthesis and significant applications, particularly in the rational design of kinase inhibitors. Its structural features provide a robust platform for generating libraries of compounds for screening and lead optimization. The synthetic protocols are scalable and rely on fundamental organic chemistry principles, making the compound accessible for broad research applications. A thorough understanding of its synthesis, characterization, and chemical reactivity is essential for any scientist working in the fields of medicinal chemistry and drug development.

References

  • Vertex AI Search. (n.d.). 5-Amino-N-methyl-1H-pyrazole-3-carboxamide, 95% Purity.
  • PubChem. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxamide.
  • Sigma-Aldrich. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate.
  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • ResearchGate. (n.d.). New Azo Compounds Derived from 1H-5-amino-4-ethoxycarbonyl-3-methyl-pyrazole and 3-mono- or 1,3-disubstituted pyrazol-5-ones.
  • BOC Sciences. (n.d.). CAS 124004-31-5 5-Amino-1H-pyrazole-3-carboxylic acid.
  • ChemicalBook. (n.d.). 5-Methyl-1H-pyrazole-3-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride.
  • Sigma-Aldrich. (n.d.). 5-Amino-1H-pyrazole-3-carboxylic acid.
  • PubMed Central. (n.d.). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4.
  • MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • MDPI. (n.d.). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid.
  • PubChem. (n.d.). methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate.
  • PMC. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • ResearchGate. (n.d.). Synthesis of 5‐amino‐1H‐pyrazole 3.
  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • ChemicalBook. (n.d.). 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR.
  • MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
  • Santa Cruz Biotechnology. (n.d.). 5-Amino-1H-pyrazole-3-carboxylic acid.
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.

Sources

discovery and history of pyrazole compounds in medicine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery and Medicinal History of Pyrazole Compounds

Abstract

The pyrazole nucleus, a seemingly simple five-membered aromatic heterocycle with two adjacent nitrogen atoms, has proven to be a remarkably versatile scaffold in medicinal chemistry. This guide traverses the historical landscape of pyrazole-containing drugs, from their serendipitous discovery in the late 19th century to their current status as blockbuster therapeutics. We will delve into the pivotal moments of discovery, the evolution of synthetic strategies, and the ever-deepening understanding of their mechanisms of action. This exploration is designed for researchers, scientists, and drug development professionals, offering not just a historical account, but a technical narrative that underscores the scientific rationale and experimental rigor that have cemented the pyrazole core as a privileged structure in the pharmacopoeia.

The Dawn of a New Heterocycle: Knorr's Synthesis and the Birth of Pyrazoles

The story of pyrazoles in medicine begins not in a clinic, but in a 19th-century German laboratory. In 1883, the chemist Ludwig Knorr, while investigating the reactions of phenylhydrazine with β-ketoesters, unexpectedly synthesized a novel heterocyclic compound.[1] This reaction, now famously known as the Knorr pyrazole synthesis , laid the foundational chemistry for an entire class of compounds that would later exhibit profound biological activities.[1][2] Knorr's initial work was not driven by a quest for new medicines, but by a fundamental curiosity in organic synthesis. This foundational discovery, however, opened a new chapter in heterocyclic chemistry and, inadvertently, in pharmacology.

The Knorr synthesis, in its classic form, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. The elegance of this reaction lies in its simplicity and versatility, allowing for the creation of a diverse array of substituted pyrazoles. This synthetic accessibility was a crucial factor in the subsequent exploration of their medicinal potential.

Visualizing the Foundational Synthesis: The Knorr Pyrazole Synthesis Workflow

Knorr_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation Reaction 1,3-Dicarbonyl->Condensation Hydrazine Hydrazine (or derivative) Hydrazine->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Formation of Hydrazone Intermediate Dehydration Dehydration Cyclization->Dehydration Pyrazole Substituted Pyrazole Dehydration->Pyrazole Celecoxib_MoA cluster_inflammation Inflammatory Cascade cluster_homeostasis Homeostatic Functions Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Protective_Prostaglandins Prostaglandins (GI Protection, Platelet Aggregation) COX1->Protective_Prostaglandins COX1->Protective_Prostaglandins Largely Unaffected Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 by Celecoxib.

Experimental Protocol: A Representative Synthesis of Celecoxib

The synthesis of Celecoxib typically involves a Claisen condensation followed by a cyclocondensation reaction, a modern iteration of the foundational Knorr synthesis. [3] Step 1: Claisen Condensation to Synthesize 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

  • To a solution of 4'-methylacetophenone in a suitable solvent (e.g., toluene), add a strong base such as sodium methoxide.

  • Slowly add ethyl trifluoroacetate to the mixture at a controlled temperature.

  • Allow the reaction to proceed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with an aqueous acid solution and extract the product with an organic solvent.

  • Purify the resulting β-diketone intermediate.

Step 2: Cyclocondensation to Synthesize Celecoxib

  • Dissolve the purified 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione in an alcohol solvent, such as ethanol. [4]2. Add 4-hydrazinylbenzenesulfonamide hydrochloride to the solution. [3]3. Heat the reaction mixture to reflux for several hours. [4]4. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and isolate the crude Celecoxib product by filtration.

  • Recrystallize the crude product from a suitable solvent system to obtain pure Celecoxib. [4]

    Parameter Typical Value Reference
    Yield (Overall) 60-80% [3]
    Purity >99% [3]

    | Melting Point | 157-159 °C | [3]|

Beyond Inflammation: The Serendipitous Discovery of Sildenafil

The versatility of the pyrazole scaffold was further demonstrated with the discovery of Sildenafil , a compound that would become a household name for a very different therapeutic indication. Initially synthesized by a team of Pfizer chemists in the late 1980s, Sildenafil was intended as a treatment for hypertension and angina. [5][6]During early clinical trials, however, an unexpected side effect was consistently reported by male participants: increased erections. [7][8]This serendipitous observation led to a pivotal shift in the drug's development trajectory, ultimately resulting in its approval in 1998 as the first oral treatment for erectile dysfunction, marketed as Viagra. [5][6]

Mechanism of Action: A Tale of Phosphodiesterase Inhibition

Sildenafil's mechanism of action is fundamentally different from that of the anti-inflammatory pyrazoles. It is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme found in high concentrations in the corpus cavernosum of the penis. [5][9] During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP). [9]cGMP, in turn, leads to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and an erection. [5]PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging the erectile response to sexual stimulation. [9][10]

Sildenafil_MoA cluster_stimulation Sexual Stimulation cluster_erection Physiological Response NO_Release Nitric Oxide (NO) Release Guanylate_Cyclase Guanylate Cyclase Activation NO_Release->Guanylate_Cyclase cGMP_Production cGMP Production Guanylate_Cyclase->cGMP_Production Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP_Production->Smooth_Muscle_Relaxation PDE5 PDE5 cGMP_Production->PDE5 Degradation by Increased_Blood_Flow Increased Blood Flow to Corpus Cavernosum Smooth_Muscle_Relaxation->Increased_Blood_Flow Erection Erection Increased_Blood_Flow->Erection Sildenafil Sildenafil Sildenafil->PDE5 Inhibition Inactive_GMP Inactive GMP PDE5->Inactive_GMP

Caption: The mechanism of action of Sildenafil in erectile dysfunction.

Experimental Protocol: A General Synthetic Approach to Sildenafil

The commercial synthesis of Sildenafil has been optimized for efficiency and scale. A common route involves the construction of the pyrazolopyrimidinone core. [11]

  • Pyrazole Formation: A substituted pyrazole is synthesized via a reaction analogous to the Knorr synthesis, starting from a diketoester and hydrazine. [12]2. N-Methylation: The pyrazole nitrogen is selectively methylated. [12]3. Pyrimidinone Ring Formation: The pyrazole is then condensed with a derivative of ethoxymethylenemalonate to form the pyrimidinone ring system.

  • Chlorosulfonylation: The phenyl ring is chlorosulfonylated. [11]5. Sulfonamide Formation: The resulting sulfonyl chloride is reacted with N-methylpiperazine to form the sulfonamide side chain, yielding Sildenafil. [11]

    Parameter Typical Value Reference
    Overall Yield ~45-55% [12]
    Purity >99.5% [11]

    | Key Intermediate | Pyrazolopyrimidinone Core | [11]|

The Future of Pyrazoles in Medicine: An Ever-Expanding Horizon

The journey of pyrazole compounds in medicine is far from over. Their remarkable versatility continues to inspire the discovery of new therapeutic agents. [13][14]Researchers are actively exploring pyrazole derivatives for a wide range of applications, including:

  • Anticancer agents [15]* Antimicrobial agents [16][17]* Antidepressants [13]* Antiviral agents [13]* Herbicides in agriculture [18] The pyrazole scaffold's ability to be readily modified allows for the fine-tuning of its pharmacological properties, making it an enduringly "privileged" structure in the field of drug discovery. [19][20]

Conclusion

From a 19th-century chemical curiosity to a cornerstone of modern medicine, the pyrazole core has had a profound and lasting impact on human health. The stories of Antipyrine, Phenylbutazone, Celecoxib, and Sildenafil are not just tales of successful drugs; they are testaments to the power of scientific inquiry, the importance of serendipity, and the relentless pursuit of safer and more effective therapies. As synthetic methodologies become more sophisticated and our understanding of biological targets deepens, the legacy of the pyrazole nucleus is poised to continue for generations of researchers to come.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link] [13][14][16][17]2. Sildenafil - Wikipedia. Wikipedia. [Link] [5]3. Celecoxib - Wikipedia. Wikipedia. [Link] [21]4. Celecoxib - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. National Center for Biotechnology Information. [Link] [15]11. [Mode of action of sildenafil] - PubMed. National Center for Biotechnology Information. [Link]

  • Knorr Pyrazole Synthesis - Chem Help ASAP. Chem Help ASAP. [Link] [2]13. The Historical Trajectory of Phenylbutazone: From Human Medicine to Veterinary Stalwart. NINGBO INNO PHARMCHEM CO.,LTD.. [Link] [22]14. Celecoxib History - News-Medical.Net. News-Medical.Net. [Link] [23]15. Sildenafil: from angina to erectile dysfunction to pulmonary hypertension and beyond - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed. National Center for Biotechnology Information. [Link] [14]30. Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Bentham Science. [Link]

  • Update on clinical developments with celecoxib, a new specific COX-2 inhibitor: what can we expect? - PubMed. National Center for Biotechnology Information. [Link]

  • Viagra: How a Little Blue Pill Changed the World - Drugs.com. Drugs.com. [Link] [8]33. Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst - NIH. National Center for Biotechnology Information. [Link]

  • A Facile, Improved Synthesis of Sildenafil and Its Analogues - MDPI. MDPI. [Link] [11]35. Phenylbutazone - Wikipedia. Wikipedia. [Link]

  • Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PubMed Central. National Center for Biotechnology Information. [Link]

  • Phenylbutazone (Bute, PBZ, EPZ): one drug across two species - PubMed. National Center for Biotechnology Information. [Link]

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link] [19]40. Phenylbutazone (Bute, PBZ, EPZ): one drug across two species - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

  • Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica. Britannica. [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications. ACS Publications. [Link] [18]43. Chapter 5: Pyrazoles - Books - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF - ResearchGate. ResearchGate. [Link] [20]45. Knorr pyrazole synthesis | Request PDF - ResearchGate. ResearchGate. [Link]

  • Methods for the production of sildenafil base and citrate salt - Patent 1779852 - EPO. European Patent Office. [Link]

  • Ludwig Knorr - Wikipedia. Wikipedia. [Link] [24]48. SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB - Zenodo. Zenodo. [Link]

Sources

Spectroscopic Characterization of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic profile of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The unique arrangement of its amino, carboxylic acid, and N-methylated pyrazole functionalities presents a distinct spectroscopic signature. This document serves as a practical reference for researchers, offering both a predictive analysis of its spectral characteristics and robust methodologies for empirical data acquisition and interpretation.

Molecular Structure and Expected Spectroscopic Features

This compound possesses a pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The substituents—an amino group at position 5, a methyl group on the nitrogen at position 1, and a carboxylic acid at position 3—each contribute unique and identifiable signals in various spectroscopic techniques. Understanding the interplay of these functional groups is crucial for accurate structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the proton and carbon environments within the molecule.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum will feature distinct signals corresponding to the different proton environments. The chemical shifts are influenced by the electronic effects of the substituents on the pyrazole ring.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
Carboxylic Acid (-COOH)12.0 - 13.0Singlet (broad)1HThe acidic proton is often broad and may exchange with D₂O. Its chemical shift is concentration and solvent dependent.[1]
Amino (-NH₂)5.0 - 6.0Singlet (broad)2HThe amino protons can also be broad and are exchangeable with D₂O.
Pyrazole C4-H5.8 - 6.2Singlet1HThis proton is on the pyrazole ring, and its chemical shift is influenced by the adjacent amino and carboxylic acid groups.
N-Methyl (-CH₃)3.6 - 4.0Singlet3HThe methyl group attached to the nitrogen atom will appear as a sharp singlet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom. Carboxyl carbons are typically found significantly downfield.[2]

Carbon Expected Chemical Shift (δ, ppm) Notes
Carboxylic Acid (-COOH)165 - 175The carbonyl carbon of the carboxylic acid is characteristically deshielded.[1]
Pyrazole C5150 - 160This carbon is attached to the amino group, leading to a downfield shift.
Pyrazole C3140 - 150This carbon is attached to the carboxylic acid group.
Pyrazole C490 - 100This carbon is bonded to a hydrogen and is situated between the two substituted carbons.
N-Methyl (-CH₃)35 - 45The methyl carbon attached to the nitrogen.
Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

Workflow for NMR Analysis

Caption: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, and C=N bonds.

Predicted IR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Intensity Appearance Notes
O-H (Carboxylic Acid)2500 - 3300StrongVery BroadThis broadness is due to hydrogen bonding.[1][3]
N-H (Amino)3300 - 3500MediumTwo sharp bands (symmetric and asymmetric stretching)
C=O (Carboxylic Acid)1700 - 1725StrongSharpThis is a characteristic carbonyl stretch.[3]
C=N/C=C (Pyrazole Ring)1450 - 1600Medium-StrongSharpThese absorptions correspond to the aromatic ring stretching.
Experimental Protocol for IR Data Acquisition

Workflow for FTIR Analysis

Caption: A typical workflow for mass spectrometry analysis.

Conclusion

The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. While publicly available spectral data for this specific molecule is limited, a thorough understanding of the contributions of its constituent functional groups allows for a robust predictive analysis. The experimental protocols outlined in this guide provide a clear and reliable framework for researchers to obtain high-quality empirical data, enabling unambiguous structural confirmation and paving the way for further investigation in drug discovery and development programs.

References

  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Publishing.
  • ChemicalBook. (n.d.). 1H-Pyrazole-3-carboxylicacid,5-amino-,methylester(9CI)(632365-54-9) 1H NMR.
  • ChemicalBook. (n.d.). 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR.
  • National Institutes of Health. (n.d.). Synthesis and functional evaluation of proteinogenic amino acid-derived synthetic cannabinoid receptor agonists related to MPP-5F-PICA, MMB-5F-PICA, and MDMB-5F-PICA. PMC.
  • Sigma-Aldrich. (n.d.).
  • PubChem. (n.d.).
  • (n.d.).
  • Sigma-Aldrich. (n.d.). 5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride.
  • PubChem. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxamide.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ACS Omega. (2023).
  • National Institutes of Health. (n.d.). 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. PMC.
  • Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
  • ChemScene. (n.d.). Building blocks | Bioactive small molecules.

Sources

An In-depth Technical Guide on the Crystal Structure of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry. These versatile scaffolds are present in a wide array of pharmacologically active agents, demonstrating anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. A precise understanding of the crystal structure through single-crystal X-ray crystallography is therefore paramount for rational drug design and the development of structure-activity relationships (SAR). This guide provides a comprehensive overview of the experimental and analytical workflow for determining and understanding the crystal structure of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid, a key intermediate and pharmacophore.

Part 1: Synthesis and Spectroscopic Characterization

The journey to elucidating a crystal structure begins with the synthesis and purification of the target compound. While various synthetic routes to pyrazole derivatives exist, a common approach involves the condensation of a β-keto ester with a hydrazine derivative.[3]

Experimental Protocol: Synthesis

A plausible synthetic route to this compound is adapted from established methods for similar pyrazole derivatives.[4][5]

  • Step 1: Synthesis of a β-keto ester precursor. This can be achieved through various condensation reactions, such as the Claisen condensation.

  • Step 2: Cyclization with methylhydrazine. The β-keto ester is reacted with methylhydrazine in a suitable solvent, such as ethanol, and refluxed to form the pyrazole ring.

  • Step 3: Functional group manipulation. Subsequent steps would involve the introduction of the amino group at the C5 position and the carboxylic acid at the C3 position, potentially involving protection and deprotection steps.

  • Step 4: Purification. The final product is purified by recrystallization from a suitable solvent to obtain single crystals suitable for X-ray diffraction.

Spectroscopic Characterization

Prior to crystallographic analysis, the identity and purity of the synthesized compound are confirmed using various spectroscopic techniques.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the molecular structure, including the chemical environment of each proton and carbon atom.[7] Expected signals would confirm the presence of the methyl group, the pyrazole ring protons, and the amino and carboxylic acid functional groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups.[8] Characteristic absorption bands for the N-H stretching of the amino group, O-H stretching of the carboxylic acid, and C=O stretching of the carboxylic acid would be expected.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound.[6]

Part 2: Single-Crystal X-ray Diffraction: The Definitive Structural Elucidation

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow for Crystal Structure Determination

The following diagram outlines the typical workflow for determining a crystal structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination Synthesis Synthesis of Compound Purification Purification & Crystal Growth Synthesis->Purification Mounting Crystal Mounting Purification->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Structure_Solution Structure Solution (e.g., SHELXT) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Experimental workflow for single-crystal X-ray diffraction.

Detailed Protocol
  • Crystal Growth and Selection: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound. A suitable crystal is selected under a polarizing microscope.[1]

  • Data Collection: The selected crystal is mounted on a goniometer and placed in a diffractometer. X-ray diffraction data are collected as the crystal is rotated.[9]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares methods.[9]

Part 3: The Crystal Structure of this compound: An In-depth Analysis

While the specific crystallographic data for the title compound is not publicly available, we can infer its key structural features by comparing it to closely related pyrazole derivatives whose crystal structures have been determined.[10][11]

Expected Molecular Geometry

The molecular structure of this compound is expected to have the following key features:

  • Planar Pyrazole Ring: The five-membered pyrazole ring is expected to be essentially planar.[1]

  • Substituent Orientation: The methyl, amino, and carboxylic acid groups will be attached to the pyrazole ring. The dihedral angle between the plane of the carboxylic acid group and the pyrazole ring will be a key conformational feature.

The following diagram illustrates the expected molecular structure and numbering scheme.

Caption: Molecular structure of the target compound.

Crystallographic Parameters: A Comparative Summary

The following table summarizes typical crystallographic parameters observed for similar pyrazole derivatives, providing an expectation for the title compound.

ParameterExpected Value/SystemReference Example
Crystal SystemMonoclinic or Triclinic5-amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid (Monoclinic)[11]
Space GroupP2₁/c or P-15-amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid (P2₁/c)[11]
Z (Molecules/unit cell)2, 4, or 85-amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid (Z=8)[11]
Hydrogen BondingO-H···O, N-H···O, N-H···NCarboxylic acid dimers (O-H···O), intermolecular N-H···O and N-H···N interactions are common in related structures.[10][11]
Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is expected to be dominated by hydrogen bonding.

  • Carboxylic Acid Dimers: A common motif in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two molecules.[11]

  • Amino Group Interactions: The amino group can act as a hydrogen bond donor, forming N-H···O or N-H···N hydrogen bonds with the carboxylic acid group or the pyrazole nitrogen atoms of neighboring molecules, respectively. These interactions will likely link the carboxylic acid dimers into a more extended three-dimensional network.

The following diagram illustrates the potential hydrogen bonding interactions.

hydrogen_bonding cluster_dimer Carboxylic Acid Dimer Molecule1 Molecule A Molecule2 Molecule B Molecule1->Molecule2 O-H···O Molecule3 Molecule C Molecule2->Molecule3 N-H···O or N-H···N

Caption: Potential hydrogen bonding network.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the synthesis, characterization, and crystallographic analysis of this compound. While the specific crystal structure of this compound remains to be experimentally determined and deposited in a public database, the analysis of related structures provides a strong foundation for predicting its key structural features and intermolecular interactions. The elucidation of this crystal structure would be a valuable contribution to the field of medicinal chemistry, providing crucial insights for the design of novel pyrazole-based therapeutic agents. Further studies could involve co-crystallization with target proteins to directly visualize drug-receptor interactions and guide lead optimization.

References

  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. Available at: [Link]

  • Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. Available at: [Link]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.
  • Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. IUCr Journals. Available at: [Link]

  • 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. National Institutes of Health. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. Available at: [Link]

  • Synthesis of 5‐amino‐1H‐pyrazole 3. ResearchGate. Available at: [Link]

  • Crystal structure of 5-butylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde obtained from a microwave-assisted reaction using caesium carbonate as catalyst. National Institutes of Health. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]

  • 1H-Pyrazol-3-amine, 5-methyl-. PubChem. Available at: [Link]

  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Available at: [Link]

  • Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. National Institutes of Health. Available at: [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Available at: [Link]

Sources

solubility of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Characterization of Organic Solvent Solubility for 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the . Given the scarcity of published comprehensive solubility data for this specific molecule, this document emphasizes the foundational principles and experimental methodologies required for its accurate characterization. We delve into the theoretical underpinnings of its solubility based on molecular structure, present gold-standard experimental protocols for determining thermodynamic solubility, and detail robust analytical techniques for quantification. This guide is designed to empower researchers to generate reliable solubility data, a critical parameter in process chemistry, formulation development, and medicinal chemistry.

Theoretical Considerations: A Predictive Analysis of Solubility

Before embarking on experimental measurements, a thorough analysis of the molecular structure of this compound provides critical insights into its expected solubility profile. The molecule's behavior in different solvents is governed by the interplay of its distinct functional groups and the resulting intermolecular forces.

1.1 Molecular Structure and Functional Group Analysis

  • Pyrazole Core: The 1-methyl-pyrazole ring is an aromatic heterocycle containing two nitrogen atoms. This core is polar and capable of participating in dipole-dipole interactions.

  • Carboxylic Acid Group (-COOH): This is a highly polar group that can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). Its acidic nature is a key determinant of solubility in basic solvents or aqueous buffers. The ability of carboxylic acids to form strong hydrogen bonds with each other can lead to the formation of dimers in nonpolar solvents, which can influence their boiling points and solubility.[1][2]

  • Amino Group (-NH2): Attached to the pyrazole ring, the amino group is also polar and acts as a potent hydrogen bond donor. Its basic character allows for acid-base interactions.

  • N-Methyl Group (-CH3): The methyl group on the pyrazole nitrogen (N1) adds a degree of lipophilicity and sterically hinders hydrogen bonding at that specific nitrogen atom.

1.2 Intermolecular Forces and the "Like Dissolves Like" Principle

The solubility of a solute in a solvent is maximized when the intermolecular forces of the solute and solvent are well-matched.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. We predict high solubility in these solvents, as they can effectively form strong hydrogen bonds with both the carboxylic acid and amino groups of the target molecule.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar and can act as hydrogen bond acceptors but lack donor capabilities. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are particularly effective at solvating both cations and anions and are excellent hydrogen bond acceptors. High solubility is expected, especially in DMSO and DMF. A related compound, 5-Methyl-1H-pyrazole-3-carboxylic acid, is noted to be soluble in DMSO.[3][4][5]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals forces. Due to the high polarity of this compound, we predict very low to negligible solubility in nonpolar solvents. The energy gained from solvating the molecule with weak forces would be insufficient to overcome the strong intermolecular hydrogen bonds between the solute molecules in their solid crystal lattice.[6]

1.3 Zwitterionic Character and Crystal Lattice Energy

The presence of both an acidic carboxylic acid group and a basic amino group means the molecule can exist as a zwitterion (an internal salt). This zwitterionic form is highly polar. The high melting point of the related 5-amino-1H-pyrazole-3-carboxylic acid (245-246 °C) suggests a stable crystal lattice with significant energy.[2] A suitable solvent must provide sufficient solvation energy to overcome this lattice energy, a task for which polar solvents are best equipped.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. It is the most rigorous and reliable measure of solubility. The Shake-Flask method is the universally recognized gold standard for its determination.[1]

2.1 The Shake-Flask Method: A Self-Validating Protocol

The underlying principle of this method is to create a saturated solution by allowing excess solid solute to equilibrate with the solvent over a sufficient period. The system's trustworthiness comes from ensuring that equilibrium is reached and that only the dissolved fraction is analyzed.

Step-by-Step Experimental Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed vial or flask. "Excess" is critical; undissolved solid must be visible throughout the experiment to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours. This extended time is crucial to ensure the system reaches a true thermodynamic equilibrium.[1][7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the suspended solid settle. To separate the saturated supernatant from the excess solid, use either centrifugation at high speed or filtration through a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE syringe filter).

    • Causality Note: This step is the most critical for accuracy. Any transfer of undissolved solid particles into the sample for analysis will lead to a significant overestimation of solubility. Pre-saturating the filter by discarding the first small portion of the filtrate is a recommended practice to avoid loss of dissolved solute due to adsorption.

  • Sample Preparation for Analysis: Carefully take a precise aliquot of the clear supernatant and dilute it with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, as described in the following section.

Shake_Flask_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solid to Solvent B Agitate at Constant Temp (24-48 hours) A->B C Centrifuge or Filter (0.22 µm) B->C D Dilute Supernatant C->D E Analyze via HPLC-UV D->E F Calculate Concentration E->F

Caption: Thermodynamic Solubility Workflow via Shake-Flask Method.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a highly reliable and specific method for determining the concentration of the dissolved compound in the saturated solvent.[8][9][10]

Protocol for Quantification:

  • Method Development: Develop a reverse-phase HPLC method capable of resolving the analyte from any potential impurities or degradants. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection should be set at the wavelength of maximum absorbance (λmax) for the compound.

  • Calibration Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen analytical solvent. Inject these standards into the HPLC system and record the peak area for each concentration.

  • Linearity Check: Plot the peak area versus concentration to generate a calibration curve. The curve must be linear over the range of concentrations used, with a correlation coefficient (R²) of >0.999 to ensure accuracy.

  • Sample Analysis: Inject the diluted supernatant sample (from the shake-flask experiment) into the HPLC system.

  • Concentration Calculation: Using the peak area obtained from the sample and the equation of the line from the calibration curve, calculate the concentration of the diluted sample.[10] Correct for the dilution factor to determine the final solubility value in the original organic solvent, typically expressed in mg/mL or µg/mL.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly for easy comparison. While direct experimental data for the title compound is not available in the literature, the table below illustrates how results from the described protocol should be presented and provides predictions based on the physicochemical principles discussed in Part 1.

Table 1: Illustrative Solubility of this compound at 25 °C (Note: These values are predictive and for illustrative purposes only. Experimental verification is required.)

Solvent ClassSolventDielectric Constant (ε)Predicted Solubility CategoryPredicted Solubility (mg/mL)Rationale for Prediction
Polar Protic Methanol32.7Very Soluble> 100Strong H-bond donor/acceptor interactions.
Ethanol24.5Soluble50 - 100Good H-bond donor/acceptor, slightly less polar than methanol.
Polar Aprotic DMSO46.7Very Soluble> 100Excellent H-bond acceptor, highly polar.
DMF36.7Very Soluble> 100Strong H-bond acceptor, highly polar.
Acetonitrile37.5Sparingly Soluble1 - 10Polar, but a weaker H-bond acceptor than DMSO/DMF.
Ethers Tetrahydrofuran (THF)7.6Slightly Soluble0.1 - 1Moderate polarity, can accept H-bonds but cannot donate.
Ketones Acetone20.7Sparingly Soluble1 - 10Good H-bond acceptor, moderate polarity.
Esters Ethyl Acetate6.0Slightly Soluble0.1 - 1Moderate polarity, limited H-bonding capability.
Hydrocarbons Toluene2.4Insoluble< 0.1Nonpolar, unable to disrupt solute-solute H-bonds.
n-Hexane1.9Insoluble< 0.1Nonpolar, unable to solvate the polar functional groups.

High-Throughput Screening: Kinetic Solubility Assessment

In early-stage drug discovery, where compound availability is limited and throughput is critical, kinetic solubility assays are often employed.[7][11] These methods measure the concentration at which a compound, rapidly precipitated from a DMSO stock solution into an aqueous buffer, is detected. Nephelometry, which measures light scattering from suspended particles (precipitate), is a common readout for this assay.[12][13]

Kinetic Solubility Workflow using Nephelometry:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO.

  • Serial Dilution: Serially dilute the stock solution in a multi-well plate format.

  • Addition to Buffer: Transfer aliquots of the DMSO solutions into a plate containing an aqueous buffer (e.g., phosphate-buffered saline).

  • Precipitation & Detection: The nephelometer measures light scattering in each well. The concentration at which scattering significantly increases above the background is determined as the kinetic solubility.[11][13]

Kinetic_Solubility_Workflow A Prepare High Conc. Stock in DMSO B Serial Dilution in DMSO Plate A->B C Aliquot Transfer to Aqueous Buffer Plate B->C D Read Plate in Nephelometer C->D E Determine Precipitation Point (Solubility) D->E

Caption: High-Throughput Kinetic Solubility Workflow.

It is essential to understand that kinetic solubility is often higher than thermodynamic solubility and can be influenced by the rate of addition and final DMSO concentration.[14] However, it provides a valuable and rapid method for rank-ordering compounds in early discovery phases.[11]

Conclusion

The is dictated by its highly polar, hydrogen-bonding functional groups. While published data is limited, this guide provides the theoretical foundation and detailed, validated experimental protocols necessary for its determination. For definitive data, the shake-flask method coupled with HPLC quantification is the recommended approach. By systematically applying these principles and methods, researchers can generate the high-quality, reliable solubility data essential for advancing their scientific and developmental objectives.

References

  • JRC Publications Repository. (n.d.). Solubility Determination of Chemicals by Nephelometry. Retrieved from [Link]

  • Petereit, A., et al. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 1059-1065. Retrieved from [Link]

  • Dehring, K. A., et al. (2004). Automated robotic liquid handling/laser-based nephelometry system for high throughput measurement of kinetic aqueous solubility. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 447-456. Retrieved from [Link]

  • Anand, O., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(3), 6-11. Retrieved from [Link]

  • GlaxoSmithKline. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry.
  • Chemguide. (n.d.). an introduction to carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • JoVE. (2023). Video: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass? Retrieved from [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions? Retrieved from [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activities of 5-Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 5-Aminopyrazole Core

The 5-aminopyrazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility in binding to a multitude of biological targets.[1][2] This five-membered heterocyclic ring, featuring two adjacent nitrogen atoms and an amino group at the C5 position, serves as a versatile building block for the synthesis of a diverse array of bioactive compounds.[1][3] Its unique electronic properties and conformational flexibility allow for the design of potent and selective agents for various therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2] This technical guide provides an in-depth exploration of the multifaceted biological activities of 5-aminopyrazole derivatives, detailing their mechanisms of action, key therapeutic targets, and the experimental protocols for their evaluation.

Anticancer Activity: Targeting the Engines of Cell Proliferation

The anticancer potential of 5-aminopyrazole derivatives is one of the most extensively studied areas, with a significant focus on their role as kinase inhibitors.[1][2] Kinases are pivotal enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival; their dysregulation is a hallmark of many cancers.[1]

Mechanism of Action: Kinase Inhibition

5-Aminopyrazole derivatives have been successfully designed to target a range of kinases implicated in tumorigenesis, including:

  • p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is a key regulator of inflammatory cytokine production and is involved in cancer cell proliferation and survival.[1][4] 5-Aminopyrazole-based compounds have been identified as potent and selective inhibitors of p38α MAPK.[4][5]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driver in various cancers. Novel 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as covalent inhibitors of pan-FGFRs, showing efficacy against both wild-type and drug-resistant gatekeeper mutants.[6][7]

  • Bruton's Tyrosine Kinase (BTK): Pirtobrutinib, a recently approved 5-aminopyrazole derivative, is a reversible BTK inhibitor for the treatment of mantle cell lymphoma, highlighting the clinical success of this scaffold.[8]

  • Other Kinases: The 5-aminopyrazole scaffold has also been utilized to develop inhibitors for Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR).[1]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: p38α MAPK)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a 5-aminopyrazole derivative against p38α MAPK.

Materials:

  • Recombinant human p38α MAPK enzyme

  • Specific peptide substrate (e.g., MEF2A)

  • ATP (Adenosine triphosphate)

  • Test compound (5-aminopyrazole derivative) dissolved in DMSO

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the p38α MAPK enzyme, and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The signal is proportional to the kinase activity.

  • Data Analysis: Plot the kinase activity against the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Self-Validation:

  • Include a positive control (a known p38α MAPK inhibitor) and a negative control (DMSO vehicle).

  • Ensure the Z'-factor for the assay is > 0.5, indicating a robust and reliable assay.

  • Run experiments in triplicate to ensure reproducibility.

Cytotoxicity against Cancer Cell Lines

The ultimate goal of anticancer drug discovery is to inhibit the growth of cancer cells. The cytotoxic effects of 5-aminopyrazole derivatives are evaluated against a panel of human cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of a 5-aminopyrazole derivative on cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (5-aminopyrazole derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 5-aminopyrazole derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.

Self-Validation:

  • Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

  • Perform the assay in at least three independent experiments.

  • Visually inspect the cells under a microscope for morphological changes indicative of cell death.

Quantitative Bioactivity Data

The following table summarizes the anticancer activity of selected 5-aminopyrazole derivatives.

Compound ClassTargetCell LineIC50 (nM)Reference
Pyrazolo[3,4-d]pyrimidineVEGFR-2-Varies[1]
5-Amino-1H-pyrazole-4-carboxamideFGFR1/2/3NCI-H520, SNU-16, KATO III19, 59, 73[6]
5-Aminopyrazole (Pirtobrutinib)BTK-Clinically Approved[8]
Pyrazolo[1,5-a]pyrimidine-EAC10,000[9][10]

Note: IC50 values can vary significantly based on the specific derivative and assay conditions.

Antimicrobial Activity: A Scaffold for Combating Pathogens

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 5-Aminopyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[3][11]

Mechanism of Action

The precise mechanisms of antimicrobial action for many 5-aminopyrazole derivatives are still under investigation. However, some proposed mechanisms include the inhibition of essential enzymes in microbial metabolic pathways.[3] The broad spectrum of activity suggests that these compounds may have multiple cellular targets.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a 5-aminopyrazole derivative that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compound (5-aminopyrazole derivative)

  • Standard antibiotic/antifungal agent (e.g., ampicillin, fluconazole)

  • 96-well microtiter plates

  • Spectrophotometer or visual inspection

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.

Self-Validation:

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Use a standard antimicrobial agent as a positive control.

  • Adhere to the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Quantitative Bioactivity Data

The following table summarizes the antimicrobial activity of selected 5-aminopyrazole derivatives.

DerivativeMicroorganismMIC (µg/mL)Reference
Derivative 22Escherichia coli0.03[3]
Derivative 22Pseudomonas aeruginosa0.49[3]
Compound 3cStaphylococcus (MDR)32-64[11]
Compound 4bStaphylococcus (MDR)32-64[11]
Compound 26Staphylococcus aureus16[12]
Compound 26Escherichia coli4[12]

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are implicated in a wide range of diseases. 5-Aminopyrazole derivatives have shown potential in modulating these processes.[8][13]

Mechanism of Action: Modulating Inflammatory Pathways

The anti-inflammatory effects of 5-aminopyrazoles are often linked to their ability to inhibit key enzymes in inflammatory signaling pathways, such as p38 MAPK and Cyclooxygenase (COX) enzymes.[1][8] By inhibiting these enzymes, they can reduce the production of pro-inflammatory mediators like cytokines and prostaglandins.

The antioxidant properties of these derivatives are attributed to their ability to scavenge free radicals, thereby mitigating oxidative damage to cells.[3][14]

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To evaluate the antioxidant capacity of a 5-aminopyrazole derivative.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Test compound (5-aminopyrazole derivative)

  • Standard antioxidant (e.g., ascorbic acid)

  • Methanol

  • Spectrophotometer

Procedure:

  • Reaction Mixture: To a solution of DPPH in methanol, add the test compound at various concentrations.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (around 517 nm). The purple DPPH radical is reduced to a yellow-colored product, leading to a decrease in absorbance.

  • Data Analysis: Calculate the percentage of radical scavenging activity. The EC50 value (the effective concentration to scavenge 50% of DPPH radicals) can be determined.

Self-Validation:

  • Include a blank (methanol) and a control (DPPH solution without the test compound).

  • Use a standard antioxidant for comparison.

  • Ensure the results are reproducible across multiple experiments.

Visualizing the Core Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of 5-Aminopyrazole Derivatives characterization Structural Characterization (NMR, MS, IR) synthesis->characterization kinase_assay Kinase Inhibition Assay (IC50) characterization->kinase_assay Test Compound cell_assay Cell Viability Assay (MTT) characterization->cell_assay Test Compound antimicrobial_assay Antimicrobial Assay (MIC) characterization->antimicrobial_assay Test Compound antioxidant_assay Antioxidant Assay (DPPH) characterization->antioxidant_assay Test Compound data_analysis Data Analysis (IC50, MIC, EC50) kinase_assay->data_analysis cell_assay->data_analysis antimicrobial_assay->data_analysis antioxidant_assay->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

Caption: High-level workflow for the discovery and evaluation of bioactive 5-aminopyrazole derivatives.

signaling_pathway ext_stimuli Extracellular Stimuli (e.g., Cytokines, Stress) p38_mapk p38 MAPK ext_stimuli->p38_mapk downstream Downstream Targets (e.g., Transcription Factors) p38_mapk->downstream pro_inflammatory Pro-inflammatory Gene Expression downstream->pro_inflammatory aminopyrazole 5-Aminopyrazole Derivative aminopyrazole->p38_mapk Inhibition

Caption: Inhibition of the p38 MAPK signaling pathway by 5-aminopyrazole derivatives.

Conclusion and Future Directions

The 5-aminopyrazole scaffold continues to be a highly fruitful starting point for the development of novel therapeutic agents.[12] Its synthetic tractability and ability to interact with a wide range of biological targets ensure its continued relevance in drug discovery.[1] Future research will likely focus on the development of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of novel therapeutic applications and the elucidation of detailed mechanisms of action will further solidify the importance of 5-aminopyrazole derivatives in medicinal chemistry.

References

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PMC - NIH. [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI. [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). Biol. Comm.. [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). ResearchGate. [Link]

  • 5-amino-pyrazoles as potent and selective p38α inhibitors. (2010). PubMed. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed. [Link]

  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022). NIH. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC - PubMed Central. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. [Link]

  • Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. (2018). Asian Journal of Chemistry. [Link]

  • 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors. (2012). OSTI.GOV. [Link]

  • Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. (n.d.). Arabian Journal of Chemistry. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1- (6' -chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. (2021). ResearchGate. [Link]

  • Recent developments in aminopyrazole chemistry. (2024). ResearchGate. [Link]

  • Synthesis, Antimicrobial Activity and Molecular Modeling of Some Novel 5-Aminopyrazole, Pyrazolo[1,5- a ]pyrimidine, Bispyrazole and Bispyridone Derivatives Containing Antipyrinyl Moiety. (n.d.). ResearchGate. [Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (n.d.). PMC - NIH. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Research Square. [Link]

  • Pharmacology active 5-aminopyrazoles. (n.d.). ResearchGate. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). PMC - NIH. [Link]

  • Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. (n.d.). PMC - NIH. [Link]

  • Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. (n.d.). MDPI. [Link]

Sources

The Alchemist's Guide to Pyrazole Carboxylic Acids: A Handbook for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazole carboxylic acids represent a cornerstone in contemporary medicinal chemistry, serving as versatile scaffolds for the development of a wide array of therapeutic agents. Their inherent structural features, including the capacity for diverse substitutions and the unique electronic properties of the pyrazole ring, make them privileged motifs in drug design. This technical guide provides an in-depth exploration of the fundamental reactions of pyrazole carboxylic acids, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the core principles of their synthesis and functional group transformations, including esterification, amidation, and decarboxylation. This guide emphasizes the causality behind experimental choices, providing not just protocols, but a deeper understanding of the underlying chemical principles. Each section is supported by detailed mechanisms, step-by-step experimental procedures, and illustrative diagrams to empower researchers in their quest for novel therapeutics.

Introduction: The Significance of the Pyrazole Carboxylic Acid Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of clinically successful drugs.[1] The incorporation of a carboxylic acid functionality onto this scaffold dramatically expands its utility, providing a handle for a variety of chemical transformations that are critical in the synthesis of complex drug molecules. These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2][3] Understanding the fundamental reactivity of pyrazole carboxylic acids is therefore paramount for any scientist working in drug discovery.

This guide will focus on the key reactions that are fundamental to the manipulation of the pyrazole carboxylic acid core, enabling the synthesis of diverse derivatives for biological screening. We will explore the transformation of the carboxylic acid group into esters and amides, two of the most common functional groups in pharmaceuticals, and the strategic removal of the carboxyl group through decarboxylation to access different substitution patterns on the pyrazole ring.

Synthesis of Pyrazole Carboxylic Acids: Laying the Foundation

The journey into the chemical space of pyrazole derivatives begins with the synthesis of the pyrazole carboxylic acid core. A common and efficient method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[3] For instance, the reaction of an ethyl acetoacetate derivative with a substituted hydrazine hydrate in the presence of an acid catalyst like glacial acetic acid can yield a variety of substituted pyrazole carboxylates.[4]

Another powerful approach is the "one-pot" synthesis from arenes and carboxylic acids, which proceeds through the successive formation of ketones and β-diketones, followed by heterocyclization with hydrazine. This method offers a streamlined route to highly substituted pyrazoles.

Key Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that can be readily converted into a range of other functionalities, significantly expanding the chemical diversity of the pyrazole scaffold. The following sections will detail the most critical of these transformations.

Esterification: Modulating Lipophilicity and Bioavailability

Esterification is a fundamental reaction in drug development, often employed to enhance a compound's lipophilicity, which can in turn improve its absorption and distribution characteristics. Pyrazole carboxylic acids can be esterified through several methods, with the choice of method often dictated by the steric hindrance around the carboxyl group and the sensitivity of other functional groups in the molecule.

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] This equilibrium-driven process typically requires a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is often carried out using the alcohol as the solvent to drive the equilibrium towards the ester product.[5]

Mechanism of Fischer-Speier Esterification:

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[6]

Fischer_Esterification cluster_0 Fischer-Speier Esterification Mechanism PzCOOH Pyrazole-COOH Protonated_PzCOOH [Pyrazole-C(OH)2]+ PzCOOH->Protonated_PzCOOH Protonation H_plus H+ Tetrahedral_Intermediate Pyrazole-C(OH)2(O+HR') Protonated_PzCOOH->Tetrahedral_Intermediate Nucleophilic Attack ROH ROH R'OH Proton_Transfer Pyrazole-C(OH)(OH2+)(OR') Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Water_Elimination [Pyrazole-C(OH)(OR')]+ Proton_Transfer->Water_Elimination -H2O Ester Pyrazole-COOR' Water_Elimination->Ester -H+

Figure 1: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Fischer Esterification of Pyrazole-4-carboxylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve pyrazole-4-carboxylic acid (1.0 eq.) in an excess of the desired alcohol (e.g., methanol, 10-20 eq.), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.) to the stirred solution.

  • Reaction: Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography or recrystallization.

For sterically hindered pyrazole carboxylic acids or those sensitive to strong acidic conditions, a two-step procedure involving the formation of an acid chloride intermediate is often more effective. The carboxylic acid is first converted to the more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[7] The resulting acid chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to form the ester.

Experimental Protocol: Esterification of Pyrazole-3-carboxylic Acid via Acid Chloride

  • Acid Chloride Formation: In a fume hood, suspend pyrazole-3-carboxylic acid (1.0 eq.) in an excess of thionyl chloride (SOCl₂) and add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux for 1-2 hours.

  • Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Ester Formation: Dissolve the resulting crude pyrazole-3-carbonyl chloride in a dry, inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution in an ice bath and add the desired alcohol (1.1 eq.) followed by the dropwise addition of a base like triethylamine (1.2 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry, concentrate, and purify the crude ester as described previously.

Method Typical Reagents Advantages Disadvantages Typical Yields
Fischer-Speier EsterificationAlcohol, H₂SO₄ or TsOHOne-step, inexpensive reagentsEquilibrium reaction, requires excess alcohol, harsh acidic conditions60-95%[5]
Via Acid ChlorideSOCl₂ or (COCl)₂, Alcohol, BaseHigh yielding, suitable for hindered substratesTwo-step process, uses hazardous reagents80-98%[7]

Table 1: Comparison of Esterification Methods for Pyrazole Carboxylic Acids.

Amidation: Building Blocks for Bioactive Molecules

The amide bond is a cornerstone of peptide and protein chemistry and is present in a vast number of pharmaceutical agents. The conversion of pyrazole carboxylic acids to amides is a critical transformation for generating libraries of compounds for biological screening.

Similar to esterification, a reliable method for amide synthesis is the reaction of a pyrazole carbonyl chloride with a primary or secondary amine.[8] The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Mechanism of Amidation via Acid Chloride:

The highly electrophilic carbonyl carbon of the acid chloride is readily attacked by the nucleophilic amine. The resulting tetrahedral intermediate collapses, eliminating a chloride ion to form the stable amide bond.

Amidation_Acid_Chloride cluster_1 Amidation via Acid Chloride Mechanism PzCOCl Pyrazole-COCl Tetrahedral_Intermediate Pyrazole-C(O-)(Cl)(N+H2R'2) PzCOCl->Tetrahedral_Intermediate Nucleophilic Attack R'2NH R2NH R'2NH Amide Pyrazole-CONR'2 Tetrahedral_Intermediate->Amide Elimination of Cl- Amide->Amide + HCl HCl HCl

Figure 2: Mechanism of Amidation via Acid Chloride.

Experimental Protocol: Synthesis of a Pyrazole Carboxamide via Acid Chloride

  • Acid Chloride Formation: Prepare the pyrazole carbonyl chloride from the corresponding carboxylic acid using thionyl chloride as described in section 3.1.2.

  • Amidation Reaction: Dissolve the crude pyrazole carbonyl chloride in a dry, aprotic solvent such as DCM or THF. Cool the solution to 0 °C.

  • Amine Addition: Add a solution of the desired amine (1.1 eq.) and a base like triethylamine (1.2 eq.) in the same solvent dropwise to the cooled acid chloride solution.

  • Reaction and Work-up: Stir the reaction mixture at room temperature until completion (monitored by TLC). Perform an aqueous work-up similar to the esterification procedure.

  • Purification: Purify the resulting amide by column chromatography or recrystallization.

Directly converting a carboxylic acid to an amide without first forming an acid chloride is often desirable to avoid harsh reagents. This can be achieved using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4] These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

Mechanism of DCC Coupling:

The carboxylic acid adds to the DCC molecule to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide and dicyclohexylurea (DCU), a byproduct that precipitates out of most organic solvents, helping to drive the reaction to completion.[9]

DCC_Coupling cluster_2 DCC Coupling Mechanism for Amidation PzCOOH Pyrazole-COOH O_acylisourea O-acylisourea intermediate PzCOOH->O_acylisourea Activation DCC DCC DCC Tetrahedral_Intermediate Tetrahedral Intermediate O_acylisourea->Tetrahedral_Intermediate Nucleophilic Attack R'2NH R2NH R'2NH Amide Pyrazole-CONR'2 Tetrahedral_Intermediate->Amide Collapse DCU DCU Tetrahedral_Intermediate->DCU Byproduct

Figure 3: Mechanism of DCC-mediated Amide Coupling.

Experimental Protocol: Direct Amidation using EDC

  • Reaction Setup: Dissolve the pyrazole carboxylic acid (1.0 eq.), the amine (1.1 eq.), and a coupling additive such as 1-hydroxybenzotriazole (HOBt) (1.2 eq.) in a dry, aprotic solvent like DMF or DCM.

  • Coupling Agent Addition: Cool the mixture in an ice bath and add EDC hydrochloride (1.2 eq.) portion-wise.

  • Reaction: Stir the reaction at room temperature overnight.

  • Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude amide by column chromatography.

Method Typical Reagents Advantages Disadvantages Typical Yields
Via Acid ChlorideSOCl₂, Amine, BaseHigh reactivity, generally high yieldsTwo-step, harsh reagents, potential for side reactions with sensitive functional groups75-95%[8]
Coupling ReagentsEDC/DCC, Amine, HOBtMild conditions, one-pot, suitable for sensitive substratesReagents can be expensive, byproduct removal can be challenging (especially DCU)70-90%[4]

Table 2: Comparison of Amidation Methods for Pyrazole Carboxylic Acids.

Decarboxylation: Accessing Novel Substitution Patterns

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a powerful tool for modifying the pyrazole scaffold. This reaction is particularly useful for synthesizing pyrazoles that are unsubstituted at a specific position, which can be difficult to achieve through direct synthesis.

In some cases, pyrazole carboxylic acids can be decarboxylated by simply heating them, sometimes in the presence of an acid catalyst.[10] The ease of decarboxylation is highly dependent on the stability of the carbanion intermediate formed upon loss of CO₂. Electron-withdrawing groups on the pyrazole ring can stabilize this intermediate and facilitate the reaction.

Experimental Protocol: Thermal Decarboxylation

  • Reaction Setup: Place the pyrazole carboxylic acid in a reaction vessel equipped for heating.

  • Reaction: Heat the solid neat or in a high-boiling solvent (e.g., quinoline) to a temperature above its melting point. The reaction progress can be monitored by observing the evolution of CO₂.

  • Purification: After the reaction is complete, the crude product can be purified by distillation, sublimation, or recrystallization.

Copper-catalyzed decarboxylation has emerged as a more general and milder method for the decarboxylation of heteroaromatic carboxylic acids, including pyrazole carboxylic acids.[11] These reactions often proceed via a radical mechanism and can be performed under relatively mild conditions.

Mechanism of Copper-Catalyzed Decarboxylation:

The reaction is thought to involve the formation of a copper carboxylate species. Homolytic cleavage of the carboxylate-copper bond can generate a pyrazolyl radical and a copper(I) species, with the subsequent loss of CO₂. The pyrazolyl radical can then be protonated by a proton source in the reaction mixture to yield the decarboxylated pyrazole.[11]

Experimental Protocol: Copper-Catalyzed Decarboxylation

  • Reaction Setup: In a reaction vessel, combine the pyrazole carboxylic acid (1.0 eq.), a copper catalyst such as copper(I) oxide (Cu₂O) or copper(II) acetate (Cu(OAc)₂) (0.1-0.2 eq.), and a ligand if necessary (e.g., 1,10-phenanthroline).

  • Solvent and Base: Add a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) and a base such as cesium carbonate (Cs₂CO₃) if required by the specific protocol.

  • Reaction: Heat the mixture to a high temperature (e.g., 150-200 °C) and stir for several hours. Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent. Purify the product by column chromatography.

Method Typical Conditions Advantages Disadvantages Typical Yields
Thermal/Acid-CatalyzedHigh temperature (neat or in high-boiling solvent), +/- acidSimple, no metal catalystHarsh conditions, limited substrate scopeVariable, often low to moderate[12]
Copper-CatalyzedCu(I) or Cu(II) salt, ligand, base, high-boiling solventMilder conditions, broader substrate scopeRequires a metal catalyst, can be expensiveModerate to good[11]

Table 3: Comparison of Decarboxylation Methods for Pyrazole Carboxylic Acids.

Application in Drug Synthesis: The Case of Celecoxib

The fundamental reactions of pyrazole carboxylic acids are not merely academic exercises; they are routinely employed in the synthesis of important pharmaceuticals. A prime example is the synthesis of Celecoxib, a selective COX-2 inhibitor used to treat pain and inflammation.[13]

The synthesis of Celecoxib involves the formation of a substituted pyrazole ring, a reaction that is conceptually related to the synthesis of pyrazole carboxylic acids. While Celecoxib itself does not contain a carboxylic acid group, many of its analogs and derivatives that have been explored for various therapeutic applications are synthesized from pyrazole carboxylic acid precursors.[14] For instance, a pyrazole carboxylic acid can be converted to an amide, which can then be further functionalized to generate a library of Celecoxib analogs for structure-activity relationship (SAR) studies.

Drug_Synthesis_Workflow Start Pyrazole Carboxylic Acid Step1 Amidation (e.g., with a substituted aniline) Start->Step1 Intermediate Pyrazole Carboxamide Intermediate Step1->Intermediate Step2 Further Functionalization (e.g., sulfonation, alkylation) Intermediate->Step2 Final_Product Library of Celecoxib Analogs for SAR Studies Step2->Final_Product

Figure 4: General workflow for the synthesis of Celecoxib analogs from a pyrazole carboxylic acid precursor.

Spectroscopic Characterization

The successful synthesis of pyrazole carboxylic acid derivatives is confirmed through various spectroscopic techniques.

  • ¹H NMR Spectroscopy: The protons on the pyrazole ring typically appear as singlets or doublets in the aromatic region of the spectrum. The chemical shift of the carboxylic acid proton is highly variable and often appears as a broad singlet far downfield.

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid, ester, or amide typically resonates in the range of 160-180 ppm. The carbons of the pyrazole ring appear in the aromatic region.

  • Infrared (IR) Spectroscopy: The C=O stretch of the carboxylic acid is a strong, broad absorption around 1700-1725 cm⁻¹. The O-H stretch of the carboxylic acid is a very broad absorption in the range of 2500-3300 cm⁻¹. For esters, the C=O stretch is typically found at a higher frequency (1735-1750 cm⁻¹), and for amides, it is usually at a lower frequency (1630-1690 cm⁻¹).

Conclusion

Pyrazole carboxylic acids are invaluable building blocks in the synthesis of medicinally relevant compounds. A thorough understanding of their fundamental reactions—esterification, amidation, and decarboxylation—is essential for medicinal chemists. This guide has provided a detailed overview of these key transformations, including their mechanisms, experimental protocols, and practical applications. By mastering these reactions, researchers can efficiently generate diverse libraries of pyrazole derivatives, accelerating the discovery of new and improved therapeutics. The principles and procedures outlined herein are intended to serve as a practical resource, empowering scientists to confidently navigate the rich and rewarding chemistry of pyrazole carboxylic acids.

References

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
  • Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

  • PubMed. (n.d.). Developments in synthesis of the anti-inflammatory drug, celecoxib: a review. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. (n.d.). Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Retrieved from [Link]

  • ACS Publications. (2025, September 10). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of pyrazole-3- and 4-carboxylic acids. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 4. Synthesis of pyrazole-4-carboxamide derivative 14. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Retrieved from [Link]

  • Google Patents. (n.d.). EP2980078A1 - Process for the preparation of pyrazole-4-carboxamides.
  • Google Patents. (n.d.). CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

  • National Institutes of Health. (2022, January 7). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives.
  • ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Retrieved from [Link]

  • Globe Thesis. (2014, January 3). Study On The Synthesis Of Pyrazole Carboxylic Acid And Its Analogues. Retrieved from [Link]

  • National Institutes of Health. (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Use of 5-Amino-1-methyl-1H-pyrazole-3-carboxylic Acid in the Synthesis of Potent and Selective IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting IRAK4, a Master Kinase in Innate Immunity

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling cascade. It is an essential downstream transducer for Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R), both of which are pivotal in recognizing pathogens and initiating inflammatory responses. Upon activation of these receptor families, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, where it becomes activated through autophosphorylation. Activated IRAK4 then phosphorylates downstream substrates, including IRAK1, triggering a cascade that culminates in the activation of key transcription factors like NF-κB and AP-1. This leads to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

While this pathway is vital for host defense, its dysregulation is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, systemic lupus erythematosus (SLE), and inflammatory bowel disease. Consequently, the kinase activity of IRAK4 presents a highly attractive therapeutic target. By inhibiting IRAK4, it is possible to effectively dampen overactive immune responses, offering a promising strategy for treating a wide range of inflammatory conditions.

This guide focuses on the practical application of a key building block, 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid , in the rational design and synthesis of next-generation IRAK4 inhibitors.

The IRAK4 Signaling Pathway: A Visual Overview

The central role of IRAK4 within the MyD88-dependent signaling pathway is illustrated below. Its inhibition blocks the entire downstream inflammatory cascade, highlighting its significance as a therapeutic nodal point.

IRAK4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 (Inactive) MyD88->IRAK4 Recruitment & Phosphorylation IRAK4_active IRAK4 (Active) IRAK4->IRAK4_active IRAK1 IRAK1 IRAK4_active->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs (p38, JNK) TAK1->MAPK NFkB NF-κB / AP-1 IKK->NFkB Activation MAPK->NFkB Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines Transcription Inhibitor IRAK4 Inhibitor (e.g., Pyrazole-based) Inhibitor->IRAK4_active Blocks Kinase Activity

Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation.

Rationale for Using this compound

The pyrazole scaffold is a privileged structure in medicinal chemistry, particularly for kinase inhibitors. Its utility in IRAK4 inhibitor design stems from several key features of the This compound building block:

  • Scaffold Rigidity and Hinge Binding: The planar pyrazole ring serves as a rigid anchor, ideal for positioning other functional groups to interact with the kinase active site. It often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region.

  • Carboxylic Acid Handle: The carboxyl group at the 3-position is an excellent synthetic handle. It is readily activated to form an amide bond, which is one of the most common and robust linkages in drug discovery. This allows for the straightforward coupling of the pyrazole core to a diverse array of amine-containing fragments to explore structure-activity relationships (SAR).

  • Amino Group for Potency and Selectivity: The amino group at the 5-position can serve as a hydrogen bond donor, potentially forming interactions with key residues in the IRAK4 active site, such as Asp329, which can significantly enhance potency. It also provides a vector for further chemical modification to optimize properties like selectivity and cell permeability.

  • N-Methyl Group for Modulating Properties: The methyl group on the pyrazole nitrogen (N1) can improve metabolic stability and fine-tune the electronic properties and solubility of the final inhibitor compared to an unsubstituted NH-pyrazole.

General Synthetic Workflow

The synthesis of an IRAK4 inhibitor using this building block typically follows a streamlined workflow centered around a robust amide coupling reaction.

Application Notes and Protocols: 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid as a Versatile Building Block for Novel FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with an in-depth exploration of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid as a key building block in the synthesis of potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors. We present a detailed rationale for its use, rooted in the critical role of aberrant FGFR signaling in oncology, and provide robust, step-by-step protocols for its synthesis and subsequent elaboration into a representative FGFR inhibitor. This document is designed to be a practical resource, offering not just procedural steps but also the underlying chemical logic, troubleshooting insights, and methods for biological validation.

Introduction: Targeting the FGFR Signaling Axis in Cancer

The Fibroblast Growth Factor (FGF) signaling pathway is a highly conserved network that plays a pivotal role in a multitude of cellular processes, including proliferation, differentiation, migration, and survival.[1] The pathway is comprised of a family of FGF ligands and four transmembrane receptor tyrosine kinases (FGFR1-4).[1][2] Under normal physiological conditions, the binding of an FGF ligand to its cognate FGFR, in the presence of heparan sulfate proteoglycans, induces receptor dimerization and subsequent trans-autophosphorylation of the intracellular kinase domains.[2][3] This activation event triggers a cascade of downstream signaling events, primarily through the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which ultimately regulate gene expression and cellular function.[1][4][5]

Genetic alterations, such as gene amplification, chromosomal translocations, and activating mutations in FGFRs, are increasingly recognized as key oncogenic drivers in a variety of human cancers, including urothelial carcinoma, cholangiocarcinoma, and lung cancer.[6] This aberrant signaling confers a survival and proliferative advantage to tumor cells, making the FGFRs highly attractive targets for therapeutic intervention.

The 5-aminopyrazole scaffold has emerged as a privileged core structure in the design of kinase inhibitors. Its unique arrangement of hydrogen bond donors and acceptors allows for critical interactions within the ATP-binding pocket of kinases like FGFRs.[6] Specifically, the this compound building block offers a synthetically tractable platform for creating diverse libraries of potential inhibitors, with tunable physicochemical properties and structure-activity relationships (SAR).[7]

FGFR Signaling Pathway Overview

FGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR Monomer FGF->FGFR Binds HSPG HSPG HSPG->FGFR Co-receptor FGFR_dimer Activated FGFR Dimer (Autophosphorylation) FGFR->FGFR_dimer Dimerization FRS2 FRS2 FGFR_dimer->FRS2 Phosphorylates PLCG PLCγ FGFR_dimer->PLCG Phosphorylates GRB2 GRB2 FRS2->GRB2 Recruits PI3K PI3K FRS2->PI3K Recruits SOS SOS GRB2->SOS RAS RAS SOS->RAS MAPK_pathway RAS-MAPK Pathway RAS->MAPK_pathway CellResponse Cellular Responses (Proliferation, Survival, Differentiation) MAPK_pathway->CellResponse Regulate AKT AKT PI3K->AKT PI3K_AKT_pathway PI3K-AKT Pathway AKT->PI3K_AKT_pathway PI3K_AKT_pathway->CellResponse Regulate PKC PKC PLCG->PKC PLC_pathway PLCγ Pathway PKC->PLC_pathway PLC_pathway->CellResponse Regulate

Figure 1. Simplified FGFR signaling cascade. Ligand binding induces receptor dimerization and activation, triggering downstream pathways like RAS-MAPK and PI3K-AKT to control cellular processes.

Synthesis of the Core Building Block: this compound

The synthesis of the title building block is efficiently achieved in a two-step sequence starting from commercially available materials. The workflow involves the initial formation of an ethyl ester precursor, followed by a robust saponification to yield the desired carboxylic acid.

Synthetic Workflow: Building Block Synthesis

a A Ethoxymethylenecyanoacetate C Step 1: Cyclocondensation Toluene, 25-30 °C A->C B Methylhydrazine B->C D Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate C->D E Step 2: Saponification NaOH, EtOH/H2O, RT D->E F This compound E->F

Figure 2. Two-step synthesis of the target pyrazole carboxylic acid building block.

Protocol 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

This protocol is adapted from established procedures for pyrazole synthesis.[8] The reaction involves the cyclocondensation of ethoxymethylenecyanoacetate with methylhydrazine.

Materials:

  • Ethoxy methylene ethyl cyanoacetate (1.0 eq)

  • 40% Methylhydrazine aqueous solution (1.1 eq)

  • Toluene

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve ethoxy methylene ethyl cyanoacetate (1.0 eq) in toluene (approx. 5-10 volumes).

  • Begin stirring the solution and cool the flask in an ice bath to an internal temperature of 20-25 °C.

  • Slowly add the 40% methylhydrazine solution (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 30 °C. The addition is exothermic and requires careful monitoring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure ethyl ester as a solid.

Expert Insights: The key to this reaction is controlling the exotherm during the addition of methylhydrazine. A rapid temperature increase can lead to side product formation. Using a dilute aqueous solution of methylhydrazine helps to moderate the reaction rate. The product typically crystallizes upon cooling or concentration, simplifying purification.

Protocol 2: Synthesis of this compound

This protocol describes the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq)

  • Sodium hydroxide (NaOH) (2.0-3.0 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1M or 2M solution

  • Round-bottom flask with magnetic stirrer and reflux condenser

Procedure:

  • Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide pellets or a concentrated aqueous solution (2.0-3.0 eq) to the stirred solution.

  • Stir the reaction mixture at room temperature. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the hydrolysis if necessary.

  • Monitor the reaction by TLC until the starting ester is fully consumed (typically 4-12 hours).

  • Once complete, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., ethyl acetate or dichloromethane) to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 by the slow addition of 1M HCl. A precipitate should form.

  • Stir the suspension in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final carboxylic acid.

Expert Insights: The endpoint of the acidification is critical. Over-acidification can lead to protonation of the amino group, potentially increasing the product's solubility in water and reducing yield. It is advisable to add the acid slowly while monitoring the pH. The resulting carboxylic acid is often pure enough for the subsequent coupling step without further purification.

Application: Synthesis of a Representative FGFR Inhibitor

To demonstrate the utility of the this compound building block, we present a protocol for its coupling with 3,5-dimethoxyaniline. This reaction forms an amide bond, a key linkage in many FGFR inhibitors, yielding N-(3,5-dimethoxyphenyl)-5-amino-1-methyl-1H-pyrazole-3-carboxamide .

Synthetic Workflow: Inhibitor Synthesis

b A 5-amino-1-methyl-1H-pyrazole- 3-carboxylic acid C Step 3: Amide Coupling HATU, DIPEA, DMF, RT A->C B 3,5-Dimethoxyaniline B->C D N-(3,5-dimethoxyphenyl)-5-amino-1-methyl- 1H-pyrazole-3-carboxamide C->D

Figure 3. Amide coupling to form a representative pyrazole-based FGFR inhibitor.

Protocol 3: Amide Coupling to Synthesize N-(3,5-dimethoxyphenyl)-5-amino-1-methyl-1H-pyrazole-3-carboxamide

This protocol utilizes HATU, a highly efficient peptide coupling reagent, to facilitate the formation of the amide bond.

Materials:

  • This compound (1.0 eq)

  • 3,5-Dimethoxyaniline (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

  • Schlenk flask or oven-dried, septum-capped round-bottom flask

Procedure:

  • To a dry flask under an inert atmosphere, add the this compound (1.0 eq), 3,5-dimethoxyaniline (1.1 eq), and HATU (1.2 eq).

  • Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (3.0 eq) to the stirred reaction mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water, which should induce precipitation of the crude product.

  • Stir the aqueous suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid sequentially with water, a dilute acid solution (e.g., 0.1M HCl), a dilute base solution (e.g., saturated NaHCO₃), and finally again with water.

  • Dry the crude product under vacuum.

  • Purify the crude material by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure amide product.

Expert Insights & Causality:

  • Why HATU? HATU is a uronium-based coupling reagent that rapidly activates the carboxylic acid to form a highly reactive acyl-uronium species. This is particularly effective for coupling with less nucleophilic anilines and minimizes side reactions and racemization.[9]

  • Why DIPEA? DIPEA is a non-nucleophilic organic base. Its role is to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, ensuring the amine partner remains in its free, nucleophilic form.

  • Why an Inert Atmosphere? While not always strictly necessary, using an inert atmosphere protects the activated carboxylic acid intermediate from reacting with atmospheric moisture, which would hydrolyze it back to the starting material, thus lowering the yield.

  • Workup Rationale: The aqueous workup quenches the reaction and precipitates the relatively non-polar product. The sequential washes with acid and base are crucial for removing unreacted starting materials (basic aniline and acidic carboxylic acid, respectively) and the byproducts from the coupling reagents.

Characterization and Data Presentation

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Compound Step Typical Yield ¹H NMR (DMSO-d₆, δ ppm) MS (ESI+)
Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate175-85%~7.0 (s, 2H, NH₂), ~5.8 (s, 1H, pyrazole-H), 4.2 (q, 2H, OCH₂), 3.6 (s, 3H, NCH₃), 1.25 (t, 3H, CH₃)m/z = 184.1 [M+H]⁺
This compound285-95%~12.5 (br s, 1H, COOH), ~6.8 (s, 2H, NH₂), ~5.7 (s, 1H, pyrazole-H), 3.6 (s, 3H, NCH₃)m/z = 156.1 [M+H]⁺
N-(3,5-dimethoxyphenyl)-5-amino-1-methyl-1H-pyrazole-3-carboxamide360-75%~9.8 (s, 1H, amide NH), ~7.0 (s, 2H, Ar-H), ~6.5 (s, 2H, NH₂), ~6.2 (t, 1H, Ar-H), ~6.0 (s, 1H, pyrazole-H), 3.7 (s, 6H, OCH₃), 3.6 (s, 3H, NCH₃)m/z = 305.1 [M+H]⁺

Note: The NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. The provided data are representative for structural confirmation.

Biological Evaluation: Assessing FGFR Inhibitory Activity

Once synthesized and characterized, the novel compound must be evaluated for its ability to inhibit FGFR kinase activity and downstream signaling. This is typically performed using a combination of in vitro biochemical assays and cell-based functional assays.

Protocol 4: In Vitro Biochemical FGFR Kinase Assay

This protocol provides a general framework for assessing the direct inhibitory effect of a compound on the enzymatic activity of a recombinant FGFR kinase. Luminescent assays, such as the ADP-Glo™ Kinase Assay, are commonly used.[3][10]

Principle: The assay measures the amount of ADP produced during the kinase reaction. The kinase, substrate, ATP, and test compound are incubated together. After the reaction, a reagent is added to deplete the remaining ATP. A second reagent then converts the ADP produced into ATP, which is used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to kinase activity.

Materials:

  • Recombinant human FGFR1 kinase

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Test Compound (e.g., N-(3,5-dimethoxyphenyl)-5-amino-1-methyl-1H-pyrazole-3-carboxamide) dissolved in DMSO

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

  • Add the test compound dilutions to the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Prepare a kinase/substrate mixture in kinase buffer and add it to the wells.

  • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Kₘ for the enzyme.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and measure ADP formation by following the ADP-Glo™ kit instructions: a. Add ADP-Glo™ Reagent to deplete unused ATP (incubate for 40 minutes). b. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (incubate for 30 minutes).

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 5: Cell-Based FGFR Signaling Assay

This protocol assesses the ability of a compound to inhibit FGFR signaling within a cellular context. This is crucial for confirming cell permeability and on-target activity. A cancer cell line with a known FGFR alteration (e.g., amplification or activating mutation) is used.[4][11]

Principle: The assay measures the phosphorylation of a downstream effector of FGFR signaling, such as ERK (pERK), in response to FGF stimulation. Inhibition of FGFR will lead to a decrease in pERK levels.

Materials:

  • Cancer cell line with FGFR alteration (e.g., SNU-16, KATO III)

  • Cell culture medium and serum

  • Test Compound

  • FGF ligand (e.g., FGF1 or FGF2)

  • Lysis buffer

  • Antibodies for Western Blotting: anti-pERK, anti-total ERK, anti-FGFR, anti-actin (as a loading control)

Procedure:

  • Plate the cells in 6-well plates and allow them to adhere overnight.

  • Serum-starve the cells for 16-24 hours to reduce basal signaling activity.

  • Pre-treat the cells with various concentrations of the test compound (or DMSO vehicle control) for 1-2 hours.

  • Stimulate the cells with an appropriate FGF ligand for 15-30 minutes to activate the FGFR pathway.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Perform Western blot analysis: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane and probe with primary antibodies (e.g., anti-pERK). d. Wash and probe with a corresponding HRP-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe for total ERK and a loading control (e.g., actin) to ensure equal protein loading.

  • Quantify the band intensities to determine the dose-dependent inhibition of ERK phosphorylation.

Conclusion and Future Directions

The this compound scaffold represents a highly valuable and versatile starting point for the development of novel FGFR inhibitors. The synthetic routes outlined in this guide are robust, scalable, and amenable to the creation of diverse chemical libraries for extensive structure-activity relationship studies. The provided protocols for biological evaluation offer a clear path for researchers to assess the potency and cellular efficacy of their synthesized compounds. Future work in this area will likely focus on optimizing the pharmacokinetic properties of these pyrazole-based inhibitors, enhancing their selectivity across the FGFR family, and overcoming potential mechanisms of clinical resistance.

References

  • Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance. Source: MDPI[Link]

  • Human Fibroblast Growth Factor Receptors 1 & 2 Assay for Paracrine FGF Signaling. Source: Indigo Biosciences[Link]

  • Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. Source: AACR Journals[Link]

  • Human Fibroblast Growth Factor Receptors 1 and 2 Assay for Paracrine FGF Signaling (FGFR1/2). Source: Indigo Biosciences[Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Source: PubMed[Link]

  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Source: PubMed[Link]

  • A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. Source: ResearchGate[Link]

  • 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Source: MDPI[Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Source: MDPI[Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Source: RSC Publishing[Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Source: NIH[Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Source: NIH[Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide. Source: Preprints.org[Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Source: Growing Science[Link]

Sources

Application Note & Protocols: Strategic Derivatization of 5-Amino-1-methyl-1H-pyrazole-3-carboxylic Acid for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a cornerstone of modern drug discovery, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved pharmaceuticals.[1][2][3][4] Its five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, provides a unique combination of physicochemical properties, including metabolic stability and the capacity for diverse molecular interactions.[2] Pyrazole-containing molecules exhibit a vast range of biological activities, from anti-inflammatory and anticancer to antiviral and analgesic agents.[5][6]

Within this important class of compounds, 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid stands out as an exceptionally versatile starting material for building libraries of potential drug candidates.[5][7][8] Its bifunctional nature, possessing both a nucleophilic amino group at the C5 position and an electrophilic carboxylic acid at the C3 position, presents two distinct and chemically orthogonal handles for modification. This allows for the systematic and strategic exploration of chemical space, a critical process in establishing Structure-Activity Relationships (SAR).

This guide provides a detailed technical overview and field-proven protocols for the derivatization of this pyrazole scaffold. The focus is not merely on procedural steps but on the underlying chemical logic, enabling researchers to make informed decisions to efficiently probe the SAR of their target protein or biological system.

The Strategic Imperative: Why Derivatize for SAR?

The primary goal of an SAR study is to systematically alter the structure of a hit or lead compound to map its molecular interactions with a biological target.[9] This process identifies the key pharmacophoric elements responsible for potency, selectivity, and desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The this compound scaffold offers two primary vectors for diversification:

  • C3-Carboxylic Acid Modification: This position is ideal for probing interactions with hydrogen bond donors and acceptors within a target's active site. Conversion of the carboxylic acid to amides or esters introduces a wide array of substituents (R¹) that can vary in size, lipophilicity, and electronic character, while also modulating the compound's overall solubility and metabolic stability.

  • C5-Amino Group Modification: The amino group serves as a key nucleophilic handle. Its derivatization via acylation, sulfonylation, or alkylation allows for the introduction of different R² groups.[10] These modifications can explore new binding pockets, form critical hydrogen bonds, and fine-tune the electronic nature of the pyrazole ring system.

By systematically varying the R¹ and R² groups, a matrix of compounds can be generated, providing a clear map of the structural requirements for biological activity.

cluster_0 C3-Carboxylic Acid Derivatization cluster_1 C5-Amino Group Derivatization Start 5-Amino-1-methyl-1H- pyrazole-3-carboxylic Acid Amide Amide Formation (R¹-NH₂) Start->Amide Introduce R¹ (Amide Library) Ester Ester Formation (R¹-OH) Start->Ester Acylation N-Acylation (R²-COCl) Start->Acylation Introduce R² (Acyl Library) Sulfonylation N-Sulfonylation (R²-SO₂Cl) Start->Sulfonylation

Figure 1: Core derivatization pathways for SAR studies.

Protocol I: Derivatization of the C3-Carboxylic Acid via Amide Coupling

Amide bond formation is arguably the most utilized reaction in medicinal chemistry, enabling the linkage of two molecular fragments with a stable, planar bond that can participate in hydrogen bonding.[11] For this scaffold, we will detail the use of HATU, a highly efficient uronium-based coupling reagent known for its rapid reaction times and efficacy with both simple and sterically hindered substrates.[12]

Causality Behind Experimental Choices
  • Coupling Reagent (HATU): 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is chosen over simpler carbodiimides like DCC or EDC in this protocol for its superior performance. It directly activates the carboxylic acid to form a highly reactive OAt-active ester, minimizing side reactions and reducing the risk of epimerization if chiral amines are used.[12]

  • Base (DIPEA): A non-nucleophilic base, N,N-Diisopropylethylamine, is essential. Its role is to deprotonate the amine nucleophile (increasing its reactivity) and to neutralize the carboxylic acid and any acidic byproducts generated during the reaction, driving the equilibrium towards product formation. Its bulky nature prevents it from competing with the primary amine in reacting with the activated ester.

  • Solvent (DMF): N,N-Dimethylformamide is an excellent polar aprotic solvent that effectively dissolves the polar starting materials, reagents, and intermediates, ensuring a homogeneous reaction environment.

Detailed Experimental Protocol: HATU-Mediated Amide Coupling

G cluster_setup Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve pyrazole acid (1.0 eq) and amine (1.1 eq) in DMF B 2. Add DIPEA (2.5 eq) and stir for 5 min A->B C 3. Add HATU (1.2 eq) in DMF solution B->C D 4. Stir at room temp for 2-4 hours (Monitor by TLC/LC-MS) C->D E 5. Quench with H₂O D->E F 6. Extract with Ethyl Acetate (x3) E->F G 7. Wash with brine, dry over Na₂SO₄, concentrate F->G H 8. Purify via column chromatography G->H

Figure 2: Workflow for HATU-mediated amide coupling.

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine, aniline, morpholine)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Ethyl Acetate (EtOAc), Water (H₂O), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add the desired amine (1.1 eq) to the solution, followed by DIPEA (2.5 eq). Stir the mixture at room temperature for 5 minutes.

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-4 hours.

  • Upon completion, pour the reaction mixture into water.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).

Data Presentation: Exemplar Amide Library
Amine Input (R¹-NH₂)Product Structure (Exemplar)Key SAR Question Probed
Benzylamine5-amino-N-benzyl-1-methyl-1H-pyrazole-3-carboxamideProbes for hydrophobic/aromatic interactions.
Morpholine(5-amino-1-methyl-1H-pyrazol-3-yl)(morpholino)methanoneIntroduces a polar, H-bond accepting group; improves solubility.
Aniline5-amino-1-methyl-N-phenyl-1H-pyrazole-3-carboxamideExplores flat, aromatic space; modifies electronics.
Cyclohexylamine5-amino-N-cyclohexyl-1-methyl-1H-pyrazole-3-carboxamideInvestigates bulky, aliphatic pocket requirements.

Protocol II: Derivatization of the C5-Amino Group via N-Acylation

To explore the SAR around the C5-amino position, a robust N-acylation protocol is required. A critical aspect of this strategy is chemoselectivity . The starting material contains two nucleophilic sites (the C5-amine) and two potentially reactive acidic protons (the carboxylic acid and the amine N-H). Direct acylation with a reactive electrophile like an acid chloride would lead to a complex mixture of products. Therefore, protection of the carboxylic acid is a mandatory first step.

Causality Behind Experimental Choices
  • Protection Strategy: The carboxylic acid is first converted to a methyl or ethyl ester. This transformation renders the C3 position unreactive towards the acylating agent, ensuring that the reaction occurs exclusively at the C5-amino group. Fischer esterification is a classic, reliable method for this purpose.[13]

  • Acylating Agent (Acid Chloride): Acid chlorides are highly reactive and efficient acylating agents that react rapidly with amines to form stable amide bonds.[14][15]

  • Base (Pyridine/Triethylamine): A base is required to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This prevents the protonation of the C5-amino group (which would render it non-nucleophilic) and drives the reaction to completion.

Detailed Experimental Protocol: Two-Step N-Acylation

G cluster_step1 Step 1: Carboxylic Acid Protection cluster_step2 Step 2: N-Acylation A 1. Dissolve pyrazole acid in Methanol (MeOH) B 2. Add catalytic H₂SO₄ A->B C 3. Reflux for 4-6 hours B->C D 4. Work-up and isolate Methyl Ester Intermediate C->D E 5. Dissolve Methyl Ester in DCM/Pyridine D->E F 6. Cool to 0°C E->F G 7. Add Acid Chloride (1.1 eq) dropwise F->G H 8. Stir and warm to RT G->H I 9. Work-up and purify final N-Acylated product H->I

Figure 3: Workflow for chemoselective N-acylation.

Part A: Esterification (Protection)

Materials:

  • This compound

  • Methanol (Anhydrous)

  • Sulfuric Acid (H₂SO₄, concentrated)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Suspend the pyrazole acid (1.0 eq) in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 0.1 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Carefully neutralize the residue with a saturated solution of NaHCO₃.

  • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate, which can often be used in the next step without further purification.

Part B: N-Acylation

Materials:

  • Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (from Part A)

  • Acid Chloride of choice (e.g., benzoyl chloride, acetyl chloride)

  • Pyridine or Triethylamine (as base and/or solvent)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Dissolve the methyl ester intermediate (1.0 eq) in anhydrous DCM and pyridine (2.0-3.0 eq).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.

  • Maintain the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours (monitor by TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and wash successively with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the final N-acylated derivative. Note: If desired, the methyl ester can be hydrolyzed back to the carboxylic acid using standard saponification conditions (e.g., LiOH in THF/H₂O).

Data Presentation: Exemplar N-Acyl Library
Acid Chloride Input (R²-COCl)Final Product Structure (Exemplar, after optional hydrolysis)Key SAR Question Probed
Acetyl Chloride5-acetamido-1-methyl-1H-pyrazole-3-carboxylic acidIntroduces a small, neutral H-bond donor group.
Benzoyl Chloride5-benzamido-1-methyl-1H-pyrazole-3-carboxylic acidAdds a bulky, aromatic group to probe a larger pocket.
Cyclopropanecarbonyl chloride5-(cyclopropanecarboxamido)-1-methyl-1H-pyrazole-3-carboxylic acidExplores conformationally constrained aliphatic space.
4-Methoxybenzoyl chloride5-(4-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acidProbes for H-bond acceptors and electronic effects.

Conclusion

The this compound scaffold is a powerful platform for medicinal chemistry and SAR exploration. The distinct reactivity of its C3-carboxylic acid and C5-amino functionalities allows for controlled, selective derivatization. By employing robust and well-understood protocols such as HATU-mediated amide coupling and chemoselective N-acylation, researchers can efficiently generate diverse libraries of compounds. This systematic approach is fundamental to elucidating the complex structure-activity relationships that govern molecular recognition and to ultimately drive the optimization of novel therapeutic agents.

References

  • IJRPR. (n.d.). REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES.
  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • PubMed. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • ResearchGate. (2025, August 9). Recent developments in aminopyrazole chemistry.
  • ACS Publications. (2022, November 10). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors | Journal of Medicinal Chemistry.
  • Bentham Science. (n.d.). A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study.
  • NIH. (2025, January 17). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC.
  • RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry.
  • ResearchGate. (2025, August 10). Esterification of pyrazole-3- and 4-carboxylic acids | Request PDF.
  • ResearchGate. (n.d.). Structure–activity relationship (SAR) for pyrazole derivatives..
  • NIH. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles - PMC.
  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • NIH. (2024, September 18). Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles - PMC.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • NIH. (2017, August 30). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones.
  • PubMed. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects.
  • Royal Society of Chemistry. (n.d.). Design, synthesis and properties investigation of Nα-acylation lysine based derivatives.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • BenchChem. (n.d.). Application Note and Protocol: Amide Coupling with Methyl 3-Amino-1H-pyrazole-4-carboxylate.

Sources

Application Note & Protocols: Strategies for the Regioselective N-Methylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-methylated pyrazoles are privileged scaffolds in medicinal chemistry, materials science, and agrochemicals.[1] However, the synthesis of specific N-methyl pyrazole regioisomers presents a persistent challenge in synthetic chemistry.[1] Due to the similar electronic properties and reactivity of the two adjacent nitrogen atoms in an unsymmetrical pyrazole ring, traditional methylation methods often yield difficult-to-separate mixtures of N1 and N2 isomers.[1][2] This guide provides an in-depth analysis of classical and modern experimental procedures for N-methylation, with a focus on strategies to achieve high regioselectivity. We will dissect the causality behind experimental choices, present detailed, field-proven protocols, and emphasize the critical safety measures required when handling potent methylating agents.

The Core Challenge: Regioselectivity in Pyrazole N-Alkylation

The fundamental difficulty in the selective N-methylation of unsymmetrically substituted pyrazoles lies in the inherent reactivity of the two ring nitrogens. The pyrazole anion, formed upon deprotonation by a base, is an ambident nucleophile. Alkylation can occur at either the N1 or N2 position, and the outcome is often dictated by a subtle interplay of steric and electronic factors of the pyrazole substrate, the alkylating agent, the base, and the solvent.

Traditional methylating agents like methyl iodide and dimethyl sulfate are small and highly reactive, often resulting in poor regioselectivity.[1] For example, methylation of a 3-substituted pyrazole with methyl iodide commonly yields the N1 and N2 isomers in ratios as low as 3:1.[3] Achieving a high preference for one isomer is crucial for developing structure-activity relationships (SAR) in drug discovery and for ensuring the purity and efficacy of the final active pharmaceutical ingredient (API).

Caption: The N1 vs. N2 regioselectivity problem in classical pyrazole methylation.

Comparative Analysis of N-Methylating Agents

The choice of methylating agent is a critical parameter that influences not only regioselectivity but also reaction conditions and safety considerations. While classical reagents are widely used, modern alternatives offer significant advantages, particularly for achieving high selectivity.

ReagentTypical Selectivity (N1:N2)AdvantagesDisadvantages & Hazards
Methyl Iodide (MeI) Poor to moderate (e.g., ~3:1)[3]Highly reactive, commercially available.Toxic, volatile, potential carcinogen. Requires careful handling.[4]
Dimethyl Sulfate (DMS) Poor to moderate[1][5]Highly reactive, cost-effective for large scale.[6]Highly toxic, corrosive, mutagenic, and a probable human carcinogen.[6][7] Symptoms of exposure can be delayed.
Methyl Tosylate (MeOTs) Substrate dependentGenerally considered safer than DMS and MeI, highly efficient.[8]Can still be a potent alkylating agent and requires careful handling.[8]
α-Halomethylsilanes Excellent (92:8 to >99:1)[1][9]High N1-selectivity due to steric bulk, reagents are bench-stable.[1][10]Requires a two-step process (alkylation then desilylation).
Biocatalysis (Enzymes) Excellent (>99:1)[11]Extremely high regioselectivity, environmentally friendly ("green") conditions.[11]Requires specialized enzymes and conditions, may have limited substrate scope.[11]

Advanced Strategy: N1-Selective Methylation via Masked Reagents

Recent advances have demonstrated that using sterically bulky α-halomethylsilanes as "masked" methylating reagents can dramatically improve N1-selectivity.[1][9][10] This strategy, developed by Yang and Dalton, employs a two-step sequence that leverages steric hindrance to control the site of initial alkylation.

The proposed mechanism involves the deprotonation of the pyrazole with a strong base like potassium bis(trimethylsilyl)amide (KHMDS). The resulting pyrazolate anion then attacks the sterically demanding α-halomethylsilane. The bulky trialkoxysilyl group effectively shields the N2 position, directing the alkylation almost exclusively to the less sterically hindered N1 nitrogen. The reaction is followed by a protodesilylation step, where a fluoride source such as tetrabutylammonium fluoride (TBAF) is used to cleave the C-Si bond, revealing the desired N-methyl group.[1][3] This method has achieved selectivities ranging from 92:8 to greater than 99:1 in favor of the N1 isomer across a range of pyrazole substrates.[1][12]

Advanced_Workflow start 1. Deprotonation step1 2. N1-Selective Alkylation with α-Halomethylsilane start->step1 Pyrazole + Base (KHMDS) intermediate Organosilane Intermediate (Stable) step1->intermediate Forms stable intermediate step2 3. Protodesilylation with Fluoride Source (TBAF) intermediate->step2 Quench with TBAF/H₂O end N1-Methyl Pyrazole Product (High Regioselectivity) step2->end

Caption: Workflow for highly N1-selective methylation using a masked silane reagent.

Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials. All work must be conducted by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including but not limited to safety goggles, a lab coat, and appropriate chemical-resistant gloves.

Protocol A: Classical N-Methylation using Dimethyl Sulfate (DMS)

This protocol describes a general method that often results in a mixture of regioisomers but is useful for its simplicity and cost-effectiveness.

Materials:

  • Substituted Pyrazole (1.0 equiv)

  • Dimethyl Sulfate (DMS) (1.1 - 1.5 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted pyrazole (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

  • Add anhydrous acetonitrile to form a stirrable suspension (approx. 0.2-0.5 M concentration).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Carefully add dimethyl sulfate (1.1 equiv) dropwise via syringe. Caution: DMS is extremely toxic and corrosive.[7] Handle only in a fume hood.

  • Heat the reaction mixture to 50-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of ACN or EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The aqueous washes help to quench and remove any unreacted DMS.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting residue by flash column chromatography (typically silica gel with a hexanes/ethyl acetate gradient) to separate the N1 and N2 regioisomers.

Protocol B: Highly N1-Selective Methylation via an α-Halomethylsilane Reagent

This protocol is based on the work of Yang and Dalton and provides excellent N1-selectivity.[1][3]

Materials:

  • 3-Substituted Pyrazole (1.0 equiv)

  • (Chloromethyl)triisopropoxysilane (1.2 equiv)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 - 1.5 equiv, as a solution in THF)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF) (2.0 equiv, as a 1M solution in THF)

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

Step 1: N-Alkylation

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-substituted pyrazole (1.0 equiv) and dissolve in anhydrous THF and anhydrous DMSO (e.g., a 1:1 mixture).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add KHMDS (1.2 equiv) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Add (chloromethyl)triisopropoxysilane (1.2 equiv) dropwise at 0 °C.

  • Remove the ice bath and heat the reaction mixture to 60 °C. Monitor the formation of the organosilane intermediate by LC-MS. The reaction is typically complete within 2-4 hours.[1]

  • Cool the reaction mixture to room temperature.

Step 2: Protodesilylation 7. To the cooled reaction mixture containing the organosilane intermediate, add water (10 volumes relative to the DMSO volume) followed by TBAF solution (2.0 equiv). 8. Re-heat the mixture to 60 °C and stir for 2-4 hours, monitoring the cleavage of the intermediate to the final N-methyl product by LC-MS.[1] 9. After cooling to room temperature, dilute the mixture with ethyl acetate and water. 10. Separate the layers. Extract the aqueous layer with ethyl acetate (2x). 11. Combine the organic layers and wash with brine (3x) to remove DMSO. 12. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 13. Purify the crude product by flash column chromatography to yield the highly enriched N1-methyl pyrazole.

Critical Safety Precautions for Handling Methylating Agents

Methylating agents such as dimethyl sulfate (DMS) and methyl iodide (MeI) are potent, toxic, and carcinogenic substances that demand stringent safety protocols.[4][6][7]

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation exposure.[7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended.

    • Gloves: Use appropriate, high-resistance gloves. Nitrile or neoprene gloves are recommended for MeI.[4] For DMS, butyl rubber or laminate film gloves are often preferred. Double-gloving is a prudent practice. Check glove compatibility charts.

    • Lab Coat: A flame-resistant, chemical-resistant lab coat must be worn and kept buttoned.

  • Handling: Use syringes and cannulas for liquid transfers. Avoid open transfers. Be aware that the toxic effects of DMS exposure can be delayed by up to 12 hours or more.[7]

  • Waste Disposal: All contaminated materials (syringes, needles, gloves, glassware) and excess reagents must be quenched (e.g., with an ammonia solution for DMS) and disposed of as hazardous waste according to institutional guidelines.[7] Never dispose of methylating agents down the drain.[4]

  • Emergency Procedures: Ensure immediate access to a safety shower and eyewash station. In case of skin contact, remove contaminated clothing immediately and wash the affected area thoroughly with soap and water.[4][7] Seek immediate medical attention for any exposure.

Conclusion

The N-methylation of pyrazoles is a critical transformation for the synthesis of valuable molecules in the pharmaceutical and agrochemical industries. While classical methods often suffer from poor regiocontrol, modern strategies provide powerful solutions to this long-standing challenge. The use of sterically encumbered masked methylating agents, such as α-halomethylsilanes, offers an operationally simple and highly effective method for achieving excellent N1-selectivity.[1][3] By understanding the mechanistic principles and adhering to rigorous safety protocols, researchers can confidently and selectively synthesize the desired N-methyl pyrazole isomers, accelerating the development of new chemical entities.

References

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224. [Link]

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Semantic Scholar. [Link]

  • Faria, J. V., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 26(11), 3367. [Link]

  • R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. [Link]

  • Reddit User Discussion. (2023). N-methylation of pyrazole. r/OrganicChemistry. [Link]

  • ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

  • Al-Tel, T. H., et al. (2010). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 75(12), 4264–4267. [Link]

  • Stepan, A. F., & Puleo, T. R. (2024). (Chloromethyl)triisopropoxysilane Enables Highly Regioselective N1-Methylation of Pyrazoles. Synfacts, 20(06), 0649. [Link]

  • CoLab. (2024).
  • Peschke, M., et al. (2021). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 60(15), 8253-8258. [Link]

  • PubMed. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. National Library of Medicine. [Link]

  • Ivanova, A. A., et al. (2018). The competitive N1-, N2-, O- and C-methylation of 3-trifluoromethyl-1H-pyrazol-5-ol for synthesis of analgesic compounds. ResearchGate. [Link]

  • Ataman Kimya. Dimethyl Sulfate. Ataman Kimya. [Link]

  • LookChem. (2024). Comparing Methylating Agents: Why Dimethyl Sulfate Remains a Top Choice. LookChem. [Link]

  • JETIR. (2019). Solvent Free Synthesis Of Pyrano[2,3-c]pyrazoles Derivatives By Green Protocol Using NMPyTs. Journal of Emerging Technologies and Innovative Research. [Link]

  • ResearchGate. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ResearchGate. [Link]

  • Sciencemadness Discussion Board. (2008). Preparation of methyl tosylate, safe methylating agent. Sciencemadness. [Link]

  • Google Patents. (1996). N-alkylation method of pyrazole.
  • National Library of Medicine. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]

  • Liljegren, D. R., & Elguero, J. (1961). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Semantic Scholar. [Link]

  • MDPI. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(21), 5192. [Link]

  • MDPI. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Molecules, 26(13), 3998. [Link]

  • Wikipedia. Sildenafil. Wikipedia. [Link]

  • ResearchGate. (2019). Methylation on 3,5-Dimethyl-1H-pyrazole in Different Conditions. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system of immense interest in medicinal chemistry and drug development.[1][2] These fused N-heterocyclic compounds are recognized as potent and selective inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often implicated in diseases like cancer.[3][4] The structural motif is a core component of several clinically approved and investigational drugs, targeting kinases such as CK2, EGFR, B-Raf, and MEK.[3] Consequently, the development of efficient, regioselective, and versatile synthetic methodologies for this scaffold is a primary focus for researchers. This guide provides an in-depth overview of the key synthetic strategies, detailed experimental protocols, and mechanistic insights for the preparation of pyrazolo[1,5-a]pyrimidines commencing from readily accessible 5-aminopyrazoles.

Core Synthetic Strategies: An Overview

The principal and most widely adopted method for constructing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation reaction between a 5-aminopyrazole, acting as a 1,3-bisnucleophile, and a 1,3-biselectrophilic partner.[1] The versatility of this approach allows for the introduction of a wide array of substituents at positions 2, 3, 5, 6, and 7 of the fused ring system.[1] Key classes of 1,3-biselectrophiles employed in this synthesis include:

  • β-Dicarbonyl Compounds and Equivalents: This is the most common and versatile route, utilizing reagents like β-diketones, β-ketoesters, and malondialdehydes.[3][5]

  • α,β-Unsaturated Carbonyl Compounds (Chalcones): These reagents undergo an initial aza-Michael addition followed by cyclization.[5]

  • Enaminones: These activated enamines serve as effective synthons for the pyrimidine ring.[5][6]

  • α,β-Unsaturated Nitriles: These provide an alternative pathway to pyrazolo[1,5-a]pyrimidines, often proceeding through a Michael addition mechanism.[5]

The regioselectivity of the cyclocondensation is a critical aspect, often influenced by the reaction conditions, the nature of the substituents on both the 5-aminopyrazole and the 1,3-bielectrophile, and the specific leaving groups present.

Diagram: General Synthetic Approach

G cluster_reactants Reactants cluster_product Product aminopyrazole 5-Aminopyrazole (1,3-Bisnucleophile) product Pyrazolo[1,5-a]pyrimidine aminopyrazole->product Cyclocondensation bielectrophile 1,3-Biselectrophile (e.g., β-Diketone, Chalcone) bielectrophile->product

Caption: General retrosynthetic analysis for pyrazolo[1,5-a]pyrimidine synthesis.

Protocol 1: Synthesis via Condensation with β-Dicarbonyl Compounds

This method is a cornerstone for pyrazolo[1,5-a]pyrimidine synthesis due to its efficiency and the wide availability of β-dicarbonyl compounds.[3] The reaction typically proceeds under acidic or basic conditions.

Mechanism of Action

The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization involving the endocyclic nitrogen of the pyrazole ring and the second carbonyl group, and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine.

Diagram: Reaction Mechanism with β-Diketone

G start 5-Aminopyrazole + β-Diketone step1 Nucleophilic attack of exocyclic NH2 on C=O start->step1 intermediate1 Acyclic Intermediate step1->intermediate1 step2 Intramolecular Cyclization (Endocyclic NH attack on second C=O) intermediate1->step2 intermediate2 Cyclized Intermediate step2->intermediate2 step3 Dehydration intermediate2->step3 product Pyrazolo[1,5-a]pyrimidine step3->product

Caption: Stepwise mechanism of pyrazolo[1,5-a]pyrimidine formation.

Experimental Protocol

Materials:

Reagent/SolventGradeSupplier
5-Amino-3-methylpyrazoleReagentSigma-Aldrich
AcetylacetoneReagentAlfa Aesar
Glacial Acetic AcidACS GradeFisher Scientific
Ethanol200 ProofDecon Labs

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-amino-3-methylpyrazole (1.0 g, 10.3 mmol).

  • Add glacial acetic acid (15 mL) and stir until the solid is completely dissolved.

  • Add acetylacetone (1.14 g, 11.3 mmol, 1.1 eq.) to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-water (50 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water (3 x 10 mL).

  • Recrystallize the crude product from ethanol to afford the pure 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine.

Expected Yield: 75-85%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique, often leading to significantly reduced reaction times, higher yields, and cleaner product profiles compared to conventional heating.[3][7]

Advantages of MAOS
  • Rapid Heating: Microwaves directly and efficiently heat the solvent and reactants, leading to a rapid temperature increase.

  • Reduced Reaction Times: Reactions that take hours under conventional reflux can often be completed in minutes.[3][7]

  • Improved Yields and Purity: The rapid heating and shorter reaction times can minimize the formation of side products.

Experimental Protocol (Microwave-Assisted)

Materials:

Reagent/SolventGradeSupplier
5-Amino-3-(trifluoromethyl)pyrazoleReagentCombi-Blocks
Ethyl acetoacetateReagentSigma-Aldrich
p-Toluenesulfonic acid (p-TsOH)CatalystAcros Organics
Ethanol200 ProofDecon Labs

Procedure:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 5-amino-3-(trifluoromethyl)pyrazole (200 mg, 1.21 mmol), ethyl acetoacetate (174 mg, 1.33 mmol, 1.1 eq.), and a catalytic amount of p-TsOH (23 mg, 0.12 mmol).

  • Add ethanol (3 mL) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 15 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the desired product.

Expected Yield: >90%

Protocol 3: Synthesis Using Chalcones

The reaction of 5-aminopyrazoles with chalcones (α,β-unsaturated ketones) provides an effective route to pyrazolo[1,5-a]pyrimidines, often under basic conditions.[5] This reaction proceeds via a tandem aza-Michael addition/intramolecular cyclization sequence.[5]

Experimental Protocol

Materials:

Reagent/SolventGradeSupplier
5-Amino-1-phenylpyrazoleReagentTCI America
Chalcone (1,3-diphenyl-2-propen-1-one)ReagentSigma-Aldrich
Potassium Hydroxide (KOH)ACS GradeFisher Scientific
N,N-Dimethylformamide (DMF)AnhydrousAcros Organics

Procedure:

  • To a solution of 5-amino-1-phenylpyrazole (500 mg, 3.14 mmol) in DMF (10 mL) in a 25 mL round-bottom flask, add chalcone (654 mg, 3.14 mmol).

  • Add a catalytic amount of powdered KOH (18 mg, 0.31 mmol).

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water (30 mL).

  • Collect the precipitate by vacuum filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography.

Expected Yield: 70-80%

Troubleshooting and Key Considerations

  • Regioselectivity: With unsymmetrical 1,3-bielectrophiles, a mixture of regioisomers can be formed. The regioselectivity is influenced by the electronic and steric nature of the substituents on both reactants. Careful analysis of the product mixture (e.g., by NOE NMR experiments) is crucial.

  • Reaction Conditions: The choice of solvent and catalyst (acidic vs. basic) can significantly impact the reaction rate and outcome. For instance, acidic catalysts are commonly used for reactions with β-dicarbonyls, while basic conditions are often preferred for reactions involving chalcones.[3][5]

  • Purification: Pyrazolo[1,5-a]pyrimidines are generally stable compounds and can be purified by standard techniques such as recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the polarity of the synthesized compound.

Conclusion

The synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles is a robust and highly adaptable process, central to the discovery of new therapeutic agents. The methods outlined in this guide, from traditional thermal condensations to modern microwave-assisted protocols, provide researchers with a versatile toolkit to access a wide range of substituted pyrazolo[1,5-a]pyrimidine derivatives. Careful consideration of the reaction mechanism and optimization of reaction conditions are key to achieving high yields and regioselectivity.

References

  • Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines - Benchchem.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central.
  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine - Taylor & Francis.
  • (PDF) Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][7][8]triazine and Imidazo[2,1-c][1, - ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_u0sp0rHV20W24-NBu30u94GV9zfUX-UHrNaHnw_Q7jm6q9OOIeXb3hAUOmefYcwAacGTJmmEGSpx5nM7KNYljlp2Sq9nwWi6nR_TrkK4R0Jwt9CA71P4yagCjOWs0YYDOyfqjwFQrPZ1UQ4h0ssSZyhWIGt5ql_tFjQn_9kAFvinPydOgOvh267fmuAbGCNik8HwSIRDWK4L582kUUQWm9rXPYa_nVb6usVeYkU705BGBNZulMOUwdYBXQ7Fyvab0eyrj2JDWz5w6Fs8gyXwA-iFxWADifNyMtj50fIZcfOZ3WqI460zscWyEuI5RDmTVSoylhw-L6sar1zuUaL7VaObQ2N-PNU=

  • Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents - MedChemComm (RSC Publishing).
  • Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents - PMC - PubMed Central.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC - NIH.
  • Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC - NIH.
  • Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - NIH.
  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). - ResearchGate.
  • Approaches towards the synthesis of 5-aminopyrazoles - PMC - NIH.

Sources

use of 5-aminopyrazole derivatives in the synthesis of fused heterocyclic systems

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Fused Heterocyclic Systems from 5-Aminopyrazole Derivatives

Introduction: The 5-Aminopyrazole Core as a Privileged Synthetic Synthon

Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with nitrogen-containing systems being particularly prominent.[1][2] Among these, the pyrazole motif is a five-membered ring with two adjacent nitrogen atoms that is featured in numerous pharmacologically active agents, including anti-inflammatory, anticancer, and antiviral drugs.[2][3][4] The true synthetic power of this scaffold is unlocked when it is functionalized with reactive handles, and the 5-aminopyrazole structure stands out as a uniquely versatile building block.[1][5]

5-Aminopyrazole derivatives are polyfunctional compounds possessing three distinct nucleophilic centers: the 5-NH₂ group, the 1-NH group, and the C4-carbon atom.[2][5] The differential reactivity of these sites (typically 5-NH₂ > 1-NH > C4-CH) allows for controlled and regioselective construction of a wide array of fused heterocyclic systems, including pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines.[5][6] These fused systems are of immense interest as they often mimic the structure of endogenous purine bases, enabling them to interact with biological targets like kinases and DNA.[5] This guide provides detailed application notes and protocols for the synthesis of key fused heterocyclic systems, focusing on the strategic use of 5-aminopyrazole derivatives.

G cluster_pyrazole 5-Aminopyrazole Core cluster_sites Nucleophilic Sites cluster_products Fused Heterocyclic Systems pyrazole_core N1 1-NH pyrazole_core->N1 Reactivity Order: 5-NH₂ > 1-NH > 4-CH C4 4-CH pyrazole_core->C4 Reactivity Order: 5-NH₂ > 1-NH > 4-CH NH2 5-NH₂ pyrazole_core->NH2 Reactivity Order: 5-NH₂ > 1-NH > 4-CH Pyrazolopyridines Pyrazolo[3,4-b]pyridines N1->Pyrazolopyridines Reaction with Bielectrophiles Pyrazolopyrimidines Pyrazolo[3,4-d]pyrimidines N1->Pyrazolopyrimidines Reaction with Bielectrophiles Pyrazolotriazines Pyrazolotriazines N1->Pyrazolotriazines Reaction with Bielectrophiles C4->Pyrazolopyridines Reaction with Bielectrophiles C4->Pyrazolopyrimidines Reaction with Bielectrophiles C4->Pyrazolotriazines Reaction with Bielectrophiles NH2->Pyrazolopyridines Reaction with Bielectrophiles NH2->Pyrazolopyrimidines Reaction with Bielectrophiles NH2->Pyrazolotriazines Reaction with Bielectrophiles

Figure 1: Reactivity of 5-Aminopyrazole. (Within 100 characters)

Strategic Approach 1: Annulation via Multicomponent Reactions (MCRs) for Pyrazolo[3,4-b]pyridines

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are a cornerstone of modern synthetic efficiency and green chemistry.[7][8] The synthesis of the pyrazolo[3,4-b]pyridine scaffold, a key structure in kinase inhibitors and antiallergic agents, is exceptionally well-suited to this approach.[5]

The most common MCR strategy involves the condensation of a 5-aminopyrazole, an aldehyde, and a compound with an active methylene group, such as a 1,3-dicarbonyl or a β-ketonitrile.[5][9] The causality of this reaction hinges on a sequence of condensation and cyclization events. Typically, the reaction initiates with a Knoevenagel condensation between the aldehyde and the active methylene compound to form an electron-deficient alkene (a Michael acceptor). The highly nucleophilic 5-amino group of the pyrazole then attacks this intermediate via a Michael addition. Subsequent intramolecular cyclization, driven by the attack of the pyrazole C4-carbon onto a carbonyl or nitrile group, followed by dehydration or elimination, yields the fused pyridine ring.[3]

G cluster_reactants Reactants Aminopyrazole 5-Aminopyrazole Michael_Addition Michael Addition Aminopyrazole->Michael_Addition Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Knoevenagel Michael_Acceptor Michael Acceptor Intermediate Knoevenagel->Michael_Acceptor Michael_Acceptor->Michael_Addition Cyclization Intramolecular Cyclization & Dehydration Michael_Addition->Cyclization Product Pyrazolo[3,4-b]pyridine Cyclization->Product

Figure 2: MCR Workflow for Pyrazolo[3,4-b]pyridines. (Within 100 characters)

Protocol 1: Three-Component Synthesis of 4,7-Dihydropyrazolo[3,4-b]pyridines

This protocol is adapted from a general method for constructing dihydropyrazolo[3,4-b]pyridine derivatives via a three-component reaction.[5]

Materials:

  • 3-Methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol, 173.2 mg)

  • 4-Chlorobenzaldehyde (1.0 mmol, 140.6 mg)

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione) (1.0 mmol, 140.2 mg)

  • Ethanol (10 mL)

  • Piperidine (catalytic amount, ~0.1 mmol, 10 µL)

Equipment:

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and filtration

Procedure:

  • To the 50 mL round-bottom flask, add 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol), 4-chlorobenzaldehyde (1.0 mmol), dimedone (1.0 mmol), and ethanol (10 mL).

  • Add a catalytic amount of piperidine to the mixture.

  • Equip the flask with a reflux condenser and place it on the heating magnetic stirrer.

  • Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the mixture to cool to room temperature. A solid precipitate will form.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 5 mL).

  • Dry the product in a vacuum oven to obtain the desired 4-(4-chlorophenyl)-3,7,7-trimethyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yields are typically high (>85%).

Reactant VariationAldehydeConditionsYield (%)Reference
5-Amino-3-phenylpyrazoleBenzaldehydeEtOH, Reflux, 5h92[9]
5-Amino-3-methylpyrazole4-NitrobenzaldehydeDMF, 90°C, 16h88[5]
5-AminopyrazoleHeteroaryl aldehydesDMF, 100°C, 2-3h85-95[5]

Strategic Approach 2: One-Flask Cyclocondensation for Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are a highly valuable class of fused heterocycles, forming the core of drugs like Sildenafil (Viagra) and numerous kinase inhibitors used in oncology.[5] Their synthesis from 5-aminopyrazoles often involves a cyclocondensation reaction with a reagent that provides the necessary atoms to form the pyrimidine ring.

A particularly efficient and modern approach is a one-flask synthesis that avoids the isolation of intermediates, thereby improving atom economy and reducing waste.[10][11] One such method involves reacting a 5-aminopyrazole with an N,N-substituted amide (like DMF) in the presence of a coupling agent such as phosphorus tribromide (PBr₃). This in-situ generates a Vilsmeier-type intermediate. Subsequent treatment with a nitrogen source, such as hexamethyldisilazane (HMDS), triggers heterocyclization to furnish the pyrazolo[3,4-d]pyrimidine ring system in high yields.[10][11] The PBr₃ activates the amide for reaction with the 5-amino group, and HMDS serves as a potent ammonia equivalent for the final ring-closing step.

Protocol 2: One-Flask Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol is based on the one-flask procedure developed for the synthesis of substituted pyrazolo[3,4-d]pyrimidines.[10][11]

Materials:

  • 1-Phenyl-1H-pyrazol-5-amine (1.0 mmol, 159.2 mg)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Phosphorus tribromide (PBr₃) (3.0 mmol, 0.28 mL)

  • Hexamethyldisilazane (HMDS) (3.0 mmol, 0.63 mL)

  • Ethyl acetate and Hexane for chromatography

Equipment:

  • 50 mL two-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer with heating plate

  • Nitrogen inlet

  • Standard glassware for workup and column chromatography

Procedure:

  • Place 1-phenyl-1H-pyrazol-5-amine (1.0 mmol) in the two-neck flask under a nitrogen atmosphere.

  • Add DMF (5 mL) and cool the solution to 0°C in an ice bath.

  • Slowly add PBr₃ (3.0 mmol) dropwise via the dropping funnel over 10 minutes.

  • After the addition, remove the ice bath and heat the mixture to 60°C for 1.5 hours. Monitor the formation of the Vilsmeier intermediate by TLC.

  • After the initial reaction is complete, add HMDS (3.0 mmol) to the reaction mixture.

  • Increase the temperature and heat the mixture at reflux (70-80°C) for 4 hours.

  • Upon completion, cool the reaction to room temperature and carefully quench by pouring it into ice-water (50 mL).

  • Neutralize the solution with saturated sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

Characterization: The final product should be characterized by NMR and mass spectrometry. This method consistently provides excellent yields, often exceeding 90%.[10]

R¹ SubstituentR³ SubstituentTime (Vilsmeier)Time (Cyclization)Yield (%)Reference
PhenylH1.0 h3.0 h91[10][11]
PhenylMethyl1.5 h4.0 h85[10][11]
Phenylp-Cl-Ph2.0 h5.0 h81[10][11]

Conclusion and Future Outlook

The adaptability of 5-aminopyrazole derivatives makes them indispensable starting materials for the synthesis of a vast range of bioactive fused pyrazoles.[1] The methodologies presented here—multicomponent reactions for pyrazolopyridines and one-flask cyclocondensations for pyrazolopyrimidines—represent robust and efficient strategies for accessing these important heterocyclic cores. Future developments will likely focus on applying green chemistry principles, such as using water as a solvent, employing microwave-assisted synthesis to reduce reaction times, and developing novel catalytic systems to further enhance efficiency and regioselectivity.[1][12] The continued exploration of the reactivity of the 5-aminopyrazole synthon will undoubtedly lead to the discovery of novel molecular architectures with significant potential in drug discovery and materials science.

References

  • Parvin, T. (2023). Multicomponent Reactions Using C,N-Binucleophilic Nature of Aminopyrazoles: Construction of Pyrazole-Fused Heterocycles. Topics in Current Chemistry.
  • (n.d.). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing.
  • Odeh, D. M., Odeh, M., Hafez, T. S., & Hassan, A. S. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available at: [Link]

  • Yang, W.-P., Tsai, S.-E., & Chern, J.-W. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules. Available at: [Link]

  • Yang, W.-P., Tsai, S.-E., & Chern, J.-W. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Semantic Scholar. Available at: [Link]

  • (n.d.). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed. Available at: [Link]

  • (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Kabale University Library. Available at: [Link]

  • Aggarwal, R., & Kumar, S. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ResearchGate. Available at: [Link]

  • Aggarwal, R., & Kumar, S. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PubMed. Available at: [Link]

  • (n.d.). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. Available at: [Link]

  • (n.d.). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Naim, M. J., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Available at: [Link]

  • (n.d.). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. ProQuest. Available at: [Link]

  • (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PubMed Central. Available at: [Link]

  • (n.d.). Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. ResearchGate. Available at: [Link]

  • Dar, A. M. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available at: [Link]

  • Odeh, D. M., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PubMed Central. Available at: [Link]

  • (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available at: [Link]

  • (n.d.). Two-component reactions of 5-amino-pyrazole derivatives with various reagents for the synthesis of pyrazole-fused six-membered heterocycles. ResearchGate. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. ConnectSci. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. CSIRO Publishing. Available at: [Link]

  • (n.d.). Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. ResearchGate. Available at: [Link]

  • (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • (n.d.). Optimization of the reaction conditions. ResearchGate. Available at: [Link]

  • (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers. Available at: [Link]

  • (n.d.). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. ACS Publications. Available at: [Link]

  • (n.d.). Representative examples of pyrazole-fused heterocycles. ResearchGate. Available at: [Link]

  • (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

  • (n.d.). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

  • (n.d.). Reaction of 5-amino-pyrazole derivatives with various imines. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Substituted Pyrazole-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole-3-Carboxylic Acids in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive template for designing molecules that interact with a wide range of biological targets. Within this class, substituted pyrazole-3-carboxylic acids are of particular importance. The carboxylic acid moiety often serves as a key pharmacophore, enabling interactions with basic residues in enzyme active sites or receptor binding pockets. Furthermore, it provides a convenient handle for further chemical modification, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This guide provides an in-depth overview of robust and versatile synthetic methodologies for accessing this critical class of compounds, tailored for researchers and professionals in drug development.

Strategic Approaches to the Pyrazole-3-Carboxylic Acid Core

The synthesis of substituted pyrazole-3-carboxylic acids can be broadly categorized into two main strategies: de novo ring construction and modification of a pre-existing pyrazole ring. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials. This document will focus on the most reliable and widely adopted de novo construction methods.

Methodology 1: The Knorr Pyrazole Synthesis and its Variants

The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone of pyrazole chemistry.[1][2] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][2][4][5] For the synthesis of pyrazole-3-carboxylic acids, this general approach is adapted by using β-ketoesters or their equivalents as the 1,3-dicarbonyl component.[4]

Scientific Principle and Mechanistic Insight

The reaction proceeds via an initial condensation between the more reactive ketone carbonyl of the β-ketoester and the hydrazine to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the ester carbonyl, leading to cyclization and subsequent dehydration to afford the aromatic pyrazole ring.[4][6] The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, increasing its electrophilicity.[2][7]

A critical aspect of this synthesis is regioselectivity when using substituted hydrazines. The initial condensation generally occurs at the most electrophilic carbonyl group, and the subsequent cyclization is influenced by both steric and electronic factors.

Workflow for Knorr Pyrazole Synthesis

cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Hydrolysis (Saponification) A β-Ketoester D Mix & Heat A->D B Hydrazine Derivative B->D C Solvent & Acid Catalyst C->D E Monitor by TLC D->E F Cool & Precipitate E->F Reaction Complete G Filter & Wash F->G H Dry G->H I Dissolve Ester in Base (e.g., NaOH/EtOH) H->I Pyrazole-3-carboxylate Ester J Heat I->J K Acidify to Precipitate Acid J->K L Isolate Final Product K->L

Caption: General workflow for the two-step synthesis of pyrazole-3-carboxylic acids via the Knorr condensation followed by ester hydrolysis.

Protocol 1: Synthesis of 5-Aryl-1H-pyrazole-3-carboxylic Acid

This two-step protocol first describes the synthesis of an ethyl 5-aryl-1H-pyrazole-3-carboxylate via a Claisen-Knorr condensation, followed by its hydrolysis to the target carboxylic acid.[8]

Step A: Synthesis of Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium metal (1.0 eq) in absolute ethanol (20 volumes) under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

  • Claisen Condensation: To the sodium ethoxide solution, add a mixture of 4-chloroacetophenone (1.0 eq) and diethyl oxalate (1.2 eq) dropwise at room temperature. The reaction is often exothermic.

  • Reaction: Stir the resulting mixture at room temperature for 2-4 hours, then heat to reflux for an additional 2-3 hours. The formation of the intermediate ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate can be monitored by Thin Layer Chromatography (TLC).[8]

  • Knorr Cyclization: After cooling the reaction mixture to room temperature, add hydrazine hydrate (1.5 eq) dropwise.

  • Acidification and Reflux: Add glacial acetic acid (2-3 volumes) and heat the mixture to reflux for 4-6 hours. Monitor the consumption of the intermediate by TLC.

  • Isolation: Cool the reaction mixture to room temperature and pour it into ice-water. The solid product will precipitate. Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Purification: Dry the crude product. Recrystallization from ethanol or an ethanol/water mixture typically yields the pure ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate.

Step B: Hydrolysis to 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic Acid

  • Saponification: Suspend the ethyl ester from Step A in a 10% aqueous solution of sodium hydroxide (excess). Add ethanol as a co-solvent to aid solubility.

  • Reaction: Heat the mixture to reflux for 2-4 hours, until the reaction is complete (monitored by TLC, observing the disappearance of the starting ester).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with cold, dilute hydrochloric acid (e.g., 2 M HCl) until the pH is approximately 2-3. The pyrazole-3-carboxylic acid will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from a suitable solvent like aqueous ethanol may be performed if further purification is required.

ParameterStep A: Ester SynthesisStep B: Acid Synthesis
Key Reagents 4-Chloroacetophenone, Diethyl Oxalate, HydrazineEthyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate, NaOH
Solvent Ethanol, Acetic AcidAqueous Ethanol
Temperature RefluxReflux
Typical Yield 60-80%>90%
Work-up Precipitation in waterAcidification and precipitation

Methodology 2: Multicomponent Reactions (MCRs) for Rapid Diversification

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials.[9][10][11][12] This strategy is particularly powerful in drug discovery for rapidly generating libraries of analogs.

Scientific Principle and Mechanistic Insight

Several MCRs have been developed for pyrazole synthesis. A common strategy for accessing pyrazole-3-carboxylates involves the in-situ formation of a 1,3-dicarbonyl equivalent, which then undergoes a Knorr-type cyclization with a hydrazine.[9][10] For example, a four-component reaction can be designed using an aldehyde, a β-ketoester, malononitrile, and a hydrazine.[9][13] The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and subsequent cyclization/aromatization steps.

Workflow for a Four-Component Pyrazole Synthesis

A Aldehyde G Combine all components & stir at room temp or heat A->G B β-Ketoester B->G C Malononitrile C->G D Hydrazine Hydrate D->G E Catalyst (e.g., Piperidine) E->G F Solvent (e.g., Ethanol) F->G H Monitor by TLC G->H I Precipitation of Product H->I Reaction Complete J Filter, Wash, & Dry I->J K Purify (Recrystallization) J->K L Substituted Pyrazole Product K->L

Caption: General workflow for a one-pot, four-component synthesis of highly substituted pyrazoles.

Protocol 2: One-Pot, Four-Component Synthesis of Substituted Pyrano[2,3-c]pyrazole-3-carboxylates

This protocol describes an efficient synthesis of a fused pyrazole system where the pyrazole-3-carboxylate is part of a larger, more complex structure. Such molecules are of great interest in medicinal chemistry.[13]

  • Reaction Setup: In a 50 mL round-bottom flask, combine an aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), malononitrile (1.0 mmol), and hydrazine hydrate (1.0 mmol) in ethanol (10 mL).

  • Catalysis: Add a catalytic amount of piperidine (5-10 mol%).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC. Often, a precipitate begins to form within 20-60 minutes.

  • Isolation: After completion of the reaction (typically 1-3 hours), collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold ethanol to remove any unreacted starting materials and the catalyst. Dry the product under vacuum. The product is often pure enough for subsequent use, but can be recrystallized from a suitable solvent like ethanol or DMF/water if necessary.

ParameterValue
Reaction Type Four-component reaction
Key Reagents Aldehyde, Ethyl Acetoacetate, Malononitrile, Hydrazine
Catalyst Piperidine
Solvent Ethanol
Temperature Room Temperature
Typical Yield 85-95%
Key Advantage High complexity and diversity in a single step

Methodology 3: [3+2] Cycloaddition of Diazo Compounds

The 1,3-dipolar cycloaddition between a diazo compound and an alkyne is a powerful method for constructing the pyrazole ring with high regioselectivity. To synthesize pyrazole-3-carboxylic acids, an α-diazoacetate is typically used as the 1,3-dipole.

Scientific Principle and Mechanistic Insight

This reaction is a concerted pericyclic process where the π systems of the diazo compound (the 1,3-dipole) and the alkyne (the dipolarophile) interact to form the five-membered ring in a single step. The regioselectivity (i.e., whether the carboxylate group ends up at position 3 or 4) is controlled by the electronic and steric nature of the substituents on both the diazo compound and the alkyne. Using terminal alkynes with ethyl diazoacetate often leads to the formation of pyrazole-3-carboxylates.[14]

Workflow for [3+2] Cycloaddition

A Terminal Alkyne E Combine & React A->E B Ethyl Diazoacetate B->E C Solvent C->E D Heat or Catalyst D->E F Monitor Reaction E->F G Solvent Removal F->G Reaction Complete H Purification (Chromatography) G->H I Hydrolysis to Carboxylic Acid H->I

Caption: General workflow for pyrazole-3-carboxylate synthesis via [3+2] cycloaddition, followed by hydrolysis.

Protocol 3: Synthesis of Ethyl 5-Substituted-pyrazole-3-carboxylate via Cycloaddition

This protocol outlines the synthesis of a pyrazole-3-carboxylate ester, which can then be hydrolyzed as described in Protocol 1, Step B.

  • Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser and under an inert atmosphere, dissolve the terminal alkyne (1.0 eq) in a suitable solvent such as toluene or xylene.

  • Reagent Addition: Add ethyl diazoacetate (1.1 eq) to the solution. Caution: Ethyl diazoacetate is potentially explosive and should be handled with care in a well-ventilated fume hood. It is often used as a solution in a solvent like dichloromethane.

  • Reaction: Heat the reaction mixture to 80-110 °C. The reaction progress can be monitored by the disappearance of the starting materials by TLC or GC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyne.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

  • Purification: The crude product, which may contain a mixture of regioisomers, is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired ethyl 5-substituted-pyrazole-3-carboxylate.

ParameterValue
Reaction Type [3+2] Cycloaddition
Key Reagents Terminal Alkyne, Ethyl Diazoacetate
Solvent Toluene, Xylene
Temperature 80-110 °C
Purification Column Chromatography
Key Advantage Access to substitution patterns not easily made by condensation

Conclusion and Future Perspectives

The synthesis of substituted pyrazole-3-carboxylic acids is a mature field with a rich diversity of reliable methods. The classical Knorr synthesis remains a workhorse for many applications due to its simplicity and use of readily available starting materials. For rapid lead generation and exploration of complex chemical space, multicomponent reactions have emerged as an exceptionally powerful tool. Finally, [3+2] cycloaddition reactions provide an alternative route that offers complementary regioselectivity and substrate scope. The choice of the optimal synthetic route will always depend on the specific substitution pattern required, scalability, and the resources available. As the demand for novel pyrazole-based therapeutics continues to grow, the development of even more efficient, sustainable, and versatile synthetic methodologies will remain an important focus for the chemical and pharmaceutical sciences.

References

  • Chem Help ASAP. Knorr Pyrazole Synthesis. Available from: [Link]

  • Google Patents. US3895027A - Process for preparing pyrazole-3-carboxylic acids.
  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

  • National Institutes of Health. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

  • National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • Google Patents. EP0885889A2 - Process for the preparation of pyrazole-3-carboxylic acids.
  • ResearchGate. Preparations of 4-Substituted 3-Carboxypyrazoles. Available from: [Link]

  • ResearchGate. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available from: [Link]

  • PubMed. Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Available from: [Link]

  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Synthesis of Pyrazole Compounds by Using Sonication Method. Available from: [Link]

  • RSC Publishing. Recent advances in the multicomponent synthesis of pyrazoles. Available from: [Link]

  • ResearchGate. Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Available from: [Link]

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. Available from: [Link]

  • National Institutes of Health. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Available from: [Link]

  • Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles. Available from: [Link]

  • Slideshare. knorr pyrazole synthesis. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Pyrazole-3-carboxylates and Pyrazole-1,5-dicarboxylates by One-Pot Cyclization of Hydrazone Dianions with Diethyl Oxalate. Available from: [Link]

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

  • ACS Publications. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. Available from: [Link]

  • ResearchGate. Esterification of pyrazole-3- and 4-carboxylic acids. Available from: [Link]

  • Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • MDPI. Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-amino-1-methyl-1H-pyrazole-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development, notably as a key intermediate for various pharmacologically active compounds.[1][2] Its synthesis, while conceptually straightforward, is often plagued by challenges related to yield, purity, and regioselectivity. This guide provides field-proven insights and systematic troubleshooting strategies to empower researchers to overcome common hurdles and optimize the synthetic outcome. We will focus on the most prevalent synthetic route: the cyclocondensation of a functionalized three-carbon precursor with methylhydrazine, followed by hydrolysis.

Synthetic Pathway Overview

The most common and efficient synthesis involves a three-step process starting from diethyl oxalate and ethyl cyanoacetate. These are first condensed to form a key intermediate, ethyl 2-cyano-3-ethoxy-3-oxopropanoate (or its enolate salt). This intermediate is then cyclized with methylhydrazine. The resulting ethyl ester is subsequently hydrolyzed to yield the final carboxylic acid.

Synthetic_Workflow A Diethyl Oxalate + Ethyl Cyanoacetate B Intermediate: Ethyl 2-cyano-3-ethoxy-3-oxopropanoate A->B Claisen Condensation (e.g., NaOEt, EtOH) C Ethyl 5-amino-1-methyl- 1H-pyrazole-3-carboxylate B->C Cyclocondensation (Methylhydrazine, AcOH) D Final Product: 5-amino-1-methyl-1H-pyrazole- 3-carboxylic acid C->D Hydrolysis (e.g., NaOH, H2O/EtOH)

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Question 1: My yield of the pyrazole ester (before hydrolysis) is very low. What are the likely causes and how can I fix it?

Answer: Low yield at the cyclocondensation stage is a frequent issue stemming from several factors. Let's break down the potential causes and solutions.

  • Cause A: Regioisomer Formation. The reaction between an unsymmetrical precursor like your enolate intermediate and methylhydrazine can theoretically produce two regioisomers: the desired 1-methyl-5-amino product and the undesired 1-methyl-3-amino isomer.[3][4] While the 5-amino isomer is generally favored electronically, reaction conditions can influence the ratio.

    • Solution: Acidic conditions, such as using acetic acid as a solvent or co-solvent, strongly favor the formation of the desired 5-aminopyrazole isomer.[1] The reaction proceeds via the more nucleophilic nitrogen of methylhydrazine attacking the carbonyl carbon, followed by cyclization. Ensure your reaction medium is sufficiently acidic.

  • Cause B: Incomplete Reaction or Stable Intermediates. The reaction may stall after the initial Michael addition, forming a linear hydrazone intermediate that is slow to cyclize.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If you observe a persistent intermediate, increasing the reaction temperature (e.g., refluxing in ethanol or acetic acid) can provide the necessary activation energy for the final intramolecular cyclization and dehydration steps.[5]

  • Cause C: Poor Quality Reagents. Methylhydrazine is hygroscopic and can degrade. The starting enolate salt must be dry and free of excess base from its formation.

    • Solution: Use freshly opened or distilled methylhydrazine. Ensure the enolate intermediate is properly prepared and isolated or used in situ under anhydrous conditions.

Troubleshooting_Low_Yield Start Low Yield of Pyrazole Ester CheckPurity Analyze crude reaction mixture (LC-MS, 1H NMR) Start->CheckPurity Problem Problem CheckPurity->Problem Identify issue Suboptimal Suboptimal Conditions Problem->Suboptimal Incomplete Reaction Isomers Regioisomer Formation Problem->Isomers Multiple Products Reagents Poor Reagent Quality Problem->Reagents No Reaction/ Decomposition Sol_Suboptimal Optimize temperature & time. Monitor by TLC/LC-MS. Suboptimal->Sol_Suboptimal Sol_Isomers Ensure acidic conditions (e.g., use Acetic Acid). Isomers->Sol_Isomers Sol_Reagents Use fresh/purified methylhydrazine. Ensure dry precursors. Reagents->Sol_Reagents

Caption: Decision flowchart for troubleshooting low ester yield.

Question 2: The final hydrolysis step to get the carboxylic acid is giving me a poor yield or a messy product. What's going wrong?

Answer: The hydrolysis of the ethyl ester is a critical step that can suffer from competing side reactions if not properly controlled.

  • Cause A: Harsh Reaction Conditions. Prolonged exposure to strong base (like NaOH or KOH) at high temperatures can lead to decarboxylation or degradation of the pyrazole ring.[6] The 5-amino group can also be sensitive.

    • Solution: Employ milder hydrolysis conditions. Start with a moderate concentration of base (e.g., 1-2 M NaOH) in a water/ethanol mixture at room temperature or with gentle warming (40-50 °C). Monitor the reaction closely by TLC until the starting ester is consumed, avoiding unnecessarily long reaction times.

  • Cause B: Difficult Product Isolation. The final product is an amino acid, making it amphoteric. It can be highly soluble in water, especially at neutral or basic pH, making extraction difficult. Precipitation at the isoelectric point is key.

    • Solution: After hydrolysis is complete, cool the reaction mixture in an ice bath. Carefully acidify the solution dropwise with an acid like HCl or acetic acid. The product will precipitate out at its isoelectric point (typically around pH 3-5). Monitor the pH closely with pH paper or a meter. Adding acid too quickly or overshooting the pH can cause the product to redissolve as the ammonium salt. Filter the precipitate and wash with cold water and then a non-polar solvent like ether to remove impurities.[7]

Question 3: My final product is difficult to purify. It streaks on silica gel and I can't get it to crystallize.

Answer: Purifying polar, amphoteric compounds like aminopyrazole carboxylic acids is a common challenge.

  • Cause A: Unsuitable Purification Method. Standard silica gel chromatography is often ineffective for this class of compounds due to their high polarity and strong interaction with the stationary phase, leading to streaking and poor recovery.

    • Solution 1: Recrystallization. This is the preferred method. Finding the right solvent system is crucial. Ethanol, ethanol/water mixtures, or acetic acid/water are good starting points.[8] Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly.

    • Solution 2: Acid-Base Extraction. If impurities are neutral or basic, you can perform an acid-base workup. Dissolve the crude product in a dilute basic solution (e.g., aq. NaHCO₃), wash with an organic solvent like ethyl acetate to remove neutral impurities, and then re-precipitate the product by acidifying the aqueous layer as described in the previous question.[7]

    • Solution 3: Salt Formation. If the free acid is difficult to handle, consider converting it to a stable salt (e.g., hydrochloride) which may have better crystallization properties.

Frequently Asked Questions (FAQs)

Q1: Which solvent is best for the cyclocondensation step? While ethanol is commonly used, studies have shown that solvents like 2,2,2-trifluoroethanol (TFE) can sometimes provide higher yields and faster reaction rates for the synthesis of related 5-aminopyrazoles.[9] However, for cost and safety, ethanol or acetic acid remain the most practical choices and generally give good results.

Q2: Can I use methylhydrazine sulfate instead of methylhydrazine? Yes, methylhydrazine sulfate can be used. It is a more stable, non-volatile salt. However, you will need to add a base (like sodium acetate or triethylamine) to the reaction mixture to liberate the free methylhydrazine in situ. You must carefully control the stoichiometry to ensure the reaction medium becomes sufficiently acidic after neutralization to favor the correct regiochemistry.

Q3: How do I confirm the regiochemistry of my pyrazole ester? The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy).[4]

  • In an HMBC spectrum of the desired 5-amino-1-methyl isomer, you should observe a correlation between the N-methyl protons and the C5 carbon of the pyrazole ring.

  • In a NOESY spectrum, an NOE can often be observed between the N-methyl protons and the proton at the C4 position.

Q4: Are there alternative synthetic routes? Yes, other routes exist, such as those starting from β-ketonitriles or malononitrile derivatives.[10][11] For example, the reaction of (ethoxymethylene)malononitrile with methylhydrazine directly yields 5-amino-1-methyl-1H-pyrazole-4-carbonitrile, which would require subsequent hydrolysis of the nitrile and decarboxylation to arrive at a related scaffold, highlighting the efficiency of the ester-based route for accessing the 3-carboxylic acid specifically.[9]

Optimized Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

  • Intermediate Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide by dissolving sodium (2.3 g, 100 mmol) in absolute ethanol (100 mL).

  • Cool the solution to 0-5 °C. Add a mixture of diethyl oxalate (14.6 g, 100 mmol) and ethyl cyanoacetate (11.3 g, 100 mmol) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. The sodium salt of the enolate intermediate will precipitate. The solvent can be removed under reduced pressure, and the solid intermediate used directly.

  • Cyclocondensation: Suspend the crude enolate salt in glacial acetic acid (100 mL).

  • Add methylhydrazine (4.6 g, 100 mmol) dropwise at room temperature. An exotherm may be observed.

  • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water (500 mL).

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum. Yields are typically in the 65-80% range.

Protocol 2: Hydrolysis to this compound

  • Dissolve the crude ethyl ester (10 g, 54.6 mmol) in ethanol (100 mL).

  • Add a 2 M aqueous solution of sodium hydroxide (55 mL, 110 mmol).

  • Stir the mixture at 40 °C for 2-4 hours. Monitor the disappearance of the starting material by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • After completion, cool the reaction mixture in an ice bath.

  • Carefully add 6 M hydrochloric acid dropwise with vigorous stirring until the pH of the solution is approximately 4.

  • A white precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Filter the solid product, wash with a small amount of cold water, followed by diethyl ether.

  • Dry the product in a vacuum oven at 50 °C. Yields are typically 85-95%.

Data Summary

Table 1: Troubleshooting Summary

ProblemProbable CauseRecommended Solution
Low yield of pyrazole esterFormation of regioisomersEnsure reaction is run under acidic conditions (e.g., glacial acetic acid).
Incomplete cyclizationIncrease reaction temperature and/or time; monitor by TLC/LC-MS.
Poor reagent qualityUse fresh, distilled methylhydrazine and dry precursors.
Low yield of carboxylic acidProduct degradationUse milder hydrolysis conditions (lower temp, shorter time).
Poor isolationPrecipitate product by carefully adjusting pH to the isoelectric point (~pH 4).
Final product purification issuesHigh polarity of the compoundPurify by recrystallization from ethanol/water instead of silica chromatography.

Table 2: Influence of Solvent on Cyclocondensation Yield (Illustrative) Based on analogous syntheses reported in the literature.[9]

SolventTypical TemperatureRelative YieldNotes
Ethanol (EtOH)Reflux (~78 °C)GoodStandard, cost-effective choice.
Acetic AcidReflux (~118 °C)Very GoodPromotes correct regiochemistry and dehydration.
TolueneReflux (~111 °C)ModerateCan be used with a Dean-Stark trap to remove water.
2,2,2-Trifluoroethanol (TFE)Reflux (~78 °C)ExcellentHigher cost, but can accelerate reaction rates.

References

  • Al-Zoubi, R. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules.[3]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.[5]

  • El-Baih, F. E., et al. (2023). Synthesis and Properties of Pyrazoles. Encyclopedia.pub.[12]

  • MDPI. (2023). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules.[4]

  • MDPI. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry.[11]

  • NIH. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.[1][10]

  • NIH. (2018). Optimization of Novel 1-Methyl-1 H-Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors of the Barber's Pole Worm. Journal of Medicinal Chemistry.[13]

  • NIH. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry.[2]

  • NIH. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega.[14]

  • NIH. (2013). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters.[6]

  • NIH. (2022). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. International Journal of Molecular Sciences.[15]

  • NIH. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances.[16]

  • Organic Chemistry Portal. (2022). Pyrazole synthesis.[17]

  • ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry.[18]

  • ResearchGate. (2013). How can I purify carboxylic acid?[7]

  • ResearchGate. (2014). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Modern Chemical Industry.[19]

  • ResearchGate. (2019). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... IntechOpen.[20]

  • Reddit. (2022). Purification of Amino-Pyrazoles. r/OrganicChemistry.[8]

  • SCIRP. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. International Journal of Organic Chemistry.[9]

  • Supporting Information. Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.[21]

  • Google Patents. (2020). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.[22]

Sources

common side reactions in pyrazole synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Here, we address common challenges and side reactions encountered during experimental work, providing not only solutions but also the underlying scientific principles to empower your research.

Troubleshooting Guide: Common Issues in Pyrazole Synthesis

This section is formatted as a series of common problems you might encounter in the lab, followed by detailed explanations and actionable solutions.

Issue 1: My reaction is producing a mixture of regioisomers that are difficult to separate.

Question: I'm performing a Knorr pyrazole synthesis with an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, and my final product is a nearly 1:1 mixture of two different pyrazoles. How can I favor the formation of a single regioisomer?

Root Cause Analysis:

The formation of regioisomeric mixtures is a classic challenge in pyrazole synthesis when using unsymmetrical starting materials.[1][2][3] The reaction proceeds through the initial formation of a hydrazone intermediate, and with an unsymmetrical 1,3-dicarbonyl, the initial condensation can occur at either of the two distinct carbonyl groups. Subsequent cyclization and dehydration then lead to the two different pyrazole products.[4][5][6] The relative reactivity of the two carbonyl groups and the nucleophilicity of the two nitrogen atoms in the substituted hydrazine determine the final product ratio.

Strategic Solutions:

Controlling regioselectivity requires manipulating the reaction conditions to favor one reaction pathway over the other. Here are several field-proven strategies:

  • Solvent Effects: The choice of solvent can dramatically influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly enhance the formation of one regioisomer.[7] These solvents can selectively activate one carbonyl group over the other through hydrogen bonding.

  • pH Control: The pH of the reaction medium is critical. Acid catalysis is often employed in the Knorr synthesis, as it protonates a carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by the hydrazine.[8] By carefully adjusting the pH, you can modulate the reactivity of the carbonyls and the hydrazine, thereby influencing the product ratio. Reactions are typically run under acidic conditions (pH 0-6.9).[9]

  • Catalyst Selection: Certain catalysts can direct the reaction towards a specific isomer. For instance, copper-catalyzed condensation reactions have been shown to proceed with high regioselectivity under acid-free conditions.[10]

  • Protecting Group Strategy: In some cases, temporarily protecting one of the carbonyl groups can force the reaction to proceed in a specific manner, although this adds extra steps to the synthesis.

Data-Driven Decision Making: Solvent Choice for Regioselectivity

SolventTypical Regioisomeric Ratio (desired:undesired)Notes
EthanolOften close to 1:1The traditional solvent, frequently leads to poor selectivity.
2,2,2-Trifluoroethanol (TFE)Can be >85:15Improved selectivity due to solvent effects.[7]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Can be >90:10Generally provides the highest regioselectivity.[7]
Aprotic Dipolar Solvents (e.g., DMAc)Good to excellentCan provide high regioselectivity, especially with aryl hydrazines.[11]

Visualizing the Pathway to Regioisomers:

G cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Products Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Hydrazone A Hydrazone A Unsymmetrical\n1,3-Dicarbonyl->Hydrazone A Attack at C1 Hydrazone B Hydrazone B Unsymmetrical\n1,3-Dicarbonyl->Hydrazone B Attack at C3 Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Hydrazone A Substituted\nHydrazine->Hydrazone B Regioisomer 1 Regioisomer 1 Hydrazone A->Regioisomer 1 Cyclization Regioisomer 2 Regioisomer 2 Hydrazone B->Regioisomer 2 Cyclization

Caption: Formation of regioisomers in Knorr pyrazole synthesis.

Issue 2: My reaction is sluggish, and I'm isolating a non-aromatic intermediate.

Question: After running my pyrazole synthesis, I've isolated a product that appears to be a pyrazoline or a hydroxylpyrazolidine intermediate, not the fully aromatic pyrazole. How can I drive the reaction to completion?

Root Cause Analysis:

The final step in many pyrazole syntheses is the elimination of water or another leaving group to form the stable aromatic ring.[3][5] If this step is incomplete, you may isolate a pyrazoline or a hydroxylated intermediate.[12] This can be due to several factors, including insufficient heating, incorrect pH, or the nature of the substituents on the ring.

Strategic Solutions:

  • Thermal Promotion: Often, simply increasing the reaction temperature or prolonging the reaction time can provide the necessary energy to overcome the activation barrier for the final dehydration step.

  • Acid Catalysis: The dehydration step is acid-catalyzed.[4][8] The addition of a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid can facilitate the elimination of water.

  • Oxidative Aromatization: If a pyrazoline is the isolated product, a separate oxidation step may be required. Common oxidizing agents for this purpose include elemental sulfur, potassium permanganate, or simply heating in DMSO under an oxygen atmosphere.

Experimental Protocol: Oxidative Aromatization of a Pyrazoline

  • Dissolution: Dissolve the isolated pyrazoline intermediate in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Heating: Heat the solution to 80-100 °C.

  • Oxygenation: Bubble a gentle stream of air or oxygen through the reaction mixture.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture, dilute with water, and extract the pyrazole product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Issue 3: I'm observing the formation of a dimeric byproduct, especially at a larger scale.

Question: When I scale up my synthesis of a 5-aminopyrazole from a β-oxonitrile and hydrazine, I get a significant amount of a high-molecular-weight byproduct. What is this and how can I prevent it?

Root Cause Analysis:

This is a common issue in syntheses involving bifunctional reagents like hydrazine. The dimeric byproduct likely arises from the reaction of one molecule of the intermediate hydrazone with a second molecule of the starting β-oxonitrile, instead of undergoing the desired intramolecular cyclization. This side reaction becomes more prevalent at higher concentrations and on a larger scale.[13]

Strategic Solutions:

A robust method to circumvent this issue is to use a protected form of hydrazine, such as acetylhydrazine.[13][14] This strategy involves a two-step, one-pot procedure:

  • Hydrazone Formation: The β-oxonitrile reacts with acetylhydrazine to form the corresponding acetylhydrazone. The acetyl group deactivates the second nitrogen, preventing it from participating in intermolecular side reactions.

  • Deprotection and Cyclization: After the initial hydrazone formation is complete, a base is added to remove the acetyl group, liberating the second nucleophilic nitrogen. This is immediately followed by the desired intramolecular cyclization to yield the aminopyrazole.

Visualizing the Dimer Avoidance Strategy:

G cluster_undesired Undesired Pathway (High Concentration) cluster_desired Desired Pathway (with Acetylhydrazine) Hydrazone Intermediate Hydrazone Intermediate Dimer Dimer Hydrazone Intermediate->Dimer Intermolecular Reaction β-oxonitrile β-oxonitrile β-oxonitrile->Dimer Acetylhydrazone Acetylhydrazone β-oxonitrile->Acetylhydrazone + Acetylhydrazine 5-Aminopyrazole 5-Aminopyrazole Acetylhydrazone->5-Aminopyrazole 1. Base (Deprotection) 2. Intramolecular Cyclization

Sources

Section 1: The Core Challenge — Troubleshooting Poor Regioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

An N-methylation of pyrazoles is a fundamental transformation in synthetic chemistry, crucial for the development of new pharmaceuticals and agrochemicals.[1][2] However, the inherent tautomerism and the presence of two reactive nitrogen atoms in the pyrazole ring present a significant challenge: controlling the regioselectivity of the methylation.[1][3][4] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and practical protocols to navigate the complexities of this reaction.

The most frequent issue encountered during the N-methylation of unsymmetrically substituted pyrazoles is the formation of a mixture of N1 and N2 regioisomers. Achieving high selectivity is paramount as the biological activity of the final compound is often dependent on the precise location of the methyl group.

Q1: My N-methylation reaction is producing a mixture of N1 and N2 isomers. How can I improve the selectivity?

A1: The ratio of N1 to N2 methylated products is a delicate balance of electronic effects, steric hindrance, and reaction conditions. Understanding these factors is key to directing the reaction toward your desired isomer.

  • The Underlying Mechanism: The reaction typically proceeds via deprotonation of the pyrazole N-H by a base to form a pyrazolate anion. This anion is a resonance-stabilized hybrid of two forms, with the negative charge distributed between the two nitrogen atoms. The incoming electrophile (the methylating agent) can then attack either nitrogen. The preferred site of attack is dictated by several factors.

dot

Factors_Influencing_Regioselectivity center N1 vs. N2 Selectivity substituents Sterics of Pyrazole Substituents (C3/C5) center->substituents reagent Steric Bulk of Methylating Agent center->reagent base Choice of Base (e.g., NaH vs. K2CO3) center->base solvent Solvent Polarity & Coordinating Ability center->solvent temp Reaction Temperature (Kinetic vs. Thermodynamic) center->temp

Caption: Key factors that control the outcome of N-methylation.

Section 2: Troubleshooting Low Yield or Reaction Failure

Q2: I am getting very low yield, or my starting material is not being consumed. What should I check?

A2: This issue often points to problems with reagents or reaction conditions. A systematic check of each component is the best approach.

Troubleshooting Workflow:

dot

Troubleshooting_Workflow start Low Yield / No Reaction check_base Is the base strong enough? Is it fresh and anhydrous? (e.g., old NaH) start->check_base check_solvent Is the solvent dry? (e.g., DMF, MeCN, THF) check_base->check_solvent Base is OK check_temp Is the temperature adequate? Try gentle heating (e.g., 40-60 °C) check_solvent->check_temp Solvent is OK check_reagent Is the methylating agent fresh? (e.g., MeI can decompose) check_temp->check_reagent Temp is OK check_purity Is the starting pyrazole pure? check_reagent->check_purity Reagent is OK

Caption: A decision tree for troubleshooting low-yield reactions.

  • Base Activity: The most common culprit. If using NaH, ensure it is from a fresh, unopened container or has been stored properly under inert gas. Old NaH reacts with atmospheric moisture and loses its activity. Ensure you are using a sufficient excess (typically 1.1-1.5 equivalents) to drive the deprotonation to completion.

  • Solvent Quality: The solvent must be anhydrous. Water will quench strong bases like NaH and can interfere with the reaction. Use a freshly opened bottle of anhydrous solvent or dry it using appropriate methods.

  • Reaction Temperature: While many methylations proceed at room temperature, some less reactive pyrazoles may require gentle heating (e.g., 40-80 °C) to achieve a reasonable reaction rate.

  • Methylating Agent Integrity: Methyl iodide (MeI) is light-sensitive and can decompose over time, appearing yellow or brown. Use freshly distilled or a recently purchased bottle. Dimethyl sulfate is another option but is highly toxic and should be handled with extreme care.

Section 3: Purification and Isomer Identification

Q3: I am struggling to separate the N1 and N2 isomers and confirm their structures. What are the best methods?

A3: Separating and identifying regioisomers can be challenging but is achievable with the right techniques.

  • Purification:

    • Flash Column Chromatography: This is the most common method for separating pyrazole isomers. [5]The polarity difference between N1 and N2 isomers is often sufficient for separation. A gradient elution with a hexane/ethyl acetate or dichloromethane/methanol system is a good starting point. Sometimes, the isomers co-elute, but trying different solvent systems can improve resolution.

    • Preparative HPLC: For difficult separations, reverse-phase preparative HPLC can provide excellent resolution. [6]

  • Isomer Identification: Unambiguous identification is critical.

    • NMR Spectroscopy: This is the definitive method.

      • 1D NMR (¹H, ¹³C): The chemical shifts of the ring protons and carbons, as well as the N-methyl group, will be different for each isomer.

      • 2D NMR (HMBC, NOESY): These experiments provide conclusive proof. An HMBC experiment will show a correlation between the N-methyl protons and the adjacent ring carbons (C3 and C5), allowing you to map the connectivity. A NOESY experiment can show through-space correlation between the N-methyl protons and the protons of a substituent at the C5 position, confirming the N1 isomer, or with a substituent at the C3 position, confirming the N2 isomer.

    • X-Ray Crystallography: If one of the isomers can be crystallized, single-crystal X-ray analysis provides an unambiguous structural assignment. [6]

Section 4: Detailed Experimental Protocols

Protocol 1: General N-Methylation with Methyl Iodide and K₂CO₃

This protocol is a common starting point but may result in mixtures of isomers depending on the substrate. [5]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted pyrazole (1.0 equiv), anhydrous potassium carbonate (2.0 equiv), and anhydrous acetonitrile or DMF (to make a ~0.2 M solution).

  • Reagent Addition: Add methyl iodide (1.5 equiv) to the suspension.

  • Reaction: Stir the mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Filter off the K₂CO₃ and wash the solid with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane or ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 2: Highly N1-Selective Methylation using a Masked Methylating Agent

This protocol is adapted from a high-selectivity method and is excellent for substrates where N1 methylation is desired. [1][6]

  • Setup: In an oven-dried vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted pyrazole (1.0 equiv) in anhydrous DMSO.

  • Base Addition: Add potassium bis(trimethylsilyl)amide (KHMDS) (1.5 equiv, as a solution in THF) and stir the mixture at 60 °C for 30 minutes.

  • Alkylation: Add (chloromethyl)triisopropoxysilane (1.5 equiv) and continue stirring at 60 °C for 16 hours.

  • Protodesilylation: To the reaction mixture, add tetrabutylammonium fluoride (TBAF) (2.0 equiv, as a 1M solution in THF) and water. Continue stirring at 60 °C until the silylated intermediate is fully converted to the N-methyl product (monitor by LC-MS, typically 2-4 hours).

  • Workup & Purification: Cool the reaction mixture and dilute with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify by flash column chromatography.

Section 5: Frequently Asked Questions (FAQs)

  • Q: Which methylating agent is best?

    • A: It depends on your goal. For simple, robust methylation where selectivity is not a major concern or is sterically controlled by the substrate, methyl iodide or dimethyl sulfate are effective. For achieving high N1 selectivity, especially with challenging substrates, a bulky masked reagent like (chloromethyl)triisopropoxysilane is superior. [1]

  • Q: Can I use diazomethane?

    • A: Diazomethane can be used for N-methylation and sometimes offers good yields. However, it is extremely toxic and explosive, requiring specialized equipment and handling procedures. It can also lead to mixtures of N1 and N2 isomers and side reactions. [7][8]Given the safer and more selective modern alternatives, its use is generally discouraged unless necessary.

  • Q: How does the electronic nature of substituents affect regioselectivity?

    • A: Electron-withdrawing groups (EWGs) on the pyrazole ring increase the acidity of the N-H proton, making deprotonation easier. The position of the EWG can also influence the charge distribution in the pyrazolate anion, potentially favoring methylation at one nitrogen over the other. However, steric effects are often the more dominant controlling factor in practice.

References

  • Di Mola, A., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available at: [Link]

  • Yang, E., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • Yarovenko, V. N., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (Various years). Pyrazole synthesis. Available at: [Link]

  • Yang, E., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. Available at: [Link]

  • Yang, E., et al. (2024). Supporting Information: N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Amazon S3. Available at: [Link]

  • Reddit r/OrganicChemistry. (2023). N-methylation of pyrazole. Available at: [Link]

  • Semantic Scholar. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Available at: [Link]

  • Teixeira, C., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]

  • van Leusen, A. M., et al. (1976). Reactions of diazomethane with sulfonyl-activated double bonds. Tetrahedron, 32(18), 2245-2249.
  • Google Patents. (2020). WO2020093715A1 - New process for manufacture of pyrazoles or pyrimidones.
  • Google Patents. (2021). CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
  • ResearchGate. (2006). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Available at: [Link]

  • ResearchGate. (2020). Syntheses of pyrazoles 11 via cycloaddition of “terminal” diazomethane... Available at: [Link]

  • Al-Azmi, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

Sources

Technical Support Center: Purification of Crude 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important heterocyclic compound. The following troubleshooting guides and FAQs are structured to address specific issues with a focus on the underlying scientific principles.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound, offering step-by-step solutions and the rationale behind them.

Issue 1: Low Yield After Recrystallization

Question: I am experiencing a significant loss of product after recrystallizing my crude this compound. What are the likely causes and how can I improve my yield?

Answer: Low recovery from recrystallization is a common issue and can stem from several factors. The key is to understand the solubility profile of your compound and to optimize the recrystallization conditions accordingly.

Possible Causes and Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[1] For pyrazole derivatives, which can have varying polarities, a single solvent may not be optimal.

    • Solution: Experiment with mixed solvent systems (co-solvents).[1] Common combinations for compounds with both polar (amino, carboxylic acid) and non-polar (methylated pyrazole ring) features include ethanol/water, methanol/water, or acetone/hexane.[2] Start by dissolving the crude product in a minimal amount of the "good" solvent (e.g., hot ethanol) and then slowly add the "poor" solvent (e.g., hot water) until turbidity (cloudiness) persists. Then, add a small amount of the good solvent to redissolve the precipitate and allow it to cool slowly.

  • Using Too Much Solvent: Excess solvent will keep more of your product dissolved even at low temperatures, leading to poor recovery.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. This ensures the solution is saturated, promoting maximum crystal formation upon cooling.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or an oil, which can trap impurities.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization. Slow cooling encourages the growth of larger, purer crystals.

  • Premature Filtration: Filtering the crystals before crystallization is complete will result in product loss.

    • Solution: Ensure the solution has been thoroughly cooled and that crystal formation has ceased before filtration. Check for any remaining dissolved product by taking a small aliquot of the mother liquor and concentrating it to see if more solid precipitates.

Issue 2: Persistent Impurities Detected by HPLC or NMR

Question: After purification, my analytical data (HPLC, 1H NMR) still shows the presence of significant impurities. How can I remove these persistent contaminants?

Answer: The choice of purification method should be tailored to the nature of the impurities. Since this compound is an amphoteric molecule (containing both acidic and basic functional groups), acid-base extraction is a highly effective technique for removing neutral or differently charged impurities.[3][4][5][6]

Step-by-Step Acid-Base Extraction Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Acidic Wash (to remove basic impurities): Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate basic impurities, making them soluble in the aqueous layer.[4] Separate the aqueous layer.

  • Basic Wash (to isolate the desired product): Wash the organic layer with a dilute aqueous base solution (e.g., 1 M NaOH or saturated sodium bicarbonate). The carboxylic acid group of your product will be deprotonated to form a water-soluble carboxylate salt, which will move into the aqueous layer.[3][5][6] Neutral impurities will remain in the organic layer.

  • Separation and Isolation: Collect the basic aqueous layer containing your product.

  • Precipitation: Slowly acidify the collected aqueous layer with a dilute acid (e.g., 1 M HCl) while stirring. Your purified this compound will precipitate out as the carboxylic acid is reformed.

  • Collection and Drying: Collect the precipitate by filtration, wash with cold water to remove any residual salts, and dry thoroughly.

Workflow for Acid-Base Extraction:

Caption: Acid-Base Extraction Workflow

Issue 3: Oiling Out Instead of Crystallization

Question: My compound is "oiling out" and forming a liquid layer instead of crystallizing during recrystallization. What causes this and how can I fix it?

Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a degree that favors the formation of a liquid phase over a solid crystal lattice.

Troubleshooting Strategies:

  • Lower the Cooling Temperature Slowly: Avoid shocking the solution with a rapid temperature drop. Allow it to cool gradually to room temperature before moving to an ice bath.

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution. This will act as a template for further crystallization.

  • Change the Solvent System: If the issue persists, the solvent system may be inappropriate. Try a solvent with a lower boiling point or adjust the ratio of your co-solvents to alter the solubility characteristics.

  • Increase Solvent Volume: While generally aiming for minimal solvent, a slightly more dilute solution may prevent oiling out by reducing the degree of supersaturation. This may come at the cost of a slightly lower yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often depend on the synthetic route. However, they can include unreacted starting materials (e.g., methylhydrazine and a dicarbonyl compound), side-products from incomplete cyclization or alternative reaction pathways, and residual solvents from the reaction work-up.[7][8]

Q2: When should I choose column chromatography over recrystallization or acid-base extraction?

A2: Column chromatography is generally employed when simpler methods like recrystallization or acid-base extraction fail to provide the desired purity.[9] It is particularly useful for separating compounds with very similar solubility profiles or for removing impurities that are chemically similar to the target compound (e.g., other pyrazole derivatives). Reverse-phase HPLC methods have been developed for the analysis of similar compounds and can be adapted for preparative separations.[10]

Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating the main compound from any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired compound and identify any organic impurities.[11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.

Purity Assessment Techniques:

TechniqueInformation Provided
HPLCQuantitative purity, presence of impurities
NMRStructural confirmation, identification of organic impurities
MSMolecular weight confirmation
Melting PointIndication of purity (sharp vs. broad range)

Q4: What is the role of the amino and carboxylic acid groups in the purification process?

A4: The presence of both a basic amino group and an acidic carboxylic acid group makes this compound an amino acid-like, zwitterionic compound at its isoelectric point.[12] This amphoteric nature is key to its purification by acid-base extraction, as the compound's solubility can be dramatically altered by changing the pH of the aqueous solution.[1] By selectively protonating the amino group or deprotonating the carboxylic acid group, the compound can be moved between organic and aqueous phases to separate it from impurities.[4][5][6]

Visualization of pH-Dependent Solubility:

G cluster_0 Low pH (Acidic) cluster_1 Neutral pH (Isoelectric Point) cluster_2 High pH (Basic) Low_pH Product as Cation (Water Soluble) Neutral_pH Zwitterionic Product (Less Water Soluble) Low_pH->Neutral_pH Increase pH High_pH Product as Anion (Water Soluble) Neutral_pH->High_pH Increase pH

Caption: pH-Dependent Solubility of the Product

References

  • US3760084A, "Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides", Google P
  • CN111138289B, "Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same", Google P
  • "Acid-Base Extraction", accessed on 2024-10-27, [Link]

  • "Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column", SIELC Technologies, accessed on 2024-10-27, [Link]

  • "Acid–base extraction", Wikipedia, accessed on 2024-10-27, [Link]

  • "4.8: Acid-Base Extraction", Chemistry LibreTexts, accessed on 2024-10-27, [Link]

  • "A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives", MDPI, accessed on 2024-10-27, [Link]

  • "Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine", Google P
  • "Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole", National Institutes of Health, accessed on 2024-10-27, [Link]

  • "Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH", Royal Society of Chemistry, accessed on 2024-10-27, [Link]

  • "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review", MDPI, accessed on 2024-10-27, [Link]

  • "Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications", ResearchGate, accessed on 2024-10-27, [Link]

  • "5-Amino-1-methyl-3-phenyl-1H-pyrazole, 97%", Labcompare, accessed on 2024-10-27, [Link]

  • "Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation", MDPI, accessed on 2024-10-27, [Link]

  • "Amine-based extractants for isolation of carboxylic acids from complex, biobased process streams", Graz University of Technology, accessed on 2024-10-27, [Link]

  • "The Solubility of Amino Acids in Various Solvent Systems", DigitalCommons@URI, accessed on 2024-10-27, [Link]

  • "Solubilities of Amino Acids in Different Mixed Solvents", Indian Journal of Chemistry, accessed on 2024-10-27, [Link]

  • "5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid", MDPI, accessed on 2024-10-27, [Link]

  • "(PDF) Chromatographic Separation of Amino Acids", ResearchGate, accessed on 2024-10-27, [Link]

  • "(PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid", ResearchGate, accessed on 2024-10-27, [Link]

  • "Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives", ACS Omega, accessed on 2024-10-27, [Link]

Sources

Technical Support Center: Synthesis of Substituted Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted pyrazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of these important heterocyclic compounds. Pyrazole carboxylic acids are key building blocks in medicinal chemistry, agrochemicals, and materials science.[1][2] However, their synthesis can present several challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Section 1: Troubleshooting Common Synthetic Challenges

This section addresses the most frequent and critical challenges encountered during the synthesis of substituted pyrazole carboxylic acids, offering explanations for the underlying chemistry and providing actionable solutions.

Poor Regioselectivity in Knorr Pyrazole Synthesis

Question: My Knorr pyrazole synthesis using an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity?

Answer: This is a classic challenge in pyrazole synthesis.[3] The formation of regioisomers arises from the initial condensation of the substituted hydrazine at one of two different carbonyl groups of the 1,3-dicarbonyl compound.[4] The outcome is often dictated by a combination of steric and electronic factors of both reactants.

Causality and Strategic Solutions:

  • Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group. If your desired isomer results from the attack on the more hindered carbonyl, you may need to explore alternative strategies.

  • Electronic Effects: The inherent electrophilicity of the two carbonyl carbons plays a significant role. Electron-withdrawing groups adjacent to a carbonyl will increase its reactivity towards nucleophilic attack by the hydrazine.

  • Solvent Effects: The choice of solvent can dramatically influence regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in favor of the isomer resulting from attack at the more electrophilic carbonyl.[5] This is attributed to the ability of these solvents to form hydrogen bonds and activate the carbonyl group.

  • Catalyst Choice: While the Knorr synthesis is often acid-catalyzed, the choice of acid can be critical.[4][6] Experimenting with different Brønsted or Lewis acids can modulate the reactivity of the carbonyls and influence the isomeric ratio.

Troubleshooting Workflow:

G start Poor Regioselectivity Observed step1 Analyze Steric/Electronic Profile of 1,3-Dicarbonyl start->step1 step2 Switch to Fluorinated Solvent (e.g., TFE, HFIP) step1->step2 If electronics favor desired isomer step4 Consider Alternative Synthesis Route (e.g., from hydrazones and nitroolefins) step1->step4 If sterics/electronics are unfavorable step3 Screen Different Acid Catalysts (e.g., AcOH, p-TsOH, Lewis Acids) step2->step3 If still suboptimal result Improved Regioselectivity step3->result step4->result

Caption: Troubleshooting workflow for poor regioselectivity.

Low Yields and Side Reactions

Question: I am experiencing low yields and observing significant side product formation in my pyrazole synthesis. What are the likely causes and how can I mitigate them?

Answer: Low yields and the formation of impurities are common frustrations. The source of these issues often lies in reaction conditions, reagent stability, or competing reaction pathways.

Common Causes and Solutions:

Problem Potential Cause Troubleshooting Strategy
Low Yield Incomplete reaction.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[7] Consider increasing the temperature or using a more effective catalyst.
Product degradation.Pyrazoles can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures. Consider milder reaction conditions or a different workup procedure.
Poor mixing on scale-up.Inefficient stirring can lead to localized "hot spots" and side reactions. Ensure vigorous and efficient mixing, especially in larger reaction vessels.[8]
Side Products Hydrazine decomposition.Hydrazine and its derivatives can be unstable. Use fresh, high-purity reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition, which can cause discoloration of the reaction mixture.[9]
Self-condensation of the 1,3-dicarbonyl.This can be an issue under basic conditions. Ensure the reaction conditions favor the desired cyclization pathway.
Formation of pyrazolone tautomers.When using β-ketoesters, pyrazolones can form.[10] While often the stable product, if the pyrazole is desired, alternative starting materials may be necessary.
Difficulties with Ester Hydrolysis to the Carboxylic Acid

Question: The final step in my synthesis is the hydrolysis of a pyrazole ester to the corresponding carboxylic acid, but the reaction is sluggish or fails to go to completion. What can I do?

Answer: Hydrolysis of sterically hindered or electron-deficient esters can be challenging. Standard saponification conditions (e.g., NaOH or KOH in aqueous alcohol) may not be sufficient.

Advanced Hydrolysis Protocols:

  • Elevated Temperatures and Co-solvents: Increasing the reaction temperature and using co-solvents like THF or dioxane can improve the solubility of the ester and accelerate the reaction.

  • Alternative Reagents: For particularly stubborn esters, more potent reagents may be required.

    • Lithium Iodide (LiI) in Pyridine: This system is effective for the cleavage of methyl and ethyl esters.[11]

    • Potassium Trimethylsilanolate (KOTMS): A powerful nucleophilic reagent for ester cleavage under anhydrous conditions.[11]

    • Trimethyltin Hydroxide: A highly effective but toxic reagent for difficult hydrolyses.[11]

  • Microwave-Assisted Hydrolysis: Microwave irradiation can significantly reduce reaction times and improve yields for challenging hydrolyses.

Safety Precaution: When working with hydrazine and its derivatives, always use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood. Hydrazines are toxic and potentially carcinogenic.[4][7]

Section 2: Frequently Asked Questions (FAQs)

Synthesis and Methodology

Q1: What are the main synthetic routes to substituted pyrazole carboxylic acids?

A1: The primary methods include:

  • Knorr Pyrazole Synthesis and Modifications: The condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine is the most common approach.[4][10][12] The carboxylic acid functionality is typically introduced via a β-ketoester, which is then hydrolyzed.

  • Cycloaddition Reactions: 1,3-dipolar cycloaddition of diazo compounds with alkynes is a powerful method for constructing the pyrazole ring, often with excellent regiocontrol.[2][13]

  • Oxidation of Substituted Pyrazoles: Oxidation of a pre-existing alkyl or formyl group on the pyrazole ring (e.g., with KMnO4) can yield the carboxylic acid.[14]

  • Direct Carboxylation: This involves the direct introduction of a carboxylic acid group onto the pyrazole ring, often using organometallic reagents and CO2 or other carboxylating agents.[15][16] This is a more atom-economical but can be a technically challenging approach.

Q2: How can I introduce the carboxylic acid group at a specific position on the pyrazole ring?

A2: The position of the carboxylic acid is determined by the choice of starting materials and synthetic strategy.

  • Pyrazole-3-carboxylic acids: Often synthesized from pyruvic acid derivatives or via cycloaddition reactions.[14]

  • Pyrazole-4-carboxylic acids: Can be prepared via Vilsmeier-Haack formylation of a pyrazole followed by oxidation, or from starting materials that have a latent carboxylic acid group at the appropriate position.[17][18]

  • Pyrazole-5-carboxylic acids: The regioselectivity of the Knorr synthesis with an appropriately substituted β-dicarbonyl is crucial here.

Purification and Characterization

Q3: What are the best methods for purifying pyrazole carboxylic acids?

A3: Purification strategies depend on the physical properties of your compound.

  • Recrystallization: This is the preferred method for solid products. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or toluene.

  • Acid-Base Extraction: As carboxylic acids, these compounds can be extracted into a basic aqueous solution (e.g., NaHCO3 or NaOH), washed with an organic solvent to remove neutral impurities, and then re-precipitated by acidification.

  • Formation of Acid Addition Salts: For pyrazoles that are difficult to crystallize, forming a salt with an inorganic or organic acid can facilitate purification by crystallization.[19]

  • Column Chromatography: While effective, it can be challenging with highly polar carboxylic acids. Using a mobile phase containing a small amount of acetic or formic acid can improve peak shape and reduce tailing on silica gel.

Q4: What are the key spectroscopic features to look for when characterizing my substituted pyrazole carboxylic acid?

A4:

  • ¹H NMR: Look for the characteristic broad singlet of the carboxylic acid proton (typically >10 ppm) and the signals for the protons on the pyrazole ring. The N-H proton of N-unsubstituted pyrazoles also appears as a broad singlet.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid will have a chemical shift in the range of 160-180 ppm.

  • FT-IR: A broad O-H stretch from the carboxylic acid dimer will be present (around 2500-3300 cm⁻¹), along with a sharp C=O stretch (around 1700 cm⁻¹).[20]

  • Mass Spectrometry: Will confirm the molecular weight of your compound.

Section 3: Experimental Protocols

Protocol 1: Synthesis of a Pyrazole-3-carboxylic Acid via Knorr Condensation

This protocol describes a general procedure for the synthesis of a pyrazole-3-carboxylic acid from a β-ketoester and hydrazine hydrate.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketoester (1.0 eq) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and add water to precipitate the product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water).

G cluster_0 Reaction cluster_1 Workup & Purification a Dissolve β-ketoester in Ethanol b Add Hydrazine Hydrate a->b c Reflux and Monitor by TLC b->c d Cool and Precipitate c->d e Filter Crude Product d->e f Recrystallize e->f g g f->g Pure Pyrazole Carboxylic Acid

Caption: Workflow for Knorr condensation to a pyrazole carboxylic acid.

Protocol 2: Hydrolysis of a Pyrazole Ester

This protocol provides a standard method for the saponification of a pyrazole ester.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the pyrazole ester (1.0 eq) in a mixture of ethanol and water.

  • Base Addition: Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of ~2 with concentrated HCl.

  • Isolation: Collect the precipitated pyrazole carboxylic acid by vacuum filtration, wash with cold water, and dry.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. ACS Publications. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]

  • Knorr Pyrazole Synthesis. Chem Help ASAP. [Link]

  • Method for purifying pyrazoles.
  • Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. MDPI. [Link]

  • Synthesis of a Pyrazole-Based Microporous Organic Polymer for High-Performance CO2 Capture and Alkyne Carboxylation. ResearchGate. [Link]

  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. PubMed. [Link]

  • Knorr Pyrazole Synthesis advice. Reddit. [Link]

  • Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. PubMed. [Link]

  • Preparations of 4-Substituted 3-Carboxypyrazoles. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Pharmaceutical Research International. [Link]

  • Unit 4 Pyrazole. Slideshare. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Antimicrobial Activity. Longdom Publishing. [Link]

  • Direct C-H Alkenylation of Functionalized Pyrazoles. ResearchGate. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • pyrazole.pdf. CUTM Courseware. [Link]

  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications. [Link]

  • Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. Chemical Communications (RSC Publishing). [Link]

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

Sources

preventing regioisomer formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. My goal is to provide you with in-depth, field-proven insights to address common challenges, particularly the critical issue of regioisomer formation. This is not just a list of protocols; it's a troubleshooting resource built on a foundation of mechanistic understanding and practical experience.

The Core Challenge: Understanding Regioselectivity in Pyrazole Synthesis

The Knorr pyrazole synthesis, the cornerstone reaction involving a 1,3-dicarbonyl compound and a hydrazine, is deceptively simple.[1][2] When using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, the reaction can theoretically produce two distinct regioisomers. This lack of selectivity arises because the initial nucleophilic attack by the hydrazine can occur at either of the two non-equivalent carbonyl carbons.[3] The subsequent cyclization and dehydration then lock in the isomeric form.[4]

Controlling this outcome is paramount, as often only one regioisomer possesses the desired biological activity or physical properties.[5] This guide will walk you through troubleshooting this common problem and implementing strategies for predictable, regioselective synthesis.

Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is yielding a mixture of regioisomers. What are the primary factors controlling the outcome?

A1: This is the most common issue in pyrazole synthesis. The regiochemical outcome is a delicate balance of several competing factors:[3]

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in your 1,3-dicarbonyl substrate is a major determinant. Electron-withdrawing groups (e.g., -CF₃) will activate the adjacent carbonyl, making it a more favorable site for the initial nucleophilic attack by the hydrazine.[3]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can create steric hindrance. The reaction will preferentially proceed via attack at the less sterically hindered carbonyl group.[3]

  • Reaction Conditions (pH, Solvent, Temperature): This is often the most critical and tunable factor.

    • pH: Acidic conditions can protonate one of the nitrogen atoms of the substituted hydrazine, altering its nucleophilicity and potentially reversing the selectivity observed under neutral or basic conditions.[3] For instance, using arylhydrazine hydrochlorides can favor the formation of the 1,3-regioisomer, whereas the corresponding free base may yield the 1,5-regioisomer exclusively.[5]

    • Solvent: The choice of solvent can influence reaction rates and equilibria. Ionic liquids, for example, have been shown to promote high regioselectivity and excellent yields.[6][7]

    • Temperature: Can influence the kinetic vs. thermodynamic control of the reaction, sometimes favoring one isomer over the other.

G cluster_factors Controlling Factors cluster_outcomes Potential Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl electronics Electronic Effects (EWG vs EDG) sterics Steric Hindrance conditions Reaction Conditions (pH, Solvent, Temp) dicarbonyl->conditions hydrazine Substituted Hydrazine hydrazine->conditions isomerA Regioisomer A conditions->isomerA Pathway 1 (Kinetic/Thermodynamic) isomerB Regioisomer B conditions->isomerB Pathway 2 (Kinetic/Thermodynamic)

Troubleshooting Guide: Improving Regioselectivity
Issue: My reaction consistently produces a nearly 1:1 mixture of regioisomers.

This scenario suggests that the electronic and steric differences between your two carbonyl groups are minimal, and your current reaction conditions do not favor one pathway over the other.

Troubleshooting Workflow:

G start Start: ~1:1 Isomer Mixture ph_mod Modify Reaction pH start->ph_mod acid_cat Try Acidic Conditions (e.g., HCl, AcOH) ph_mod->acid_cat Test 1 base_cat Try Basic Conditions (e.g., t-BuOK) ph_mod->base_cat Test 2 solvent_change Change Solvent System ionic_liquid Use Ionic Liquid solvent_change->ionic_liquid substrate_mod Modify Substrate acetylenic_ketone Switch to Acetylenic Ketone Substrate substrate_mod->acetylenic_ketone acid_cat->solvent_change No Improvement success Success: High Regioselectivity acid_cat->success Resolved base_cat->solvent_change No Improvement base_cat->success Resolved ionic_liquid->substrate_mod No Improvement ionic_liquid->success Resolved acetylenic_ketone->success Resolved

Strategy 1: Manipulate Reaction pH

The protonation state of the hydrazine is a powerful tool for regiocontrol.

  • Rationale: In a substituted hydrazine (R-NH-NH₂), the two nitrogen atoms have different basicities. Under acidic conditions, the more basic nitrogen is preferentially protonated. This changes the nucleophilicity of the remaining free nitrogen, directing its attack towards one of the carbonyls. As demonstrated by da Silva, et al., using arylhydrazine hydrochlorides can selectively yield 1,3-regioisomers, while the free base form produces the 1,5-regioisomers.[5]

  • Protocol 1: Acid-Catalyzed Regioselective Synthesis

    • Dissolve your 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent like ethanol or N,N-dimethylacetamide (DMA).[8]

    • Add the substituted hydrazine hydrochloride (1.1 eq). If you only have the free base, add it along with 1.2 equivalents of a strong acid like HCl.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C), monitoring by TLC or LC-MS.

    • Work up the reaction by neutralizing the acid and extracting the product.

    • Analyze the crude product by ¹H NMR or GC-MS to determine the regioisomeric ratio.

Strategy 2: Leverage Advanced Solvent Systems

Modern "green chemistry" approaches often provide unexpected benefits in selectivity.[9][10]

  • Rationale: Ionic liquids (ILs) are not merely inert solvents; they can act as catalysts and organize reactants through various non-covalent interactions.[7][11][12] This templating effect can favor one reaction pathway, leading to a single regioisomer.[6] Transition metal-containing ionic liquids can further enhance this effect through Lewis acidity.[7]

  • Protocol 2: Ionic Liquid-Mediated Synthesis

    • Select an appropriate ionic liquid, such as 1-butyl-3-methylimidazolium bromide ([Bmim]Br) or a dicationic variant.[6]

    • Combine the 1,3-dicarbonyl (1.0 eq) and the substituted hydrazine (1.1 eq) in the ionic liquid. Note: Often, no additional solvent is needed.[10][13]

    • Stir the mixture at room temperature or with gentle heating. Reactions in ionic liquids are often significantly faster than in conventional solvents.[6]

    • Upon completion, extract the product with a solvent like ethyl acetate. The ionic liquid is often immiscible and can be recovered and reused.[7]

    • Analyze the product for regiochemical purity.

Strategy 3: Modify the Substrate - A Highly Reliable Method

If reaction conditions fail to provide adequate control, modifying the substrate is a robust strategy. The use of α,β-acetylenic ketones instead of 1,3-dicarbonyls offers a highly predictable path to 1,3,5-substituted pyrazoles.

  • Rationale: The reaction of an α,β-acetylenic ketone with a mono-substituted hydrazine proceeds via a highly regioselective pathway. The initial attack of the more nucleophilic nitrogen of the hydrazine occurs at the β-carbon of the alkyne (Michael addition). The subsequent intramolecular cyclization onto the ketone carbonyl is then fixed, leading to a single regioisomer in excellent yield. This method's regioselectivity is largely unaffected by the electronic nature of the substituents.[14][15]

  • Protocol 3: Regioselective Synthesis from Acetylenic Ketones

    • Under an inert atmosphere (e.g., N₂), dissolve the α,β-acetylenic ketone (1.0 eq) in a suitable solvent such as ethanol.[14]

    • Add the substituted hydrazine (1.1 eq) and stir the reaction at reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, evaporate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography. The product is typically obtained as a single regioisomer.[14][15]

Data Summary: Comparison of Methods

The following table summarizes typical outcomes for controlling regioselectivity between two hypothetical isomers, A (1,3,5-trisubstituted) and B (1,5,3-trisubstituted).

MethodKey PrincipleTypical Regioisomeric Ratio (A:B)YieldAdvantagesDisadvantagesReference(s)
Standard Knorr Synthesis CondensationOften 1:1 to 3:1Moderate to HighSimple, readily available starting materials.Poor regioselectivity with unsymmetrical substrates.[1][3][8]
pH Control (Acidic) Modifying Hydrazine Nucleophilicity>20:1GoodSimple modification of standard procedure.Substrate dependent; may not work for all systems.[5]
Ionic Liquid Media Solvent Templating & Catalysis>95:5ExcellentHigh selectivity, fast reaction, recyclable solvent.Cost of ionic liquids can be high.[6][7][12]
Acetylenic Ketone Substrate Fixed Cyclization Pathway>99:1 (Essentially single isomer)ExcellentHighly predictable and high-yielding regioselectivity.Requires synthesis of the acetylenic ketone precursor.[14][15]
Microwave-Assisted Rapid HeatingCan be >20:1Good to ExcellentDrastically reduced reaction times.[16][17][18][19][20]Requires specialized equipment; selectivity is condition-dependent.[18][19]
Flow Chemistry Precise Control of ParametersCan be >98:2ExcellentHigh throughput, improved safety, scalable.[21][22][23][24][25]Requires specialized flow chemistry setup.[21][23]
References
  • A comprehensive review on the green synthesis of pyrazole scaffolds, with a focus on methods that are efficient, high-yielding, and environmentally benign.
  • A study on the synthesis of 1,3-disubstituted pyrazoles using ionic liquid as a solvent, highlighting complete regioselectivity and excellent yields. Synthesis of 1,3-disubstituted pyrazoles using ionic liquid - JOCPR.
  • A review examining environmentally friendly procedures for producing pyrazole derivatives, including solvent-free reactions and microwave/ultrasonic assistance.
  • An overview of the Knorr pyrazole synthesis, which uses a catalytic acid to convert a hydrazine and a 1,3-dicarbonyl compound to pyrazoles. Knorr Pyrazole Synthesis - J&K Scientific LLC.
  • A review of recent advancements in the green synthesis of pyrazole scaffolds, emphasizing methods that avoid hazardous reagents and use green solvents and renewable energy sources.
  • A paper describing a green, solvent-free method for synthesizing pyrazole derivatives at room temperature using tetrabutylammonium bromide. Full article: Green synthesis of pyrazole systems under solvent-free conditions.
  • A report on the one-pot synthesis of pyrazoles using transition metal-based ionic liquids as efficient homogeneous catalysts at room temperature.
  • A study on a green synthetic approach for producing pyrazole compounds in aqueous media using catalytic imidazole.
  • A description of the green and effective synthesis of pyranopyrazoles using ionic liquids as catalysts under solvent-free conditions. Synthesis of Pyranopyrazoles with the Help of Ionic Liquid [bmim][NO3-].
  • A review highlighting the catalytic applications of ionic liquids in the synthesis of aromatic five-membered nitrogen heterocycles, including pyrazoles. Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles - MDPI.
  • A collection of various synthetic routes for pyrazoles, including several regioselective methods. Pyrazole synthesis - Organic Chemistry Portal.
  • A review on the use of flow chemistry for the synthesis of pyrazoles and related scaffolds, noting improvements in yield and regioselectivity. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI.
  • A research article demonstrating that the reaction of acetylenic ketones with mono-substituted hydrazines is highly regioselective, leading to 1,3,5-substituted pyrazoles in excellent yields.
  • A review focusing on the developments in green chemistry for the production of pyrazole derivatives using deep eutectic solvents (DESs) and ionic liquids.
  • A review on the multicomponent synthesis of pyrazoles, including traditional condensation reactions and cycloadditions. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A.
  • A paper presenting a base-mediated [3+2] cycloaddition for the regioselective synthesis of polysubstituted pyrazoles with excellent regioselectivity.
  • A comprehensive review on various methods for synthesizing pyrazole derivatives, including cyclocondensation of hydrazines with 1,3-dicarbonyl compounds.
  • A report on the functionalization of the pyrazole ring through successive regioselective metalations.
  • A video tutorial explaining the Knorr pyrazole synthesis from a hydrazine and a 1,3-dicarbonyl compound. synthesis of pyrazoles - YouTube.
  • A review exploring the impact of flow chemistry on the synthesis of pyrazoles, highlighting advantages over conventional batch methods.
  • A study on the reaction mechanism between hydrazines and β-dicarbonyl compounds, suggesting that the dehydration of dihydroxypyrazolidine intermediates kinetically controls the isomer formed. The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
  • A scientific diagram illustrating regiocontrol in the synthesis of substituted pyrazoles from enones.
  • A review on the impact of flow chemistry on the synthesis of pyrazoles, pyrazolines, and indazoles, emphasizing it as a greener and more efficient alternative to batch synthesis. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PubMed.
  • A description of a solvent-free, microwave-assisted approach for synthesizing imidazole and pyrazole derivatives. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - MDPI.
  • A report on a continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and hydroamination.
  • A review summarizing recent advancements in microwave and ultrasound-assisted synthesis of pyrazole scaffolds as an environmentally friendly alternative to traditional methods. Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds | Bentham Science Publishers.
  • A troubleshooting guide discussing regioselectivity issues in pyrazole synthesis from hydrazines, detailing the influence of electronic effects, steric effects, and reaction conditions.
  • A paper describing an efficient method for constructing fully substituted pyrazoles via a 1,3-dipolar cycloaddition reaction with high regioselectivity.
  • A research paper on the highly regioselective synthesis of 1,3,5-substituted pyrazoles from the reaction of acetylenic ketones with substituted hydrazines.
  • A mini-review on microwave-assisted synthesis of pyrazoles, highlighting reduced reaction times and improved yields. Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark.
  • A review on recent developments in the use of flow chemistry for the synthesis of pharmaceutical products, including pyrazoles.
  • A review focusing on microwave-, ultrasound-, and mechanochemical-assisted synthesis of pyrazole derivatives with anticancer activity. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing.
  • A research article on a regiocontrolled methodology to prepare 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles, where selectivity depends on using arylhydrazine hydrochlorides versus free hydrazines. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PubMed Central.
  • A study on an efficient synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes with complete regioselectivity. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes - Organic Chemistry Portal.
  • A study on solvent-free microwave irradiation for obtaining pyrazoles and dihydropyrazoles, showing better yields and shorter reaction times.
  • A report on a regioselective synthesis for unsymmetrical 1,3,5-triaryl-4-alkylpyrazolines and -pyrazoles.
  • A paper on a novel base-mediated [3+2] cycloaddition for the regioselective synthesis of polysubstituted pyrazoles using 2-alkynyl-1,3-dithianes and sydnones. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones - PubMed.
  • A research gate entry linking to a study on the regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles.
  • An article highlighting the need for efficient and selective methods for preparing selectively substituted pyrazoles. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry.

Sources

Technical Support Center: Improving the Solubility of Pyrazole-Based Compounds for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols to address the common challenge of poor aqueous solubility of pyrazole-based compounds in in vitro assays. Pyrazole scaffolds are vital in medicinal chemistry, but their often hydrophobic nature can lead to compound precipitation, compromising assay integrity and data reliability.[1] This resource is designed to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My pyrazole-based compound is fully dissolved in 100% DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. Why?

A1: This is a common phenomenon known as "solvent shock."[2] DMSO is a strong, aprotic organic solvent capable of dissolving many hydrophobic compounds. However, when your concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment changes dramatically and abruptly. The water content becomes overwhelmingly high, and the solubility of your hydrophobic compound can plummet, causing it to crash out of solution.[3][4]

Q2: What is the maximum final concentration of DMSO I should aim for in my assay?

A2: A final DMSO concentration between 0.5% and 1% is a widely accepted industry standard.[4] While some robust cell lines or enzymes can tolerate higher concentrations, it's a crucial parameter to validate.[5] High DMSO levels can cause cellular stress, impact enzyme activity, or even directly affect compound solubility, confounding your results.[4] Always maintain a consistent final DMSO concentration across all wells, including vehicle controls.[4]

Q3: How does the pH of my assay buffer affect the solubility of my pyrazole compound?

A3: The effect of pH is highly dependent on the specific structure of your pyrazole derivative. Pyrazole rings contain weakly basic nitrogen atoms.[1][6] If your compound has ionizable functional groups (acidic or basic), its charge state will change with pH.[7][8] For a basic compound, lowering the pH will protonate it, forming a more soluble salt. Conversely, for an acidic compound, increasing the pH will deprotonate it, also typically increasing solubility.[9] Determining the pH-solubility profile is a critical first step for ionizable molecules.[7]

Q4: What's the difference between kinetic and thermodynamic solubility, and which one matters for my screening assay?

A4:

  • Kinetic Solubility is measured by diluting a DMSO stock solution into an aqueous buffer and determining the concentration at which precipitation first occurs.[10][11][12] This measurement reflects the compound's tendency to precipitate under non-equilibrium conditions, which is highly relevant for typical high-throughput screening (HTS) workflows.[13][14] Kinetic solubility values are often higher than thermodynamic ones due to the formation of a temporary supersaturated state.[11]

  • Thermodynamic Solubility is the true equilibrium solubility of a compound, measured by adding an excess of the solid compound to a buffer, allowing it to equilibrate (often for 24 hours or more), and then measuring the concentration of the dissolved material.[10][12][14] This value is critical for later-stage drug development, such as formulation.[14]

For most in vitro assays, kinetic solubility is the more practical and relevant parameter to optimize.[10][13]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving solubility issues.

Problem 1: Precipitation in the DMSO Stock Solution

Even before dilution, you may encounter issues with your primary stock solution.

Possible CauseScientific Rationale & Troubleshooting Steps
Concentration Exceeds Solubility Limit Some highly lipophilic compounds have limited solubility even in 100% DMSO. Precipitation can occur over time, especially during freeze-thaw cycles.[15] Solution: Prepare the stock at a slightly lower concentration. If a high concentration is necessary, consider alternative solvents like Dimethylformamide (DMF), though its toxicity in assays must be carefully evaluated.[16]
Water Contamination DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[16] The presence of even small amounts of water can significantly reduce the solubility of very hydrophobic compounds.[16] Solution: Use anhydrous, high-purity, cell-culture grade DMSO.[2][16] Store it in small, tightly sealed aliquots in a desiccator. Bring vials to room temperature before opening to prevent condensation.[17]
Improper Storage / Freeze-Thaw Cycles Repeatedly freezing and thawing a stock solution can promote precipitation and compound degradation.[16][17] Solution: Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[17] For most compounds, storage at -20°C is standard, but for particularly sensitive molecules, -80°C may be necessary.[17]
Problem 2: Precipitation Upon Dilution in Aqueous Assay Buffer

This is the most common solubility challenge encountered during experiments.

This decision tree provides a logical path to resolving precipitation in your assay plate.

G start Compound Precipitates in Assay Buffer check_conc Is final compound concentration >10 µM? start->check_conc reduce_conc Action: Lower final concentration. Is precipitation resolved? check_conc->reduce_conc Yes check_dmso Is final DMSO% > 1%? check_conc->check_dmso No reduce_conc->check_dmso No success Success: Proceed with Assay reduce_conc->success Yes reduce_dmso Action: Remake stock at higher conc. to reduce final DMSO%. Is precipitation resolved? check_dmso->reduce_dmso Yes use_cosolvent Strategy: Introduce a co-solvent (e.g., PEG 400, Ethanol) or excipient (e.g., Cyclodextrin). check_dmso->use_cosolvent No reduce_dmso->use_cosolvent No reduce_dmso->success Yes ph_adjust Strategy: Modify buffer pH (if compound is ionizable). use_cosolvent->ph_adjust If still unresolved use_cosolvent->success If resolved ph_adjust->success If resolved

Caption: A troubleshooting workflow for compound precipitation.

If basic troubleshooting fails, employ these more advanced techniques.

  • Use of Co-solvents:

    • Rationale: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer in small percentages, can increase the solubility of hydrophobic compounds.[18] They work by reducing the overall polarity of the solvent system.[19]

    • Common Choices: Polyethylene glycol 400 (PEG 400), ethanol, propylene glycol, and glycerin are frequently used.[18][19]

    • Implementation: Prepare an intermediate dilution of your DMSO stock in the chosen co-solvent before the final dilution into the assay buffer. Critically, you must run a vehicle control with the same final concentration of the co-solvent to ensure it doesn't affect your biological system.[20]

  • Employing Excipients (e.g., Cyclodextrins):

    • Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21] They can encapsulate a poorly soluble "guest" molecule (your pyrazole compound) within this cavity, forming an inclusion complex that is itself water-soluble.[21][22] This effectively shields the hydrophobic compound from the aqueous environment.[23]

    • Common Choices: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical applications due to their safety and high aqueous solubility.[21]

    • Implementation: The compound can be dissolved in a pre-made aqueous solution of the cyclodextrin. The optimal ratio of compound to cyclodextrin often needs to be determined empirically.[24]

G cluster_0 Aqueous Buffer cluster_1 Aqueous Buffer + Cyclodextrin Py_agg Pyrazole (Aggregate) CD Cyclodextrin (Host) Complex Soluble Complex CD->Complex Py_mono Pyrazole (Guest) Py_mono->CD Encapsulation

Caption: How cyclodextrins solubilize pyrazole compounds.

  • Leveraging Serum Proteins:

    • Rationale: If your assay medium contains serum (e.g., FBS), proteins like albumin can bind to hydrophobic compounds and help keep them in solution.[2] However, this interaction can also lead to co-precipitation at high compound or serum concentrations.[2]

    • Implementation: Test your compound's solubility in both serum-free and serum-containing media.[4] If solubility is better with serum, ensure you use a consistent lot and concentration. If it's worse, consider reducing the serum percentage or using purified Bovine Serum Albumin (BSA) as a substitute.[20]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution [17][25][26]

This protocol ensures the highest quality stock solution, minimizing common sources of error.

  • Calculation: Determine the mass of your pyrazole compound needed for your desired volume and concentration (e.g., 10 mM). Use an online calculator or the formula: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 .[17]

  • Weighing: Use a calibrated analytical balance. Tare a clean weigh boat, then carefully weigh the calculated mass of the compound.[17] Record the exact mass.

  • Dissolution: Quantitatively transfer the weighed powder into a sterile, appropriate-sized volumetric flask or vial.[17] Add approximately 70-80% of the final volume of anhydrous, high-purity DMSO.[2]

  • Mixing: Cap the vial and vortex thoroughly. If needed, gentle warming (to 37°C) or brief sonication can be used to aid dissolution.[16] Visually inspect to ensure no solid particles remain.

  • Final Volume: Once fully dissolved, carefully add DMSO to the final desired volume.[17]

  • Aliquoting & Storage: Cap the flask and invert 15-20 times to ensure homogeneity.[17] Aliquot the stock into single-use, sterile, light-blocking vials to prevent freeze-thaw cycles and photodegradation.[17] Label clearly with compound name, concentration, date, and your initials. Store at -20°C or -80°C as appropriate.[16]

Protocol 2: Determining Maximum Soluble Concentration (Kinetic Solubility) [27]

This quick protocol helps you find the upper concentration limit for your compound in your specific assay buffer.

  • Prepare Dilutions: In a 96-well plate, add 100 µL of your complete, pre-warmed (37°C) assay buffer to a series of wells.[2]

  • Highest Concentration: In the first well, add the appropriate amount of your DMSO stock to achieve the highest desired concentration (e.g., 200 µM) while keeping the final DMSO percentage constant and at your desired level (e.g., 0.5%). For example, add 1 µL of a 20 mM stock to 99 µL of buffer. Mix well by pipetting.

  • Serial Dilution: Perform a 2-fold serial dilution across the plate. Transfer 50 µL from the first well into the second well (containing 50 µL of buffer), mix, and repeat this process for subsequent wells.[2]

  • Incubation & Observation: Incubate the plate under your exact experimental conditions (e.g., 37°C, 5% CO₂) for a duration matching your assay endpoint.[27]

  • Assessment: Visually inspect each well for signs of precipitation (cloudiness, crystals) against a dark background. You can also check under a microscope for fine precipitates.[27] More quantitative assessment can be done using a nephelometer, which measures light scattering caused by insoluble particles.[4][10]

  • Determination: The highest concentration that remains clear throughout the incubation is your maximum working concentration for that specific set of conditions.[27]

References

  • Benchchem. (n.d.). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
  • Benchchem. (n.d.). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
  • FasterCapital. (n.d.). Best Practices For Stock Solutions.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • Wisdomlib. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions?
  • Benchchem. (n.d.). Preventing oleanolic acid precipitation in DMSO stock solutions.
  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of...
  • Benchchem. (n.d.). Troubleshooting precipitation of methyl p-coumarate in cell culture media.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
  • Benchchem. (n.d.). How to prevent "Antibacterial agent 102" precipitation in assays.
  • ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?
  • Benchchem. (2025). Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Aqueous Media.
  • Benchchem. (n.d.). Technical Support Center: Addressing Compound Precipitation In Vitro.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Cheng, X., et al. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-8.
  • Fricero, P., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(5), 1593.
  • MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole.
  • Rudrangi, S. R. S. (2015). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield.
  • Creative Biolabs. (n.d.). Solubility Assessment Service.
  • Theorell, H., & Yonetani, T. (1981). Effect of pH on pyrazole binding to liver alcohol dehydrogenase. European Journal of Biochemistry, 114(3), 549-554.
  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?
  • Benchchem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • Takayama, K., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Pharmaceutics, 15(9), 2321.
  • Smith, A. B., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 7(11), 1044-1049.
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?
  • Shah, D., et al. (2014). A Systematic Evaluation of Solubility Enhancing Excipients to Enable the Generation of Permeability Data for Poorly Soluble Compounds in Caco-2 Model. Drug Metabolism Letters, 8(2), 124-132.
  • Babu, P. S., & Ramu, A. (2010). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. International Journal of Pharmaceutical Sciences and Drug Research, 2(2), 121-125.
  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations.
  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?
  • ResearchGate. (2014). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS?
  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility.
  • Merck Millipore. (n.d.). Improving solubility – a close look at available approaches.
  • NSA. (2025). An Approach to Enhance Drug Solubility: Design, Characterization and E.
  • Bergström, C. A. S. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. ADMET & DMPK, 8(4), 287-293.

Sources

Technical Support Center: Optimizing Coupling Reactions for Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for pyrazole carboxylic acid coupling reactions. As a privileged scaffold in medicinal chemistry and materials science, the pyrazole core presents unique challenges and opportunities in synthetic chemistry.[1][2][3] This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to navigate the complexities of these reactions. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you not only to solve immediate problems but also to build a robust framework for future success.

This resource is structured into three main sections covering the most common coupling strategies: Amide Bond Formation, Suzuki-Miyaura Coupling, and Sonogashira Coupling. Each section is presented in a question-and-answer format to directly address the specific issues you may encounter at the bench.

Section 1: Troubleshooting Amide Bond Formation

Amide coupling is the most frequent transformation performed in drug discovery, yet its success with heteroaromatic carboxylic acids like pyrazoles is highly dependent on the careful selection of reagents and conditions.[4]

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling protocol (e.g., EDC/HOBt) is giving low yields with my pyrazole carboxylic acid. What are the likely causes and solutions?

A1: Low yields in these couplings often stem from two primary issues: inefficient activation of the carboxylic acid or competing side reactions involving the pyrazole ring itself.

  • Inefficient Activation: Pyrazole carboxylic acids can be less reactive than their simple benzoic acid counterparts. Standard carbodiimide activators like EDC may not be potent enough, especially with sterically hindered amines or electron-deficient pyrazoles.

    • Causality: The reactivity of the carboxylic acid is governed by its electronic properties. Electron-withdrawing groups on the pyrazole ring decrease the nucleophilicity of the carboxylate, making activation more difficult.

    • Solution: Switch to a more powerful activating agent. Uronium/aminium salts like HATU or HBTU , or phosphonium salts like PyBOP , are generally more effective.[5][6][7] These reagents rapidly convert the carboxylic acid to a highly reactive activated ester, often leading to faster reactions and higher yields.[8]

  • Side Reactions (N-Acylation): The pyrazole ring contains a nucleophilic nitrogen atom. During the activation step, this nitrogen can compete with your desired amine, leading to the formation of N-acylpyrazole side products.[5]

    • Solution:

      • Protecting Groups: If N-acylation is a persistent issue, protecting the pyrazole nitrogen with a group like Boc or Trityl is a reliable strategy.[5] However, this adds steps to your synthesis.

      • Optimized Conditions: Before resorting to protection, try using coupling reagents with additives like HOBt or HOAt. These additives trap the activated carboxylic acid as a less reactive but more stable active ester, which minimizes side reactions and reduces the risk of racemization at adjacent stereocenters.[5][6][8]

Q2: I'm observing epimerization of a stereocenter adjacent to my pyrazole carboxylic acid during coupling. How can I prevent this?

A2: Epimerization is a critical concern for chiral carboxylic acids. The formation of a highly reactive intermediate during activation can facilitate deprotonation and reprotonation at the α-carbon, leading to racemization.

  • Causality: The key is to avoid the formation of overly reactive intermediates or conditions that promote enolization.

  • Solutions:

    • Use Additives: Coupling reagents should always be used with racemization-suppressing additives. Hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are the standards.[5][8] They form active esters that are more stable and less prone to causing epimerization than the intermediates formed by carbodiimides alone.

    • Control the Base: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) instead of triethylamine (TEA).[6] Use the minimum amount of base necessary, as excess base can promote epimerization.

    • Lower the Temperature: Perform the activation and coupling at 0 °C or even lower temperatures to reduce the rate of epimerization.

Q3: My pyrazole carboxylic acid has poor solubility in common coupling solvents like DCM or DMF, leading to a heterogeneous mixture and poor conversion.

A3: Solubility is a frequent and frustrating problem.[9][10] A "milky white" or heterogeneous reaction mixture is a clear sign that your reagents are not in solution and cannot react effectively.[9]

  • Solutions:

    • Solvent Screening: Explore alternative solvents or co-solvent systems. DMSO is an excellent solvent for many polar heterocyclic compounds.[9] Less common but highly effective solvating alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), often mixed with DCM, can also be game-changers.[9]

    • Change the Order of Addition: Sometimes, the order in which you add reagents can prevent an insoluble salt from crashing out. Try adding the coupling agent to the carboxylic acid solution before adding the base.

    • Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst may help shuttle the carboxylate salt into the organic phase.

    • Convert to Acid Chloride: As a last resort, converting the carboxylic acid to the corresponding acyl chloride can be effective.[11][12] Acyl chlorides are highly reactive and may overcome solubility limitations, but this method is often harsh and not compatible with sensitive functional groups.[8]

Workflow for Amide Coupling Optimization

G start Start: Amide Coupling with Pyrazole Carboxylic Acid check_yield Low Yield or No Reaction? start->check_yield solubility Is the reaction mixture homogeneous? check_yield->solubility Yes success Successful Coupling check_yield->success No change_solvent Action: Switch to DMSO, TFE/DCM, or other solvent systems. solubility->change_solvent No reagent_choice Issue: Inefficient Activation solubility->reagent_choice Yes change_solvent->reagent_choice upgrade_reagent Action: Use HATU, HBTU, or PyBOP. reagent_choice->upgrade_reagent side_reaction Issue: Competing N-Acylation of Pyrazole Ring? upgrade_reagent->side_reaction protect_N Action: Add Boc or Trityl protecting group to pyrazole NH. side_reaction->protect_N Yes epimerization Issue: Racemization of α-stereocenter? side_reaction->epimerization No protect_N->epimerization use_additive Action: Ensure HOBt or HOAt is used as an additive. epimerization_sol Action: 1. Use HOAt additive. 2. Use DIPEA base. 3. Run at 0 °C. epimerization->epimerization_sol Yes epimerization->success No epimerization_sol->success

Caption: Decision workflow for troubleshooting amide coupling reactions.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling

Part A: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, the presence of both a carboxylic acid and a pyrazole ring introduces specific challenges.

Q4: My Suzuki coupling with a bromo-pyrazole carboxylic acid is failing. Does the carboxylic acid group interfere?

A4: Yes, the carboxylic acid group can interfere, but this is usually manageable. The primary issues are catalyst inhibition and solubility.[13][14]

  • Catalyst Inhibition: The carboxylate formed under basic conditions can coordinate to the palladium center, potentially deactivating the catalyst.[14] This is particularly problematic with boronic acids that also contain acidic functional groups.[15]

    • Causality: The carboxylate acts as a competing ligand, disrupting the catalytic cycle.

    • Solution: Use a sufficient excess of base (e.g., 2-3 equivalents) to ensure both deprotonation of the carboxylic acid and participation in the catalytic cycle.[13] Sometimes, switching from a bidentate ligand catalyst like Pd(dppf)Cl₂ to a monodentate one like Pd(PPh₃)₄ can mitigate this issue.[14]

  • Solubility: The carboxylate salt of your starting material may have poor solubility in typical Suzuki solvents like dioxane or toluene, preventing it from entering the catalytic cycle.[10][13]

    • Solution: Employing a co-solvent system is crucial. A mixture of an organic solvent with water (e.g., Dioxane/H₂O) is standard.[16][17] Adding a small amount of a solvent like DMF or using an alcohol co-solvent can sometimes improve solubility.[10]

Q5: I suspect my palladium catalyst is being inhibited or deactivated. How does the pyrazole ring contribute to this?

A5: The pyrazole ring itself is a known ligand for transition metals.[1] The nitrogen lone pairs can coordinate to the palladium center, leading to the formation of off-cycle, inactive catalyst species.[15][18]

  • Causality: The N-heterocycle acts as a poison to the catalyst.

  • Solutions:

    • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos, or P(t-Bu)₃).[18][19] These ligands are designed to be sterically demanding, which accelerates the desired reductive elimination step and minimizes the time the palladium center is vulnerable to coordination by the pyrazole substrate.

    • Catalyst Pre-catalyst: Use a modern, well-defined palladium pre-catalyst. These are designed to cleanly generate the active Pd(0) species in situ, leading to more reproducible results.

    • Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[20]

Part B: Sonogashira Coupling

The Sonogashira coupling is invaluable for introducing alkyne moieties. The primary challenges with pyrazole substrates are catalyst inhibition and alkyne homocoupling.

Q6: My Sonogashira reaction is plagued by the formation of a di-alkyne byproduct (Glaser coupling). How can I promote the desired cross-coupling?

A6: Glaser homocoupling is a common side reaction in Sonogashira chemistry, especially when using the traditional copper(I) co-catalyst in the presence of oxygen.[18]

  • Causality: The copper(I) acetylide intermediate can undergo oxidative dimerization in the presence of trace oxygen.

  • Solutions:

    • Ensure Anaerobic Conditions: This is critical. Rigorously degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling argon through them for an extended period) and maintain a positive pressure of an inert gas throughout the reaction.[18]

    • Slow Addition of the Alkyne: Adding the alkyne slowly via syringe pump helps to keep its concentration low, which kinetically favors the cross-coupling pathway over homocoupling.[18]

    • Switch to Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed.[18] These often require a different base (e.g., an inorganic base like K₂CO₃ or Cs₂CO₃) and sometimes a palladium catalyst with more specialized ligands, but they completely eliminate the primary pathway for Glaser coupling.[18]

Q7: I'm observing dehalogenation of my starting halopyrazole. What causes this and how can I stop it?

A7: Dehalogenation (replacement of the halide with a hydrogen atom) is a known side reaction that can be promoted by temperature, the choice of base, and the solvent.[18]

  • Causality: This side reaction can occur via protonolysis of an organopalladium intermediate.

  • Solutions:

    • Lower the Reaction Temperature: Many modern Sonogashira couplings can proceed at room temperature.[21] If you are heating the reaction, try running it at a lower temperature for a longer time.[18]

    • Optimize the Base: The choice of amine base can be critical. If dehalogenation is severe with Et₃N, consider a bulkier base or switching to an inorganic base in a copper-free system.[18]

    • Use Dry, Aprotic Solvents: Ensure your solvent is anhydrous to minimize sources of protons.[18]

Catalyst Troubleshooting Flowchart

G start Start: Pd-Catalyzed Cross-Coupling Failure check_sm Check Purity of Starting Materials (Halide, Boronic Acid/Alkyne) start->check_sm problem Identify Primary Issue check_sm->problem low_conversion Low Conversion problem->low_conversion dehalogenation Dehalogenation problem->dehalogenation homocoupling Homocoupling (Suzuki or Sonogashira) problem->homocoupling sol_issue Action: Improve Solubility (Co-solvents: H2O, DMF, Alcohol) low_conversion->sol_issue temp_issue Action: Lower Reaction Temp dehalogenation->temp_issue cu_free Action (Sonogashira): - Switch to Copper-Free Conditions - Ensure Rigorous Degassing homocoupling->cu_free cat_issue Action: Address Catalyst Inhibition - Use Bulky Phosphine Ligands - Increase Catalyst Loading sol_issue->cat_issue success Improved Reaction cat_issue->success base_issue Action: Screen Bases (e.g., K3PO4, Cs2CO3, DIPEA) temp_issue->base_issue base_issue->success cu_free->success

Caption: Troubleshooting guide for common palladium cross-coupling issues.

Section 3: General & Cross-Cutting Issues

Q8: My pyrazole carboxylic acid appears to be decarboxylating under my reaction conditions. How can I prevent this?

A8: Decarboxylation is a significant risk, particularly for heteroaromatic carboxylic acids, and can be induced by heat or certain metal catalysts, especially copper.[22][23][24][25]

  • Causality: The pyrazole ring can stabilize the negative charge that develops on the ring during carboxyl group expulsion, lowering the activation energy for this side reaction. Copper(II) salts are known to facilitate this process.[23][24]

  • Solutions:

    • Minimize Heat: If possible, use reaction conditions that proceed at or near room temperature. If heating is required, use the lowest effective temperature.

    • Avoid Copper Catalysts (if possible): If your reaction does not explicitly require copper (like a classic Sonogashira or Ullmann coupling), ensure your reagents and glassware are free from copper contamination. In Sonogashira coupling, consider a copper-free variant.[18]

    • pH Control: Decarboxylation can be promoted under both acidic and basic conditions.[25] Ensure your reaction pH is controlled and not excessively harsh.

Section 4: Experimental Protocols

The following protocols are provided as validated starting points. Optimization for your specific substrate is likely required.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is a robust starting point for coupling pyrazole carboxylic acids with primary or secondary amines.[6][7]

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the pyrazole carboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous DMF or DCM to dissolve the acid (concentration typically 0.1-0.5 M).

  • Reagent Addition: Add the amine (1.1 eq), followed by HATU (1.2 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Base Addition: Add DIPEA (2.0 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with ethyl acetate. Wash sequentially with 1 M HCl (if the product is base-stable), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of a Bromo-Pyrazole Carboxylic Acid

This protocol is adapted for substrates containing an acid-sensitive group where aqueous base might be problematic.[17][19]

  • Preparation: To a flame-dried Schlenk flask, add the bromo-pyrazole carboxylic acid (1.0 eq), the boronic acid or ester (1.5 eq), and finely ground, anhydrous K₃PO₄ (2.5 eq).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and ligand if required.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane). A small amount of degassed water (e.g., 5 equivalents relative to the limiting reagent) can sometimes be beneficial if using K₃PO₄.[19]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst and inorganic salts, washing with ethyl acetate.

  • Extraction: Acidify the filtrate with 1 M HCl to protonate the carboxylic acid. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization.

Section 5: References

  • Li, P., et al. (2021). Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones. ACS Omega. Available at: [Link]

  • Reddy, T. J., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. Available at: [Link]

  • Ghosh, A., et al. (2016). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Dalton Transactions. Available at: [Link]

  • Umehara, T., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Waseda University. Available at: [Link]

  • Wang, Y., et al. (2022). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Organic Letters. Available at: [Link]

  • ACS Publications. (2021). Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones. ACS Omega. Available at: [Link]

  • Cantillo, D., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. Available at: [Link]

  • ACS Publications. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (2014). WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Available at:

  • RSC Publishing. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reaction. RSC Advances. Available at: [Link]

  • ResearchGate. (2023). Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. Available at: [Link]

  • National Institutes of Health. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

  • ResearchGate. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Arkivoc. Available at: [Link]

  • Wikipedia. (2023). Sonogashira coupling. Available at: [Link]

  • National Institutes of Health. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • Reddit. (2021). Coupling reaction sometimes works, sometimes doesn't. r/Chempros. Available at: [Link]

  • National Institutes of Health. (2022). Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters. Science. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]

  • National Institutes of Health. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • ResearchGate. (2015). Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. Available at: [Link]

  • National Institutes of Health. (2022). Photocatalyzed Epimerization of Quaternary Stereocenters. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2018). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Available at: [Link]

  • Reddit. (2022). Carboxylic acid and Cross Coupling reactions. r/OrganicChemistry. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. Available at: [Link]

  • Reddit. (2021). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry. Available at: [Link]

  • YouTube. (2022). Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. ChemOrgChem. Available at: [Link]

  • ArODES. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. Available at: [Link]

  • ACS Publications. (2022). Photocatalyzed Epimerization of Quaternary Stereocenters. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2007). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Available at: [Link]

  • National Institutes of Health. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters. Available at: [Link]

  • Asian Journal of Chemistry. (2014). Functionalization Reactions of Various Pyrazole-3-carboxylic Acid Chlorides with Some Ureas. Available at: [Link]

  • RSC Publishing. (2010). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

strategies for selective N1 vs N2 alkylation of pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for strategies concerning the selective N1 versus N2 alkylation of pyrazoles. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this common synthetic challenge. The following FAQs and troubleshooting guides are structured to provide not only solutions but also a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)
Q1: Why is controlling the regioselectivity of pyrazole N-alkylation so challenging?

The primary challenge in selectively alkylating one nitrogen over the other in an unsymmetrical pyrazole ring stems from two core properties of the molecule: tautomerism and the inherently similar reactivity of the two nitrogen atoms .

  • Tautomeric Equilibrium: An unsymmetrically substituted NH-pyrazole (e.g., a 3-substituted pyrazole) exists as a dynamic equilibrium of two tautomeric forms. This means that even if you start with a single isomer, it can rapidly interconvert in solution, presenting the alkylating agent with two different, yet related, starting materials.

  • Pyrazolate Anion Delocalization: Under basic conditions, the pyrazole is deprotonated to form a pyrazolate anion. The negative charge in this anion is delocalized across the N1-N2-C3 system.[1] This delocalization means that both nitrogen atoms possess significant nucleophilic character, making it difficult to target just one.[1]

Because of these factors, N-alkylation reactions on unsymmetrical pyrazoles often yield a mixture of N1 and N2 regioisomers, complicating purification and reducing the yield of the desired product.[2]

Caption: Tautomerism and anion delocalization in pyrazoles.

Q2: What are the key factors that govern N1 vs. N2 regioselectivity?

Regioselectivity is a delicate balance of electronic effects, steric hindrance, and reaction conditions. By systematically tuning these factors, you can steer the reaction toward the desired isomer.

  • Steric Effects: This is often the most dominant and predictable factor. The alkylation will preferentially occur at the less sterically hindered nitrogen atom.

    • Substituents on the Ring: A bulky group at the C3 position will hinder attack at the adjacent N2, favoring alkylation at N1. Conversely, a bulky group at C5 hinders N1, favoring N2.

    • Substituents on the Alkylating Agent: A bulky electrophile (e.g., a benzhydryl group) will preferentially attack the most accessible nitrogen.[3]

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring modifies the nucleophilicity of the adjacent nitrogens.

    • Electron-Withdrawing Groups (EWGs): An EWG (like -NO₂, -CO₂Et, -CF₃) at C3 or C5 will decrease the electron density and nucleophilicity of the adjacent nitrogen, directing the alkylation to the more distant, more nucleophilic nitrogen.[1]

    • Electron-Donating Groups (EDGs): An EDG (like -Me, -OMe) will increase the nucleophilicity of the adjacent nitrogen, though this effect is often less pronounced than steric factors.

  • Reaction Conditions:

    • Base and Counter-ion: The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) determines the counter-ion (Na⁺, K⁺, Cs⁺). Larger, "softer" cations like Cs⁺ can coordinate differently with the pyrazolate anion than smaller, "harder" cations like Na⁺, thereby influencing which nitrogen is more available for alkylation.[2]

    • Solvent: Solvent polarity can dramatically impact selectivity. Polar aprotic solvents like DMF and DMSO are common.[4] In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) have been shown to significantly enhance regioselectivity.[5][6]

    • Temperature: Temperature can influence the kinetic vs. thermodynamic product ratio. Lower temperatures often favor the kinetically preferred product (alkylation at the most nucleophilic nitrogen), while higher temperatures can allow for equilibration to the more thermodynamically stable isomer.

SelectivityFactors Start Unsymmetrical Pyrazole Sterics Steric Hindrance (Ring & Reagent) Start->Sterics Electronics Electronic Effects (EWG / EDG) Start->Electronics Conditions Reaction Conditions (Base, Solvent, Temp) Start->Conditions N1_Product N1-Alkylated Product Sterics->N1_Product  Bulky C5 group  or Bulky R-X N2_Product N2-Alkylated Product Sterics->N2_Product  Bulky C3 group Electronics->N1_Product  EWG at C5 Electronics->N2_Product  EWG at C3 Conditions->N1_Product Conditions->N2_Product

Caption: Key factors influencing N1 vs. N2 alkylation regioselectivity.

Troubleshooting Guide
Q3: My reaction is producing a mixture of isomers. How can I improve selectivity for the N1 product?

Achieving high N1 selectivity usually involves maximizing steric hindrance around the N2 position or exploiting electronic deactivation of N2.

Troubleshooting Steps & Solutions:

  • Assess Steric Profile: The N1 position is adjacent to the C5 substituent, while N2 is flanked by both C3 and the N1-substituent (once formed). Therefore, N1 is generally the more sterically accessible nitrogen, especially if there is a substituent at C3.

    • Strategy 1: Increase Alkylating Agent Size. Switch from a small electrophile like methyl iodide to a bulkier one like isopropyl iodide or benzyl bromide. The increased steric demand will further favor attack at the less crowded N1 site.[3]

    • Strategy 2: Use a Bulky Base. Using a hindered base like lithium diisopropylamide (LDA) can sometimes lead to a metalated intermediate that sterically favors subsequent reaction at N1.

  • Leverage Electronic Effects:

    • Strategy: Introduce an EWG at C3. If your synthesis allows, having an electron-withdrawing group at the C3 position will reduce the nucleophilicity of N2, thus promoting alkylation at N1.

  • Optimize Reaction Conditions:

    • Strategy: Use K₂CO₃ in DMSO. This combination has been reported to regioselectively favor N1-alkylation for 3-substituted pyrazoles.[4]

  • Employ a Directing Group (Advanced):

    • Strategy: Use a Removable Silyl Group. One powerful technique involves introducing a very bulky triphenylsilyl group onto the pyrazole. This group directs alkylation to the desired nitrogen and can be subsequently removed with a fluoride source like TBAF.[7]

StrategyPrincipleKey Reagents/ConditionsPotential Outcome
Increase Steric Bulk Steric HindranceUse bulky R-X (e.g., iPr-I, Bn-Br)Favors attack at the most open site (often N1)
Tune Electronics Deactivate N2Pyrazole with EWG at C3Increases relative nucleophilicity of N1
Optimize Conditions Solvent/Base EffectsK₂CO₃ in DMSOEmpirically shown to favor N1 for certain substrates[4]
Use Directing Group Steric RedirectionIntroduce and remove a bulky silyl groupProvides high, predictable N1 selectivity[7]
Q4: I need the N2-alkylated isomer, but my reaction favors N1. What can I do?

Synthesizing the N2 isomer can be more challenging as it often requires overriding the inherent steric preference for N1. This typically involves chelation control or exploiting specific electronic or hydrogen-bonding interactions.

Troubleshooting Steps & Solutions:

  • Chelation Control with Directing Groups:

    • Strategy: Introduce a Chelating Group at C3. A substituent at the C3 position capable of coordinating with the cation of the base (e.g., a hydroxymethyl, methoxy, or pyridine group) can pre-organize the pyrazolate anion.[1][2] This coordination can lock the conformation in a way that exposes the N2 atom for alkylation.

    • Base Selection: This strategy is highly dependent on the cation. Use bases with coordinating cations like NaH or even Mg/Li bases.

  • Hydrogen Bonding with the Alkylating Agent:

    • Strategy: Use an Electrophile with a Hydrogen Bond Acceptor/Donor. Certain alkylating agents can form a transient hydrogen bond with the pyrazole's NH or a substituent, directing the alkylation to the N2 position. For example, using N-methyl chloroacetamide was shown to favor N2 alkylation due to a stabilizing hydrogen bond in the transition state.[8]

  • Kinetic vs. Thermodynamic Control:

    • Strategy: Lower the Temperature. The N2 product might be the kinetic product in some cases. Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can sometimes trap the kinetic isomer before it has a chance to rearrange or before the thermodynamic product forms.

StrategyPrincipleKey Reagents/ConditionsPotential Outcome
Chelation Control Cation CoordinationC3-substituent (-CH₂OH, -OMe, Pyridyl) + NaHOrients the pyrazolate to expose N2
H-Bonding Transition State StabilizationUse R-X with H-bond capability (e.g., chloroacetamides)Lowers activation energy for N2 pathway[8]
Kinetic Control Trap Initial ProductLow reaction temperature (0 °C to -78 °C)May favor the kinetically formed N2 isomer
Q5: How can I confidently distinguish between the N1 and N2 alkylated isomers?

Incorrectly identifying the regioisomer is a common pitfall. While TLC and ¹H NMR can show two different products, definitively assigning the structure requires more specific techniques.

  • Nuclear Overhauser Effect (NOE) NMR Spectroscopy: This is the most common and powerful solution-state method.

    • For 3-Substituted Pyrazoles: Irradiating the protons of the N-alkyl group should show an NOE enhancement to the H4 proton, but only the N2-isomer will show an NOE to the C3-substituent.

    • For 3,5-Disubstituted Pyrazoles: Irradiating the N-alkyl group protons will cause an NOE enhancement to the adjacent C5-substituent protons for the N1-isomer, and to the C3-substituent protons for the N2-isomer.[3]

  • X-Ray Crystallography: This is the gold standard for structure elucidation. If you can grow a suitable crystal of your product, a single-crystal X-ray diffraction experiment will provide an unambiguous 3D structure.[4][9]

  • ¹³C NMR Chemical Shifts: While not always definitive, there can be consistent trends. The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, will differ between the two isomers. Comparing your data to literature values for similar compounds can provide supporting evidence.

Experimental Protocols
Protocol 1: General Procedure for Sterically-Controlled N1-Alkylation

This protocol is designed for a 3-substituted pyrazole where the N1 product is desired and favored by sterics.

Protocol1 Start 1. Dissolve 3-R-Pyrazole (1 eq) and K₂CO₃ (1.5 eq) in DMSO Step2 2. Add Alkyl Halide (1.1 eq) dropwise at room temp. Start->Step2 Step3 3. Heat reaction to 60-80 °C and monitor by TLC/LC-MS Step2->Step3 Step4 4. Quench with water and extract with EtOAc Step3->Step4 Step5 5. Purify by column chromatography Step4->Step5 End Characterize by NMR (including NOESY) Step5->End

Caption: Workflow for a typical N1-selective alkylation.

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 3-substituted pyrazole (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.2 M.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate (EtOAc).

  • Separate the layers and extract the aqueous layer two more times with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to separate the regioisomers.

  • Confirm the structure of the major isomer as the N1-alkylated product using ¹H, ¹³C, and NOESY NMR spectroscopy.

References
  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. [Link]

  • Ma, L., Ou, P., & Huang, X. (2020). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry, 18(32), 6339-6344. [Link]

  • Kudyakova, Y. S., Burgart, Y. V., & Bazhin, D. N. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]

  • Arnold, J. S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3421. [Link]

  • Heller, S. T., & Natarajan, S. R. (2006). Regioselective Synthesis of Pyrazoles. Organic Letters, 8(13), 2675-2678. [Link]

  • Wang, Z., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]

  • Goikhman, R., Jacques, T., & Sames, D. (2010). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Journal of the American Chemical Society, 132(42), 14962-14972. [Link]

  • Wu, G. G., et al. (2004). Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters. Tetrahedron Letters, 45(31), 5971-5973. [Link]

  • Matos, I., et al. (2010). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Applied Catalysis A: General, 386(1-2), 119-127. [Link]

  • Wang, Y., et al. (2014). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 79(12), 5652-5660. [Link]

Sources

Technical Support Center: Overcoming Low Reactivity of Pyrazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in cross-coupling reactions involving pyrazole substrates. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on overcoming the inherently low reactivity of the pyrazole ring.

Introduction

Pyrazoles are a cornerstone of medicinal chemistry, forming the core of numerous blockbuster drugs. However, their unique electronic properties often render them challenging substrates in transition-metal-catalyzed cross-coupling reactions. The electron-rich nature of the pyrazole ring and the presence of two nitrogen atoms can lead to catalyst inhibition and low reactivity. This guide offers expert insights and practical solutions to navigate these challenges, ensuring successful and efficient synthesis of functionalized pyrazole derivatives.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and challenges faced by researchers working with pyrazoles in cross-coupling reactions.

Q1: Why is my pyrazole cross-coupling reaction showing low to no conversion?

A1: Low conversion is a frequent issue stemming from several factors. The primary culprits are often related to the catalyst system and the inherent electronic properties of the pyrazole ring. Pyrazoles, as N-heterocycles, can act as ligands and coordinate to the palladium or nickel center, leading to catalyst inhibition or the formation of inactive complexes.[1][2] Additionally, the C-H bonds of pyrazoles are less acidic than those of other heterocycles, making C-H activation more challenging.[3] For reactions involving halopyrazoles, the C-X bond can be difficult to activate, especially for chlorides.[4]

To address this, consider the following:

  • Catalyst and Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like tBuBrettPhos) or N-heterocyclic carbene (NHC) ligands.[1][5][6] These ligands can promote the desired catalytic cycle and prevent catalyst deactivation.

  • Reaction Conditions: Elevated temperatures may be necessary to facilitate oxidative addition, but be mindful of potential catalyst decomposition.[1] Screening different bases and solvents is also crucial.

  • Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous and degassed. Trace amounts of water or oxygen can significantly impact catalyst activity.[1][7]

Q2: I am struggling with poor regioselectivity in the direct C-H arylation of my N-substituted pyrazole. What can I do?

A2: Regioselectivity is a significant challenge in the direct C-H functionalization of pyrazoles, as there are multiple potential reaction sites (C3, C4, and C5). The outcome is often influenced by steric and electronic factors of the substituents on both the pyrazole and the coupling partner.[3][8][9]

Strategies to control regioselectivity include:

  • Directing Groups: The pyrazole ring itself can act as a directing group. The N2 atom's Lewis basicity can direct functionalization at the C5 position.[3]

  • Protecting/Blocking Groups: A temporary protecting group, such as a chloro group at the C5 position, can direct arylation to the C4 position. This "labile" protecting group can then be removed in a subsequent step.[8]

  • Substrate Control: The inherent substitution pattern of your pyrazole can be exploited. For instance, 1,3,5-trisubstituted pyrazoles will selectively undergo arylation at the C4 position.[9]

  • Catalyst and Ligand Tuning: The choice of catalyst and ligand can influence the regiochemical outcome. Systematic screening is often necessary to find the optimal combination for a specific substrate.

Q3: My Suzuki-Miyaura coupling with a pyrazole boronic acid is failing. What are the common pitfalls?

A3: While Suzuki-Miyaura coupling is a robust reaction, pyrazole boronic acids can present unique challenges. The presence of the acidic N-H group in unprotected pyrazoles can interfere with the reaction.[2] Furthermore, the stability of the pyrazole boronic acid itself is a critical factor.[10]

Key troubleshooting points include:

  • Protection of the N-H group: If you are using an unprotected pyrazole, consider protecting the N-H group to prevent side reactions.

  • Quality of the Boronic Acid: Ensure the pyrazole boronic acid is pure and has not degraded. Protodeboronation is a common side reaction, especially at higher temperatures.[2]

  • Reaction Conditions: Use a suitable base (e.g., K₃PO₄, Na₂CO₃) and a well-degassed solvent system (e.g., dioxane/water).[2][11]

  • Catalyst System: A palladium catalyst with a suitable phosphine ligand is typically effective. For challenging substrates, consider using a pre-catalyst for more reliable generation of the active catalytic species.[2]

Q4: I am observing significant homocoupling of my alkyne in a Sonogashira reaction with a halopyrazole. How can I minimize this?

A4: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst and the presence of oxygen.[1]

To suppress homocoupling:

  • Ensure Anaerobic Conditions: Rigorously degas your reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[1]

  • Copper-Free Conditions: Switching to a copper-free Sonogashira protocol can eliminate the primary pathway for homocoupling.[1][12]

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration, which favors the cross-coupling pathway.[1]

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific cross-coupling reactions involving pyrazoles.

Guide 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its application to pyrazoles can be challenging.[13][14]

Issue: Low to No Product Yield

Potential Cause Explanation & Solution
Catalyst Inhibition The nitrogen atoms of the pyrazole can coordinate to the palladium catalyst, leading to deactivation. Solution: Use bulky, electron-rich biarylphosphine ligands such as tBuBrettPhos or AdBrettPhos.[5][6] These ligands promote reductive elimination and stabilize the active catalyst.
Competing Nucleophilicity In unprotected pyrazoles, the N-H proton is acidic and can be deprotonated by the base, leading to competitive N-arylation if the substrate is a halopyrazole. For reactions with aminopyrazoles, the amino group can act as a competing nucleophile.[15] Solution: Protect the pyrazole N-H or other potentially interfering functional groups (e.g., with a Boc group) before the coupling reaction.[15]
Ineffective Base The choice of base is critical. A base that is too weak may not facilitate deprotonation of the amine, while a base that is too strong can lead to side reactions. Solution: Screen a range of bases. Strong, non-nucleophilic bases like LHMDS or NaOtBu are often effective.[16]
Poor Substrate Reactivity Bromo- and especially chloropyrazoles can be unreactive.[4] Solution: For bromopyrazoles, ensure you are using an appropriate ligand (e.g., tBuDavePhos).[17][18] For chloropyrazoles, more specialized, highly active catalyst systems are generally required.
Guide 2: Direct C-H Arylation of Pyrazoles

Direct C-H functionalization is an atom-economical method for synthesizing arylpyrazoles, but it often suffers from issues of reactivity and regioselectivity.[3][9][19][20]

Issue: Poor Regioselectivity

Potential Cause Explanation & Solution
Multiple Reactive C-H Bonds N-substituted pyrazoles have C-H bonds at the C3, C4, and C5 positions, all of which can potentially react.[3][9] Solution: Utilize a directing group strategy. For example, a removable group at C5 can direct arylation to C4.[8] Alternatively, if your pyrazole is substituted at C3 and C5, the reaction will selectively occur at C4.[9]
Steric and Electronic Ambiguity The inherent steric and electronic properties of your pyrazole and aryl halide may not strongly favor one position over another. Solution: Systematically screen reaction parameters. The choice of solvent can have a significant impact on regioselectivity. For example, using a specific solvent can favor β-arylation (C4) even when the α-position (C5) is free.[21]

Issue: Substrate Decomposition

Potential Cause Explanation & Solution
Harsh Reaction Conditions High temperatures required to activate C-H bonds can sometimes lead to decomposition of sensitive substrates. Solution: Explore alternative catalytic systems that operate under milder conditions. For example, visible-light-mediated photoredox catalysis can enable C-N cross-coupling in water at room temperature.[22][23] While this is for C-N coupling, similar strategies are emerging for C-H functionalization.[24]
Incompatible Functional Groups Certain functional groups on the pyrazole or aryl halide may not be stable under the reaction conditions. Solution: Protect sensitive functional groups prior to the C-H activation step. Alternatively, modify the synthetic route to introduce the sensitive functionality after the C-H arylation.

Optimized Reaction Conditions for Pyrazole Cross-Coupling

The following tables provide examples of successfully reported reaction conditions for various pyrazole cross-coupling reactions. These should be considered as starting points for optimization.

Table 1: Suzuki-Miyaura Coupling of Pyrazole Triflates [25][26]

ComponentCondition
Catalyst Pd(PPh₃)₄ (5 mol %)
Ligand dppf (5 mol %)
Base K₂CO₃ (2.0 eq.)
Solvent Toluene/H₂O (5:1)
Temperature 80 °C
Substrates Pyrazole triflates and arylboronic acids

Table 2: Copper-Catalyzed N-Arylation of Pyrazoles [27][28][29]

ComponentCondition
Catalyst CuI (5-10 mol %)
Ligand N,N'-Dimethylethylenediamine (20 mol %)
Base K₂CO₃ or K₃PO₄ (2.0 eq.)
Solvent Dioxane or Toluene
Temperature 110 °C
Substrates Pyrazoles and aryl iodides/bromides

Table 3: Palladium-Catalyzed Direct C4-Arylation of 5-Chloropyrazoles [8]

ComponentCondition
Catalyst Pd(OAc)₂ (0.1-0.5 mol %)
Ligand None
Base KOAc (2.0 eq.)
Solvent DMA (N,N-Dimethylacetamide)
Temperature 150 °C
Substrates 5-Chloro-1,3-dimethylpyrazole and aryl bromides

Visualizing Reaction Mechanisms and Workflows

General Mechanism for Palladium-Catalyzed Cross-Coupling of Halopyrazoles

G cluster_cat_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0)L_n Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L_n->OxAdd Pyrazole-X Transmetal Transmetalation OxAdd->Transmetal R-M RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd(0)L_n Pyrazole-R Pyrazole-R Functionalized Pyrazole (Ar-R) RedElim->Pyrazole-R Pyrazole-X Halopyrazole (Ar-X) Pyrazole-X->OxAdd R-M Coupling Partner (e.g., R-B(OH)2) R-M->Transmetal

Caption: Generalized catalytic cycle for the cross-coupling of halopyrazoles.

Troubleshooting Workflow for Low-Yield Pyrazole Coupling

G Start Low/No Yield in Pyrazole Coupling CheckReagents Verify Reagent Quality (Anhydrous, Degassed) Start->CheckReagents ScreenCatalyst Screen Catalyst & Ligand (Bulky, e⁻-rich ligands) CheckReagents->ScreenCatalyst Reagents OK Success Successful Coupling CheckReagents->Success Yield Improved OptimizeConditions Optimize Conditions (Temp, Base, Solvent) ScreenCatalyst->OptimizeConditions No Improvement ScreenCatalyst->Success Yield Improved ConsiderSubstrate Re-evaluate Substrate (Protecting groups needed?) OptimizeConditions->ConsiderSubstrate Still Low Yield OptimizeConditions->Success Yield Improved ConsiderSubstrate->ScreenCatalyst Substrate Modified ConsiderSubstrate->Success Yield Improved

Caption: Decision tree for troubleshooting low-yield pyrazole cross-coupling reactions.

References

  • Wang, M., Hou, X., Corio, S., Digal, L., Hirschi, J., & Dong, V. (2025). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. Sciety. [Link]

  • Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. (n.d.). RSC Publishing. [Link]

  • An easy direct arylation of 5-pyrazolones. (2013). PubMed. [Link]

  • Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. (n.d.). NIH. [Link]

  • Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (n.d.). Scilit. [Link]

  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. (n.d.). ACS Publications. [Link]

  • Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (n.d.). ACS Publications. [Link]

  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Direct Arylation of 5-Chloropyrazoles: A Selective Access to 4-Aryl Pyrazoles. (n.d.). ACS Publications. [Link]

  • Visible-Light-Mediated Nickel(II)-Catalyzed C–N Cross-Coupling in Water: Green and Regioselective Access for the Synthesis of Pyrazole-Containing Compounds. (2018). ACS Publications. [Link]

  • Palladium-Catalyzed Direct Arylation of Pyrazole Derivatives: A Green Access to 4-Arylpyrazoles. (n.d.). Who we serve. [Link]

  • Visible-Light-Mediated Nickel(II)-Catalyzed C-N Cross-Coupling in Water: Green and Regioselective Access for the Synthesis of Pyrazole-Containing Compounds. (2018). PubMed. [Link]

  • Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. (n.d.). MDPI. [Link]

  • Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. (n.d.). American Chemical Society. [Link]

  • Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. (n.d.). Taylor & Francis. [Link]

  • Full article: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. (n.d.). Taylor & Francis. [Link]

  • Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids. (2005). PubMed. [Link]

  • Leveraging Suzuki-Miyaura Coupling with Pyrazole-3-Boronic Acid: A Strategic Approach. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Sonogashira coupling synthesis of novel pyrazoles thickened benzosulfonlactam derivatives. (n.d.). ResearchGate. [Link]

  • Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing.... (n.d.). ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH. [Link]

  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... (n.d.). ResearchGate. [Link]

  • Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. (2019). PubMed. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Publishing. [Link]

  • C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed Central. [Link]

  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. (n.d.). DSpace@MIT. [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). ResearchGate. [Link]

  • Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes. (2013). R Discovery. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). ACS Publications. [Link]

  • Synthetic strategies of pyrazole‐directing C−H activation. (n.d.). ResearchGate. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). ResearchGate. [Link]

  • Visible light-induced functionalization of indazole and pyrazole: a recent update. (n.d.). RSC Publishing. [Link]

  • Recent Developments in the Chemistry of Pyrazoles. (2025). ResearchGate. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). RSC Publishing. [Link]

  • Recent Advances in N-Heterocyclic Chemistry: Innovative Strategies for Pyrazole Derivative Synthesis. (n.d.). N/A. [Link]

  • Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. (n.d.). PMC. [Link]

  • Ni Cross-Coupling. (2023). The Doyle Group - UCLA. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. [Link]

  • Recent Advances in the Synthesis of Pyrazoles. A Review. (2025). ResearchGate. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC - NIH. [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022). ACS Publications. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Potency of 5-Amino-1-Methyl-1H-pyrazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 5-amino-1H-pyrazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of a variety of biological targets. Its inherent structural features, including hydrogen bond donors and acceptors, and a readily modifiable core, allow for the fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth comparison of the potency of derivatives of this scaffold against several key therapeutic targets, supported by experimental data and structure-activity relationship (SAR) analysis. Our focus is to elucidate the subtle yet critical molecular interactions that govern the potency and selectivity of these compounds, offering valuable insights for researchers and professionals in drug development.

P2Y14 Receptor Antagonism: A Case Study in Potency Optimization

The P2Y14 receptor, a G protein-coupled receptor activated by UDP-sugars, has emerged as a promising target for the treatment of inflammatory diseases. The 5-amido-1H-pyrazole-3-carboxylic acid scaffold has proven to be a particularly fruitful starting point for the development of potent P2Y14R antagonists.

A seminal study by Wang et al. provides a detailed exploration of the structure-activity relationships for a series of 5-amido-1H-pyrazole-3-carboxyl derivatives.[1][2][3] Their work demonstrates how systematic modification of the pyrazole core can lead to compounds with nanomolar potency.

Comparative Potency of 5-Amido-1H-pyrazole-3-carboxyl Derivatives as P2Y14R Antagonists
Compound IDR1 (at N1-position)R2 (Amide Substituent)P2Y14R IC50 (nM)[1]
9 H4-Methylbenzoyl12.3
10 Methyl4-Methylbenzoyl3.48
11 Ethyl4-Methylbenzoyl2.56
12 Propyl4-Methylbenzoyl4.42
13 Benzyl4-Methylbenzoyl3.35
14 4-Fluorobenzyl4-Methylbenzoyl2.11
15 4-Chlorobenzyl4-Methylbenzoyl2.03
16 4-Fluorobenzyl4-Methylbenzoyl1.93

Data sourced from Wang et al., J Med Chem, 2022.[1][2][3]

Structure-Activity Relationship (SAR) Insights for P2Y14R Antagonism

The data reveals several key SAR trends for P2Y14R antagonism:

  • N1-Substitution: Alkylation or benzylation at the N1-position of the pyrazole ring is crucial for high potency. A simple methyl group (compound 10 ) enhances potency compared to the unsubstituted analog (compound 9 ).

  • Nature of the N1-Substituent: Small alkyl groups (methyl, ethyl) at the N1-position are well-tolerated. Among benzyl substituents, the introduction of a halogen at the 4-position of the benzyl ring (compounds 14 , 15 , and 16 ) consistently improves potency, with the 4-fluorobenzyl group in compound 16 yielding the most potent antagonist in this series.[1][4]

  • 5-Amide Moiety: The 5-amido linkage with an aromatic substituent is a critical feature for potent P2Y14R antagonism. The 4-methylbenzoyl group appears to be optimal in this series.

SAR_for_P2Y14R_Antagonists cluster_core 5-Amido-1H-pyrazole-3-carboxylic Acid Core cluster_substituents Substituent Effects on Potency Core Pyrazole-3-COOH N1 N1-Position Core->N1 C5 C5-Amide Core->C5 COOH C3-Carboxylic Acid (Essential for Activity) Core->COOH N1_Sub N1-Alkyl/Benzyl (e.g., 4-F-Benzyl) Potency ↑ N1->N1_Sub Substitution C5_Sub C5-Aryl Amide (e.g., 4-Me-Benzoyl) Potency ↑ C5->C5_Sub Substitution

Caption: Key SAR features for 5-amido-1H-pyrazole-3-carboxyl P2Y14R antagonists.

Experimental Protocol: In Vitro P2Y14R Antagonist Assay

The following is a representative protocol for determining the in vitro potency of P2Y14R antagonists using a calcium mobilization assay.

Objective: To determine the IC50 value of a test compound as a P2Y14R antagonist.

Materials:

  • HEK293 cells stably expressing the human P2Y14 receptor.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluo-4 AM calcium indicator dye.

  • UDP-glucose (P2Y14R agonist).

  • Test compounds dissolved in DMSO.

  • 384-well black, clear-bottom microplates.

  • Fluorescent plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed HEK293-hP2Y14R cells into 384-well plates at a density of 20,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM (2 µM) in assay buffer for 1 hour at 37°C.

  • Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of the test compound (typically in a 10-point, 3-fold serial dilution) to the wells and incubate for 15 minutes at room temperature.

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescent plate reader. Initiate reading of fluorescence intensity (Ex/Em: 485/525 nm). After a baseline reading, inject UDP-glucose (at a concentration that elicits ~80% of the maximal response, e.g., EC80) into each well.

  • Data Analysis: The increase in fluorescence upon agonist addition corresponds to an increase in intracellular calcium. The inhibitory effect of the test compound is calculated as the percentage reduction in the agonist-induced fluorescence signal. Plot the percentage inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

P2Y14R_Assay_Workflow start Start cell_plating Plate HEK293-hP2Y14R Cells start->cell_plating dye_loading Load with Fluo-4 AM cell_plating->dye_loading compound_add Add Test Compound dye_loading->compound_add agonist_stim Stimulate with UDP-glucose compound_add->agonist_stim read_fluor Read Fluorescence agonist_stim->read_fluor data_analysis Calculate IC50 read_fluor->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro P2Y14R antagonist potency assay.

Broadening the Therapeutic Landscape: Carbonic Anhydrase and FGFR Inhibition

The versatility of the 5-aminopyrazole-3-carboxylic acid scaffold is further highlighted by its application in the development of inhibitors for other important enzyme families, such as carbonic anhydrases (CAs) and fibroblast growth factor receptors (FGFRs).

Carbonic Anhydrase Inhibition

Derivatives of pyrazole carboxylic acid have been investigated as inhibitors of human carbonic anhydrases (hCAs), particularly the tumor-associated isoforms hCA IX and XII.[5][6][7] A study on 5-aryl-1H-pyrazole-3-carboxylic acids revealed selective inhibition of hCA IX and XII over the cytosolic isoforms hCA I and II, with Ki values in the micromolar range.[5] For instance, derivatives with bulky para-substituents on the 5-phenyl ring showed enhanced inhibition of hCA XII, while those with alkyl groups at both ortho- and meta-positions were more effective against hCA IX.[5] This suggests that the substitution pattern on the pyrazole core can be tailored to achieve isoform selectivity. In another study, pyrazole carboxamides linked to a 5-amino-1,3,4-thiadiazole-2-sulfonamide moiety demonstrated potent inhibition of hCA I and hCA II, with IC50 values in the low nanomolar range.[8][9]

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The 5-amino-1H-pyrazole scaffold has also been utilized to develop potent inhibitors of FGFRs, which are key drivers in various cancers. A series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as covalent pan-FGFR inhibitors.[10] The representative compound, 10h, displayed nanomolar activity against FGFR1, FGFR2, FGFR3, and a gatekeeper mutant of FGFR2.[10] This demonstrates the potential of this scaffold to overcome drug resistance. Structure-based design has been instrumental in optimizing these derivatives for potent and selective FGFR inhibition.[11][12]

Conclusion

The 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid scaffold and its close analogs represent a highly versatile platform for the design of potent and selective inhibitors of diverse biological targets. As exemplified by the detailed SAR studies on P2Y14R antagonists, systematic structural modifications can lead to significant improvements in potency. The successful application of this scaffold in developing inhibitors for carbonic anhydrases and FGFRs further underscores its therapeutic potential. Future research in this area will likely focus on fine-tuning the selectivity profiles of these compounds and optimizing their pharmacokinetic properties to advance them into clinical development.

References

  • Wang Y, et al. Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. Journal of Medicinal Chemistry. 2022;65(23):15967-15990. [Link]

  • ChEMBL. Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. [Link]

  • PubMed. Discovery of a Series of 5-Amide-1 H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. [Link]

  • Semantic Scholar. Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. [Link]

  • MDPI. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. 2021;26(22):7023. [Link]

  • PubMed. 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. [Link]

  • National Center for Biotechnology Information. Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. ACS Medicinal Chemistry Letters. 2017;8(9):941-946. [Link]

  • ACS Publications. Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. [Link]

  • PubMed. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. [Link]

  • PubMed. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. [Link]

  • National Center for Biotechnology Information. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. 2021;12(1):93-98. [Link]

  • PubMed. Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. [Link]

  • ResearchGate. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. [Link]

  • National Center for Biotechnology Information. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Molecules. 2022;27(1):123. [Link]

  • Semantic Scholar. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. [Link]

  • ResearchGate. Structures for some reported carboxylic acid derivatives as non-classical CA inhibitors. [Link]

  • National Center for Biotechnology Information. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. ACS Medicinal Chemistry Letters. 2023;14(3):285-292. [Link]

  • ACS Publications. Applying the pro-drug approach to afford highly bioavailable antagonists of P2Y14. [Link]

  • PubMed. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. [Link]

Sources

A Senior Application Scientist's Guide: Evaluating 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid Against Other Privileged Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid scaffold against other prominent scaffolds in modern kinase inhibitor drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond surface-level comparisons to explore the underlying structural rationale, comparative performance, and experimental validation required for informed scaffold selection.

Introduction: The Central Role of the Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern therapeutics, particularly in oncology.[1][2] The development of small molecule kinase inhibitors (SMKIs) has revolutionized treatment paradigms. At the heart of every SMKI is a heterocyclic core structure, or "scaffold," that anchors the molecule within the ATP-binding site of the target kinase.[3] The choice of scaffold is arguably one of the most critical decisions in the drug discovery cascade, profoundly influencing potency, selectivity, and "drug-like" properties.

The pyrazole ring has emerged as a "privileged scaffold" in medicinal chemistry.[1][4][5] Its synthetic accessibility, metabolic stability, and ability to form crucial hydrogen bond interactions with the kinase "hinge" region make it a foundational building block for numerous inhibitors.[4][6] Of the 74 SMKI's approved by the FDA, eight contain a pyrazole ring, including powerhouse drugs like Crizotinib, Ruxolitinib, and Encorafenib.[5]

This guide focuses specifically on the This compound core, dissecting its unique structural attributes and comparing its utility against other widely-used scaffolds such as the quinazoline, pyrimidine, and indazole cores.

The Pyrazole Scaffold: A Privileged Hinge-Binder

The power of the pyrazole scaffold lies in its ability to mimic the adenine portion of ATP, forming one or two critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. The 3-amino or 5-aminopyrazole moiety is particularly adept at this, serving as a robust anchor for the inhibitor.[6]

Deconstructing the this compound Scaffold

Let's analyze the contribution of each substituent on the core pyrazole ring:

  • 5-Amino Group: This is the primary hinge-binding element. The nitrogen atom and its protons act as both hydrogen bond donors and acceptors, effectively locking the scaffold into the ATP pocket.

  • 1-Methyl Group: Substitution at the N1 position serves two key purposes. First, it blocks a potential site of metabolism, often improving pharmacokinetic properties. Second, it abolishes the N-H hydrogen bond donor capability at this position, which can be crucial for fine-tuning selectivity and avoiding off-target interactions.[4] The methyl group itself can engage in favorable van der Waals interactions within the pocket.

  • 3-Carboxylic Acid Group: This functional group is a versatile vector for further chemical exploration. It can be used as a handle to extend the molecule towards the solvent-exposed region, improving solubility. Alternatively, it can be converted to various amides or esters to probe for additional interactions in adjacent hydrophobic pockets, thereby enhancing both potency and selectivity. Derivatives of pyrazole-3-carboxamide have shown potent activity against targets like FLT3 and PLK1.[7][8]

cluster_scaffold This compound Scaffold cluster_kinase Kinase ATP Binding Pocket Scaffold Pyrazole Core Amino 5-Amino Group (Hinge Binding) Scaffold->Amino Methyl 1-Methyl Group (Modulates PK/Selectivity) Scaffold->Methyl Carboxyl 3-Carboxylic Acid (Vector for SAR) Scaffold->Carboxyl Hinge Hinge Region Amino->Hinge H-Bonds Hydrophobic Hydrophobic Pocket Methyl->Hydrophobic vdW Interactions Solvent Solvent Front Carboxyl->Solvent ↑ Solubility / SAR

Scaffold interactions within the ATP binding pocket.

Comparative Analysis of Major Kinase Inhibitor Scaffolds

While the pyrazole scaffold is highly effective, other cores have also proven invaluable in drug discovery. The optimal choice depends on the specific topology of the target kinase's ATP binding site.

ScaffoldCore StructureKey Binding InteractionsExample Approved DrugsKey AdvantagesPotential Liabilities
Aminopyrazole Pyrazole RingTypically 1-2 H-bonds to the kinase hinge.[6]Crizotinib (ALK/ROS1), Ruxolitinib (JAK1/2), Encorafenib (BRAF)[5]High versatility, synthetic tractability, good "drug-like" properties.[4]Can suffer from lower selectivity if not properly decorated.
Quinazoline Quinazoline RingTypically 1 H-bond to the hinge via N1; additional interactions possible.Gefitinib (EGFR), Erlotinib (EGFR), Lapatinib (EGFR/HER2)Well-established scaffold, potent hinge-binder, often high cell permeability.Can be associated with off-target effects (e.g., skin rash for EGFR inhibitors), potential for rapid metabolism.
Pyrimidine Pyrimidine RingMimics adenine; forms 1-2 H-bonds to the hinge.Imatinib (BCR-Abl), Pazopanib (VEGFR)[9]Proven clinical success, synthetically versatile.Can be promiscuous; requires careful optimization for selectivity.[10]
Indazole Indazole RingSimilar to pyrazole, acts as an effective hinge binder.Axitinib (VEGFR), Pralsetinib (RET)[4]Bioisostere of pyrazole, offering a different vector space for SAR exploration.Can present synthetic challenges compared to simpler monocyclic scaffolds.

Experimental Validation: Protocols for Scaffold Evaluation

Objective comparison requires rigorous experimental data. The following protocols outline key assays for characterizing and comparing kinase inhibitors based on different scaffolds.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay, which is a direct measure of the compound's ability to displace a tracer from the ATP pocket. It is often a primary screening method.

Causality: We choose a binding assay over an activity assay initially because it is not dependent on substrate turnover and is less prone to artifacts from ATP concentration variability. It directly measures the physical interaction of the inhibitor with the target.

Methodology:

  • Reagent Preparation:

    • Prepare a 4X Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 4X solution of Eu-anti-tag Antibody in Assay Buffer.

    • Prepare a 4X solution of the Kinase-Tracer mixture in Assay Buffer. The tracer is a fluorescently labeled, high-affinity ligand for the kinase.

    • Prepare serial dilutions of the test compounds (e.g., starting from 100 µM) in 100% DMSO, then dilute into Assay Buffer to create a 4X final concentration.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the 4X test compound solution to the appropriate wells.

    • Add 2.5 µL of 100% DMSO to "0% inhibition" control wells.

    • Add 2.5 µL of a known potent inhibitor to "100% inhibition" control wells.

    • Add 2.5 µL of the 4X Eu-anti-tag Antibody solution to all wells.

    • Initiate the reaction by adding 5 µL of the 4X Kinase-Tracer mixture to all wells. Final volume is 10 µL.

    • Seal the plate, centrifuge briefly (1000 rpm, 1 min), and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Excitation: 340 nm. Emission: 615 nm (Europium) and 665 nm (Tracer).

    • Calculate the Emission Ratio (665 nm / 615 nm).

  • Data Analysis:

    • Normalize the data using the controls.

    • Plot the normalized data against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare 4X Compound Dilutions C Add Compound/Controls to 384-well plate A->C B Prepare 4X Antibody & Kinase-Tracer Mix D Add Antibody B->D C->D E Add Kinase-Tracer Mix (Initiate Reaction) D->E F Incubate 60 min at Room Temp E->F G Read TR-FRET Signal (665nm / 615nm) F->G H Normalize Data G->H I Plot Dose-Response Curve & Calculate IC50 H->I

Workflow for a TR-FRET kinase binding assay.
Protocol 2: Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the metabolic activity of cells, which is a proxy for cell proliferation. It is a crucial secondary assay to confirm that in vitro enzyme inhibition translates to a functional effect in a cellular context.

Causality: An inhibitor must be cell-permeable and effective in the complex intracellular environment. This assay validates the compound's ability to cross the cell membrane and inhibit the target kinase in its native state, leading to a cytostatic or cytotoxic effect.

Methodology:

  • Cell Seeding:

    • Culture cancer cells known to be dependent on the target kinase signaling pathway (e.g., MV4-11 cells for FLT3 inhibitors).[7]

    • Trypsinize and count the cells. Seed them into a 96-well, white-walled plate at a predetermined density (e.g., 5,000 cells/well) in 90 µL of culture medium.

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds in culture medium.

    • Add 10 µL of the diluted compounds to the cells. The final volume is 100 µL. Include vehicle-only (e.g., 0.1% DMSO) controls.

    • Incubate for 72 hours (or a relevant time course for the cell line).

  • Assay Readout:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate-reading luminometer.

    • Normalize the data to the vehicle-treated control wells.

    • Plot the normalized data against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Case Study Data & Signaling Context

To illustrate the comparative performance, consider inhibitors targeting Janus Kinases (JAKs), a family where multiple scaffolds have been successful.

CompoundScaffoldTarget(s)IC₅₀ (nM)Reference
Ruxolitinib Pyrazole-pyrrolo[2,3-d]pyrimidineJAK1, JAK2~3 nM[4]
Tofacitinib Pyrrolo[2,3-d]pyrimidineJAK1, JAK31-20 nMN/A
Baricitinib Pyrrolo[2,3-d]pyrimidineJAK1, JAK2~6 nMN/A
Gandotinib Imidazopyridine-aminopyrazoleJAK2~40 nM[4]

This table is illustrative. Direct comparison requires head-to-head testing under identical assay conditions.

The data shows that the pyrazole scaffold, as seen in Ruxolitinib and Gandotinib, is highly competitive and capable of producing nanomolar potency. The choice between these scaffolds often comes down to achieving the desired selectivity profile and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus dimerizes & translocates to Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Transcription Inhibitor Kinase Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK blocks ATP site

Inhibition of the JAK-STAT signaling pathway.

Conclusion and Future Directions

The This compound scaffold represents a highly valuable starting point for the design of novel kinase inhibitors. Its inherent ability to form strong interactions with the kinase hinge, combined with synthetically tractable vectors at the N1 and C3 positions, provides a robust platform for optimizing potency, selectivity, and pharmacokinetic properties.

While other scaffolds like quinazoline and pyrimidine have a rich history of success, the pyrazole core continues to feature prominently in newly approved and clinical-stage inhibitors, underscoring its privileged status. The ultimate decision for a drug discovery program will depend on a multi-parameter optimization that includes head-to-head comparisons of potency (biochemical and cellular), comprehensive kinome selectivity profiling, and early ADME assessment. The experimental frameworks provided in this guide offer a self-validating system for generating the critical data needed to make that decision.

References

  • Molecules. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Bajusz, D., et al. (2015). Exploring the scaffold universe of kinase inhibitors. PubMed. [Link]

  • Cetin, Z., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

  • Cetin, Z., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]

  • Shaikh, J., et al. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science Publishers. [Link]

  • Molecules. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. ResearchGate. [Link]

  • Molecules. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]

  • Kelly, L.M., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central. [Link]

  • Stumpfe, D., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. National Institutes of Health. [Link]

  • Roskoski, R. Jr. (2020). Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link]

  • Attwood, M.M., et al. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PubMed Central. [Link]

  • Wang, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. [Link]

  • Lee, S., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. MDPI. [Link]

Sources

A Comparative Guide to the Selectivity Profile of 5-Aminopyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Kinase Inhibition

Protein kinases, numbering over 500 in the human genome, are central regulators of cellular signaling and represent one of the most critical target classes for modern drug discovery, particularly in oncology.[1] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity. Off-target kinase inhibition can lead to unforeseen toxicities and diminish therapeutic efficacy. The 5-aminopyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, a versatile framework capable of providing potent and, crucially, selective ligands for a diverse array of kinases.[2][3]

This guide provides a comparative analysis of the selectivity profiles of prominent 5-aminopyrazole-based kinase inhibitors. We will delve into the experimental data that defines their target engagement, explore the structural features that govern their selectivity, and provide a detailed, field-proven protocol for assessing these profiles in a physiologically relevant context.

The 5-Aminopyrazole Scaffold: A Foundation for Selectivity

The 5-aminopyrazole is a five-membered heterocyclic ring with two adjacent nitrogen atoms and an amino group at the C5 position.[4] This arrangement provides key hydrogen bond donors and acceptors that can engage with the hinge region of the kinase ATP-binding pocket, a common anchoring point for type I and type II inhibitors. The true versatility of this scaffold lies in the synthetic tractability of its other positions (N1, C3, and C4), allowing chemists to introduce various substituents that exploit unique features of the target kinase's active site, thereby engineering selectivity.[5] The position of the amino group is critical; in silico studies and empirical data have shown that the 5-amino isomer displays distinct selectivity profiles compared to its 3-amino or 4-amino counterparts.[3]

Caption: Core chemical structure of the 5-aminopyrazole ring.

Comparative Selectivity Profiles: A Target-Centric Overview

The following sections compare the selectivity of 5-aminopyrazole-based inhibitors across different kinase families, supported by biochemical and cellular assay data.

Mitogen-Activated Protein (MAP) Kinases: Targeting p38α and JNK3

The MAP kinase family is a crucial signaling node, and its members are structurally related, making selective inhibition challenging. The 5-aminopyrazole scaffold has been successfully employed to differentiate between these closely related kinases.

  • p38α Inhibitors: The 5-aminopyrazole core is a cornerstone for potent p38α inhibitors, a key target in inflammatory diseases.[3] An extensive structure-activity relationship (SAR) study led to the identification of compound 2j , a highly potent and selective p38α inhibitor with excellent cellular activity in TNFα production assays.[6][7]

  • JNK3 vs. p38α Selectivity: In a remarkable demonstration of engineered selectivity, researchers developed aminopyrazole inhibitors that are highly selective for JNK3 over p38α.[8] The inhibitor SR-3576 exhibits profound selectivity, driven by the planar nature of its pyrazole and N-linked phenyl structures, which better occupy the smaller active site of JNK3 compared to the larger active site of p38α.[8]

InhibitorPrimary TargetIC50 (nM) vs. Primary TargetOff-TargetIC50 (nM) vs. Off-TargetSelectivity FoldReference
SR-3576 JNK37p38α>20,000>2800[8]
Compound 2j p38αPotent (specific IC50 not stated)--Selective[6]
Receptor Tyrosine Kinases (RTKs): c-Met and FGFR

Dysregulation of RTKs like c-Met and Fibroblast Growth Factor Receptors (FGFRs) is a common driver of cancer.[9][10][11]

  • c-Met Inhibitors: The pyrazolone derivative AMG 458 , which contains a 5-aminopyrazole-like core, was developed as a potent and selective c-Met inhibitor.[12] A key design strategy involved blocking a metabolic "hot spot" on the molecule that previously led to nonselective metabolites, thereby improving the overall selectivity profile against kinases like VEGFR2.[12][13]

  • FGFR Inhibitors: To combat resistance mutations, a series of 5-aminopyrazole inhibitors were designed to covalently target a P-loop cysteine conserved across FGFR isoforms.[11] Compound 6 from this series showed sub-nanomolar potency against wild-type FGFR2/3 and, importantly, retained this potency against the V564F "gatekeeper" mutant, while showing selectivity against FGFR4.[11]

InhibitorPrimary TargetIC50 (nM) vs. Primary TargetKey Off-TargetIC50 (nM) vs. Off-TargetNotesReference
AMG 458 c-MetPotent (specific IC50 not stated)VEGFR2Less PotentDesigned for improved selectivity over VEGFR2[12][13]
Compound 6 FGFR2/3<1FGFR4>10 (estimated)Potent against WT and gatekeeper mutants[11]

Field-Proven Methodology: Unbiased Kinome Profiling via Chemical Proteomics

To truly understand an inhibitor's selectivity, it must be tested against the broadest possible range of kinases in a native environment. Recombinant kinase panels are useful but cannot replicate the complexity of the cellular milieu, where kinases exist in complexes, are subject to post-translational modifications, and face competition from endogenous ATP.[14] Chemical proteomics methods, such as the "kinobeads" assay, provide a powerful, unbiased solution for profiling inhibitor interactions against the endogenously expressed kinome.[14][15]

The trustworthiness of this protocol is rooted in its self-validating, competitive binding design. The specific displacement of kinases from the beads in a dose-dependent manner provides direct, quantitative evidence of target engagement and affinity in a complex biological system.

Experimental Protocol: Kinobeads Competitive Pull-Down Assay

This protocol describes a workflow for determining the selectivity profile of a 5-aminopyrazole inhibitor by measuring its ability to compete with a broad-spectrum affinity matrix ("kinobeads") for binding to kinases from a cell lysate.

Step-by-Step Methodology:

  • Lysate Preparation:

    • Culture cells of interest (e.g., a cancer cell line) to ~80-90% confluency. The choice of cell line is critical as it determines the kinome you will be profiling.

    • Harvest cells and wash twice with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. The preservation of native protein complexes is paramount.

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to remove insoluble material.

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Competitive Binding:

    • Aliquot equal amounts of protein lysate (e.g., 1-2 mg) into separate microcentrifuge tubes.

    • Add the 5-aminopyrazole test inhibitor over a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a DMSO-only vehicle control. This dose-response is essential for determining affinity (IC50).

    • Incubate for 45-60 minutes at 4°C with gentle rotation to allow the inhibitor to bind to its targets.

  • Kinase Enrichment:

    • Add a pre-washed slurry of kinobeads to each tube. Kinobeads are typically Sepharose beads conjugated with a cocktail of non-selective, ATP-competitive kinase inhibitors.[14]

    • Incubate for an additional 60 minutes at 4°C with rotation. During this step, kinases not bound by the test inhibitor will bind to the kinobeads.

  • Washing and Elution:

    • Pellet the beads by gentle centrifugation.

    • Carefully aspirate the supernatant.

    • Wash the beads extensively (3-5 times) with lysis buffer to remove non-specifically bound proteins. This step is critical for reducing background and ensuring a clean final analysis.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Protein Processing and Mass Spectrometry:

    • Separate the eluted proteins briefly on an SDS-PAGE gel (in-gel digestion) or use a filter-aided sample preparation (FASP) protocol.

    • Perform tryptic digestion to generate peptides.

    • Analyze the resulting peptide mixtures using high-resolution quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant).

    • For each identified kinase, plot its relative abundance (versus the DMSO control) as a function of the test inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value for each kinase that is significantly competed off the beads. The resulting list of IC50 values represents the inhibitor's selectivity profile.

G Kinobeads Selectivity Profiling Workflow cluster_0 Preparation cluster_1 Competitive Binding & Enrichment cluster_2 Analysis Lysate 1. Prepare Native Cell Lysate Inhibitor 2. Add Test Inhibitor (Dose Response + DMSO) Lysate->Inhibitor Incubate Kinobeads 3. Add Kinobeads (Affinity Matrix) Inhibitor->Kinobeads Incubate Wash 4. Wash to Remove Non-specific Binders Kinobeads->Wash Elute 5. Elute Bound Kinases Wash->Elute MS 6. Process for LC-MS/MS Elute->MS Data 7. Quantify Kinases & Determine IC50 Values MS->Data

Caption: Workflow for kinase inhibitor selectivity profiling using kinobeads.

Conclusion

The 5-aminopyrazole scaffold is a proven and highly adaptable platform for the design of selective kinase inhibitors. As demonstrated by potent inhibitors of p38α, JNK3, c-Met, and FGFR, careful decoration of the core ring structure allows for the exploitation of subtle differences in kinase active sites, enabling the development of molecules with tailored selectivity profiles. However, the ultimate validation of this selectivity requires robust, unbiased, and physiologically relevant experimental methods. The chemical proteomics workflow detailed here provides a gold-standard approach for researchers and drug development professionals to confidently characterize the true interaction profile of their inhibitors, paving the way for safer and more effective targeted therapies.

References

  • El-Sayed, M. A. A., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(1), 17. [Link]

  • Iannitelli, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 639. [Link]

  • White, F. M. (2012). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(7), 1363-1370. [Link]

  • Duncan, J. S., et al. (2012). Recent advances in methods to assess the activity of the kinome. F1000Research, 6, 978. [Link]

  • Sharma, S., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203-242. [Link]

  • Zanfirescu, A., et al. (2016). Aminopyrazoles as privileged structures in anticancer drug design - an in silico study. Farmacia, 64(1), 79-85. [Link]

  • Nitulescu, G. M., et al. (2016). Aminopyrazoles as privileged structures in anticancer drug design - an in silico study. Bulgarian Chemical Communications, 48, 129-134. [Link]

  • Ismail, N. H. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Nitulescu, G. M., et al. (2016). The number (%) of compounds containing an aminopyrazole scaffold and... ResearchGate. [Link]

  • Harris, C. M., et al. (2007). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 282(13), 9438-9446. [Link]

  • Serafim, R. A. M., et al. (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Pharmaceuticals, 14(3), 269. [Link]

  • Lemeer, S., et al. (2017). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Cell Chemical Biology, 24(1), 114-123. [Link]

  • Giansanti, P., et al. (2019). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 18(12), 4336-4344. [Link]

  • Liu, L., et al. (2008). Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458). Journal of Medicinal Chemistry, 51(13), 3688-3691. [Link]

  • Lee, M. R., et al. (2011). 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(2), 759-763. [Link]

  • Mason, C. S., et al. (2017). Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. ACS Medicinal Chemistry Letters, 8(11), 1237-1242. [Link]

  • Kim, T. S., et al. (2012). Structure-based design of novel class II c-Met inhibitors: 2. SAR and kinase selectivity profiles of the pyrazolone series. Bioorganic & Medicinal Chemistry Letters, 22(7), 2476-2480. [Link]

  • El-Damasy, A. K., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4768. [Link]

  • Lee, M. R., et al. (2011). 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(2), 759-763. [Link]

  • Wang, Y., et al. (2021). Recent progress of c-Met inhibitors (2015-2021). European Journal of Medicinal Chemistry, 219, 113442. [Link]

  • Lucas, M. C., et al. (2013). Identification of a Novel and Selective Series of Itk Inhibitors via a Template-Hopping Strategy. ACS Medicinal Chemistry Letters, 4(10), 918-923. [Link]

  • Lee, J., et al. (2020). Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor. Bioorganic Chemistry, 94, 103399. [Link]

  • Harrison, T., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 11(7), 1391-1397. [Link]

  • Wikipedia. (2023). c-Met inhibitor. Wikipedia. [Link]

  • Khan, M. A., et al. (2024). Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. International Journal of Molecular Sciences, 25(11), 5988. [Link]

  • Uddin, M. S., et al. (2013). c-Met inhibitors. Journal of Pharmacy & Bioallied Sciences, 5(2), 170-172. [Link]

Sources

A Head-to-Head Comparison of Pyrazole-Based IRAK4 Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: IRAK4, a Critical Node in Innate Immunity and a Prized Therapeutic Target

Interleukin-1 receptor-associated kinase 4 (IRAK4) stands as a central serine/thrreonine kinase that orchestrates signaling cascades downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] These pathways are fundamental to the innate immune system, our body's first line of defense against pathogens. However, their dysregulation can fuel a host of inflammatory and autoimmune diseases, as well as certain cancers.[3][4] IRAK4's pivotal role is underscored by its dual functions: a kinase activity that initiates a phosphorylation cascade and a scaffolding function that assembles the Myddosome signaling complex.[4][5][6] This makes IRAK4 a highly attractive target for therapeutic intervention. Among the various chemical scaffolds explored, pyrazole-based inhibitors have emerged as a particularly promising class, with several candidates advancing into clinical trials.[7][8][9]

This guide provides a detailed head-to-head comparison of key pyrazole-based IRAK4 inhibitors, offering a comprehensive overview of their biochemical potency, cellular activity, and in vivo efficacy. We will delve into the experimental data that underpins these comparisons and provide standardized protocols for their evaluation, empowering researchers to make informed decisions in their drug discovery endeavors.

The IRAK4 Signaling Cascade: A Visual Overview

Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit the adaptor protein MyD88. This initiates the assembly of the Myddosome, a helical signaling complex where IRAK4 is brought into close proximity with other IRAK family members, primarily IRAK1 and IRAK2.[1] IRAK4 then autophosphorylates and subsequently phosphorylates IRAK1 and IRAK2, triggering a downstream signaling cascade that involves TRAF6 and leads to the activation of transcription factors like NF-κB and AP-1.[1] This culminates in the production of pro-inflammatory cytokines and chemokines, driving the inflammatory response.

IRAK4_Signaling_Pathway IRAK4 Signaling Pathway cluster_cytoplasm Cytoplasm TLR/IL-1R TLR/IL-1R MyD88 MyD88 TLR/IL-1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_IRAK2 IRAK1/IRAK2 IRAK4->IRAK1_IRAK2 Phosphorylation TRAF6 TRAF6 IRAK1_IRAK2->TRAF6 Activation NF-kB_AP1 NF-kB / AP-1 TRAF6->NF-kB_AP1 Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB_AP1->Pro-inflammatory Cytokines Gene Transcription

Caption: The IRAK4 signaling pathway, initiated by TLR/IL-1R activation and culminating in the production of pro-inflammatory cytokines.

Head-to-Head Comparison of Pyrazole-Based IRAK4 Inhibitors

The following tables summarize the biochemical potency and cellular activity of several notable pyrazole-based IRAK4 inhibitors. It is important to note that direct head-to-head studies are not always available, and comparisons are drawn from data reported in various publications. Assay conditions can vary, so these values should be considered in the context of the specific experiments from which they were derived.

Biochemical Potency: Targeting the Kinase Domain

This table highlights the half-maximal inhibitory concentration (IC50) of various pyrazole-based compounds against the isolated IRAK4 enzyme. This provides a direct measure of their ability to inhibit the kinase activity of IRAK4.

CompoundIRAK4 IC50 (nM)Assay TypeReference
PF-06650833 (Zimlovisertib)1.2TR-FRET[2]
GS-5718 (Edecesertib)3.0TR-FRET[2]
BAY1834845 (Zabedosertib)212 (at 1mM ATP)Biochemical Kinase Assay[10]
CA-4948 (Emavusertib)Not explicitly stated in provided abstracts-[11]
Compound 32 (Merck)Potent enzyme inhibitorNot specified[7][12]
Cellular Activity: Inhibiting Downstream Signaling

This table presents the cellular potency of the inhibitors, typically measured by their ability to block the production of downstream cytokines in response to TLR stimulation in various cell types. This provides a more physiologically relevant measure of their efficacy.

CompoundCell TypeStimulantMeasured EndpointIC50 (nM)Reference
PF-06650833 (Zimlovisertib)Human PBMCsR848 (TLR7/8)TNFα secretion11[5][13]
GS-5718 (Edecesertib)Human PBMCsLPS (TLR4)IL-6 secretion25[2]
BAY1834845 (Zabedosertib)THP-1 cellsLPS (TLR4)TNFα release2300[10]
BAY1830839Healthy VolunteersR848 (TLR7/8)IL-1β, TNFα, IL-6, IFN-γ release~80-95% reduction[14]
KT-474 (PROTAC Degrader)THP-1 cells-IRAK4 DegradationDC50 = 0.88[15]

Note on PROTACs: It is important to distinguish between traditional small molecule inhibitors and Proteolysis Targeting Chimeras (PROTACs) like KT-474. While both target IRAK4, PROTACs function by inducing the degradation of the IRAK4 protein itself, rather than just inhibiting its kinase activity.[15] This can lead to a more sustained and profound inhibition of the signaling pathway.

In Vivo Efficacy: Performance in Preclinical Models

The ultimate test of an inhibitor's potential is its performance in in vivo models of disease. This table summarizes the efficacy of several pyrazole-based IRAK4 inhibitors in various animal models of inflammation and cancer.

CompoundAnimal ModelDisease ModelKey FindingsReference
PF-06650833 (Zimlovisertib)MouseInhaled LPS-induced ARDSDid not significantly prevent lung injury[16]
BAY1834845 (Zabedosertib)MouseInhaled LPS-induced ARDSSignificantly prevented lung injury[16]
CA-4948 (Emavusertib)MouseABC-DLBCL Xenograft>90% tumor growth inhibition[17]
Compound 32 (Merck)MouseAntibody-induced arthritisReduced in vivo production of proinflammatory cytokines and was orally efficacious[7][12]

Experimental Methodologies: A Guide to Reproducible Science

To ensure the integrity and reproducibility of research in this field, it is crucial to employ well-validated experimental protocols. Below are detailed, step-by-step methodologies for key assays used to characterize IRAK4 inhibitors.

Biochemical IRAK4 Kinase Assay (TR-FRET)

This assay measures the direct inhibition of IRAK4's kinase activity in a biochemical setting. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common and robust method for this purpose.

Objective: To determine the IC50 value of a compound against purified IRAK4 enzyme.

TR_FRET_Assay TR-FRET Biochemical Assay Workflow cluster_workflow Experimental Steps Start Start Step1 Pre-incubate IRAK4 enzyme with inhibitor Start->Step1 Step2 Initiate reaction with ATP and biotinylated substrate Step1->Step2 Step3 Incubate to allow for phosphorylation Step2->Step3 Step4 Add detection reagents (Europium-labeled antibody and streptavidin-fluorophore) Step3->Step4 Step5 Incubate for reagent binding Step4->Step5 Step6 Read TR-FRET signal on a plate reader Step5->Step6 End Calculate IC50 Step6->End

Caption: A generalized workflow for a TR-FRET based biochemical kinase assay to determine IRAK4 inhibitor potency.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Serially dilute the test compound in DMSO and then in kinase buffer to the desired concentrations.

    • Prepare a solution of recombinant human IRAK4 enzyme in kinase buffer.

    • Prepare a solution of biotinylated peptide substrate (e.g., a synthetic peptide derived from a known IRAK4 substrate) and ATP in kinase buffer.

  • Assay Procedure:

    • Add the diluted test compound or vehicle (DMSO) to the wells of a low-volume 384-well plate.

    • Add the IRAK4 enzyme solution to all wells and incubate for 15-30 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.

    • Incubate the plate for 60-90 minutes at room temperature.[18]

  • Detection:

    • Stop the reaction by adding a solution containing EDTA.

    • Add the TR-FRET detection reagents: a Europium-labeled anti-phospho-substrate antibody and a streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin).

    • Incubate for at least 60 minutes at room temperature to allow for the binding of the detection reagents.

  • Data Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.

    • Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement Assay (IRAK1 Phosphorylation)

This assay provides a more proximal measure of target engagement within a cellular context by quantifying the phosphorylation of IRAK1, a direct downstream substrate of IRAK4.

Objective: To assess the ability of an inhibitor to block IRAK4-mediated IRAK1 phosphorylation in cells.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., THP-1 monocytes or human peripheral blood mononuclear cells (PBMCs)) under standard conditions.[5][13]

    • Pre-incubate the cells with serially diluted concentrations of the test compound or vehicle for 1-2 hours.

  • Stimulation:

    • Stimulate the cells with a TLR agonist, such as R848 (for TLR7/8) or LPS (for TLR4), for a short period (e.g., 15-30 minutes) to induce IRAK4-dependent IRAK1 phosphorylation.[13]

  • Cell Lysis and Detection:

    • Lyse the cells and quantify the levels of phosphorylated IRAK1 (pIRAK1) and total IRAK1 using a sensitive immunoassay method, such as an electrochemiluminescence (ECL)-based assay or a Western blot.[5]

  • Data Analysis:

    • Normalize the pIRAK1 signal to the total IRAK1 signal for each sample.

    • Calculate the percent inhibition of IRAK1 phosphorylation for each compound concentration relative to the stimulated vehicle control.

    • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Conclusion and Future Perspectives

The field of IRAK4 inhibitor development has made significant strides, with a particular focus on pyrazole-based scaffolds. These compounds have demonstrated potent biochemical and cellular activity, and several have shown promising efficacy in preclinical models of inflammatory diseases and cancer. The head-to-head comparison presented in this guide highlights the nuances in potency and efficacy among different inhibitors, underscoring the importance of a multi-faceted evaluation approach that includes biochemical, cellular, and in vivo assays.

Future directions in this field will likely focus on improving the selectivity and pharmacokinetic properties of IRAK4 inhibitors to enhance their therapeutic window. The emergence of novel modalities, such as IRAK4-targeting PROTACs, offers an exciting alternative to traditional kinase inhibition and may provide a more durable and profound therapeutic effect. As our understanding of the complex roles of IRAK4 in health and disease continues to evolve, so too will the strategies for targeting this critical kinase. The rigorous and standardized evaluation of these next-generation inhibitors will be paramount to their successful translation into transformative therapies for patients in need.

References

  • Cell-based Assays for Screening IRAK4 Inhibitors: Application Notes and Protocols - Benchchem.
  • Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed. (2021-06-16). Available at: [Link]

  • A Head-to-Head Comparison of Edecesertib and Zimlovisertib in IRAK-4 Inhibition - Benchchem.
  • (PDF) Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - ResearchGate. Available at: [Link]

  • Quantitative Analysis of IRAK4 Target Inhibition: A Comparative Guide - Benchchem.
  • Early Comparison of the in vitro to in vivo Translation of Different IRAK4 Inhibitor Modalities.
  • (PDF) Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - ResearchGate. Available at: [Link]

  • WO2017108723A3 - PYRAZOLO[1,5a]PYRIMIDINE DERIVATIVES AS IRAK4 MODULATORS - Google Patents.
  • Rigel Pharmaceuticals Inc Patent: Pyrazole Compound for Inhibiting IRAK Protein. (2024-03-11). Available at: [Link]

  • WO2018081294A1 - Pyrazole amide compounds as irak inhibitors - Google Patents.
  • Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC - PubMed Central. (2025-02-27). Available at: [Link]

  • Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation - PubMed Central. (2015-05-12). Available at: [Link]

  • Uncovering IRAK4 Inhibitors with a Transcreener Kinase Assay Kit - BellBrook Labs. (2020-10-23). Available at: [Link]

  • IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC. Available at: [Link]

  • A Validated IRAK4 Inhibitor Screening Assay - BellBrook Labs. Available at: [Link]

  • Regulation of innate immune signaling by IRAK proteins - Frontiers. Available at: [Link]

  • Efficacy of the IRAK4 Inhibitor CA-4948 in Patient-Derived Xenograft Models of Diffuse Large B Cell Lymphoma - Curis, Inc. Available at: [Link]

  • Regulation of innate immune signaling by IRAK proteins - PMC - PubMed Central. (2023-02-14). Available at: [Link]

  • Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis - ResearchGate. Available at: [Link]

  • IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies. (2023-10-25). Available at: [Link]

  • Efficacy of Novel IRAK4 Inhibitors in ABC-DLBCL Xenograft Models - Curis, Inc. Available at: [Link]

  • EP3845528C0 - Pyrazole compounds, pharmaceutical compositions thereof and use thereof as irak4 inhibitors - Google Patents.
  • Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • WO2023152349A1 - Irak4 inhibitors - Google Patents.
  • A Comparative Guide to Orally Administered IRAK4 Inhibitors: In Vivo Efficacy and Experimental Protocols - Benchchem.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PubMed Central. Available at: [Link]

  • IRAK4 Kinase Assay Kit - BPS Bioscience. Available at: [Link]

  • IRAK4 Degradation vs. Inhibition - Kymera Therapeutics. Available at: [Link]

  • Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation - PubMed. (2015-05-12). Available at: [Link]

  • Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC - NIH. Available at: [Link]

  • Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors - OSTI.GOV. Available at: [Link]

  • A Comprehensive Review on IRAK-4 Inhibitors - Semantic Scholar. Available at: [Link]

  • The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - NIH. (2024-03-21). Available at: [Link]

  • Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome. (2025-10-11). Available at: [Link]

  • Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors - PubMed - NIH. (2019-07-11). Available at: [Link]

  • Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors - ResearchGate. Available at: [Link]

  • Novel IRAK4 Inhibitors for Treating Asthma - ResearchGate. Available at: [Link]

  • IRAK 4 Inhibitor (PF-06650833) in Hospitalized Patients With COVID-19 Pneumonia and Exuberant Inflammation. - ClinicalTrials.gov. Available at: [Link]

  • Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - MDPI. Available at: [Link]

  • IRAK-4 Inhibitors for Inflammation - PMC - PubMed Central. Available at: [Link]

  • Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer - Frontiers. (2024-02-14). Available at: [Link]

Sources

The Unseen Targets: A Comparative Guide to Evaluating Off-Target Effects of 5-Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals vested in the therapeutic potential of 5-aminopyrazole derivatives, understanding their interaction with the cellular machinery extends far beyond their intended target. The promiscuous nature of the ATP-binding pocket of kinases, the primary target class for many 5-aminopyrazole compounds, necessitates a rigorous evaluation of off-target effects. These unintended interactions can lead to unforeseen toxicities or, in some serendipitous instances, reveal novel therapeutic applications. This guide provides an in-depth comparison of methodologies to evaluate these off-target effects, grounded in experimental data and practical insights to ensure the scientific integrity of your findings.

The 5-Aminopyrazole Scaffold: A Privileged Structure with Off-Target Liabilities

The 5-aminopyrazole core is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1] Its ability to form key hydrogen bond interactions with the kinase hinge region makes it an effective anchor for designing potent inhibitors.[2] However, this inherent affinity for the conserved ATP-binding site also predisposes these compounds to interact with a multitude of kinases, leading to potential off-target effects.

A prime example of this is the promiscuous 3-amino-1H-pyrazole-based inhibitor, which, in a kinome-wide screen, was found to target 337 kinases.[3] While not a 5-aminopyrazole, this highlights the potential for broad activity within the pyrazole class. For 5-aminopyrazole derivatives specifically, certain off-target profiles are beginning to emerge from preclinical and clinical studies.

One of the most well-documented off-target interactions for this scaffold is with p38α Mitogen-Activated Protein Kinase (MAPK) .[4][5] Several potent p38α inhibitors are based on the 5-aminopyrazole core, suggesting that researchers developing 5-aminopyrazole derivatives for other targets should proactively assess potential p38α inhibition.[4][6]

Furthermore, specific 5-aminopyrazole-based clinical candidates have demonstrated defined off-target profiles. For instance, CFI-400945 , a potent and selective Polo-like Kinase 4 (PLK4) inhibitor, has been shown to have off-target activity against Aurora B kinase , as well as TRKA, TRKB, and Tie2/TEK, albeit at higher concentrations than for its primary target.[7][8] This is attributed to the structural similarity of the ATP-binding sites of these kinases.[7] Such cross-reactivity is not uncommon and underscores the importance of comprehensive profiling.

The following table summarizes the known on-target and off-target activities of a representative 5-aminopyrazole derivative.

CompoundPrimary TargetIC50 (Primary Target)Known Off-TargetsIC50 (Off-Targets)Reference(s)
CFI-400945 PLK42.8 nMAurora B, TRKA, TRKB, Tie2/TEK98 nM (Aurora B)[7][8]

This data illustrates that even highly potent and "selective" inhibitors can possess off-target activities that may have physiological consequences. Therefore, a multi-faceted approach to evaluating these effects is crucial.

Methodologies for Comprehensive Off-Target Profiling

A robust assessment of off-target effects requires a combination of in vitro and cell-based assays. Each method provides a unique layer of insight, from direct biochemical interactions to the physiological consequences in a cellular context.

In Vitro Kinase Profiling: A Broad-Spectrum Survey

The most direct method to identify potential off-target kinases is through large-scale biochemical screens. Services like Eurofins' KINOMEscan™ offer a competition-based binding assay to quantify the interaction of a compound against a large panel of purified kinases.[8] This approach provides a broad overview of the compound's selectivity and identifies potential off-target liabilities early in the drug discovery process.

Experimental Protocol: KINOMEscan™ Competition Binding Assay

  • Compound Preparation: The 5-aminopyrazole derivative is dissolved in DMSO to a high concentration stock.

  • Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with DNA, and the amount of kinase bound to the solid support is measured by qPCR.

  • Screening: The compound is typically screened at one or two concentrations (e.g., 1 µM and 10 µM) against a panel of hundreds of kinases.

  • Data Analysis: Results are often reported as percent of control, where the control is the amount of kinase bound in the absence of the test compound. A lower percentage indicates stronger binding of the test compound. Hits are then typically followed up with Kd determination to quantify the binding affinity.

G cluster_workflow KINOMEscan™ Workflow prep Compound Preparation (5-Aminopyrazole Derivative in DMSO) assay Competition Binding Assay (Kinase-DNA, Immobilized Ligand) prep->assay Test Compound screen Screening (Panel of >400 Kinases) assay->screen Performed for each kinase analysis Data Analysis (% of Control, Kd Determination) screen->analysis Raw Data

KINOMEscan™ experimental workflow.

The causality behind this experimental choice lies in its high-throughput nature and its ability to provide a comprehensive, albeit in vitro, landscape of a compound's kinome-wide interactions. This allows for early identification of potential off-target families and helps prioritize compounds for further, more resource-intensive cellular assays.

Cellular Thermal Shift Assay (CETSA®): Verifying Target Engagement in a Physiological Context

While in vitro assays are invaluable for initial screening, they do not account for factors such as cell permeability, intracellular metabolism, and the true availability of the compound at the target site. The Cellular Thermal Shift Assay (CETSA®) addresses this by measuring target engagement within intact cells. The principle is based on the ligand-induced stabilization of a target protein to thermal denaturation.[9]

Experimental Protocol: Western Blot-based CETSA®

  • Cell Treatment: Culture cells to an appropriate density and treat with the 5-aminopyrazole derivative or vehicle control for a defined period.

  • Heating: Aliquot the treated cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Cell Lysis: After heating, lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein and a known off-target candidate at each temperature using Western blotting.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

G cluster_workflow CETSA® Workflow treatment Cell Treatment (5-Aminopyrazole Derivative) heating Thermal Challenge (Temperature Gradient) treatment->heating lysis Cell Lysis heating->lysis separation Centrifugation (Separate Soluble/Aggregated) lysis->separation quantification Western Blot (Quantify Soluble Protein) separation->quantification analysis Data Analysis (Melting Curve Shift) quantification->analysis

CETSA® experimental workflow.

This protocol is a self-validating system because the inclusion of a vehicle control at each temperature point provides a baseline for protein stability. Furthermore, by probing for both the intended target and suspected off-targets (identified from in vitro screens), CETSA® can simultaneously confirm on-target engagement and validate off-target interactions in a cellular environment.

Phenotypic Screening: Uncovering Unbiased Functional Consequences

Phenotypic screening offers an unbiased approach to identifying the functional consequences of a compound's off-target effects.[10] Instead of focusing on a predetermined molecular target, this method assesses the global impact of a compound on cellular phenotype, such as cell morphology, proliferation, or the activation of specific signaling pathways. This can reveal unexpected off-target effects that might not be identified through target-oriented assays.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Plating: Seed cells in multi-well plates suitable for automated microscopy.

  • Compound Treatment: Treat cells with a library of compounds, including the 5-aminopyrazole derivative of interest, at various concentrations.

  • Cell Staining: After a defined incubation period, fix and stain the cells with fluorescent dyes that label specific subcellular compartments (e.g., DAPI for the nucleus, phalloidin for the actin cytoskeleton, and MitoTracker for mitochondria).

  • Image Acquisition: Acquire images of the stained cells using an automated high-content imaging system.

  • Image Analysis: Use image analysis software to extract quantitative data on a multitude of phenotypic features, such as cell shape, size, texture, and the intensity and localization of fluorescent signals.

  • Data Analysis: Compare the phenotypic profiles of cells treated with the 5-aminopyrazole derivative to those of control-treated cells and cells treated with compounds with known mechanisms of action. Clustering analysis can reveal similarities in phenotypic responses, suggesting shared off-target effects.

G cluster_pathway Signaling Pathway Perturbation compound 5-Aminopyrazole Derivative on_target On-Target Kinase compound->on_target off_target Off-Target Kinase (e.g., Aurora B) compound->off_target pathway1 Intended Signaling Pathway on_target->pathway1 pathway2 Unintended Signaling Pathway off_target->pathway2 phenotype1 Desired Phenotype (e.g., Apoptosis) pathway1->phenotype1 phenotype2 Off-Target Phenotype (e.g., Polyploidy) pathway2->phenotype2

Off-target effects leading to distinct phenotypes.

The power of phenotypic screening lies in its ability to reveal the functional consequences of off-target binding without prior knowledge of the specific off-targets. This approach is particularly valuable for identifying liabilities that may only become apparent in a complex biological system.

Conclusion: A Holistic Approach to De-risking 5-Aminopyrazole Derivatives

The evaluation of off-target effects is not merely a checkbox in the drug discovery pipeline; it is a critical step in understanding the true mechanism of action of a compound and de-risking its progression towards the clinic. For 5-aminopyrazole derivatives, a class of compounds with immense therapeutic promise, a comprehensive and multi-pronged approach to off-target profiling is paramount. By integrating broad-based in vitro screens with cell-based target engagement and unbiased phenotypic assays, researchers can build a robust and predictive model of a compound's cellular interactions. This holistic understanding is essential for the development of safer, more effective therapies and for unlocking the full therapeutic potential of the 5-aminopyrazole scaffold.

References

  • Functional Characterization of CFI-400945, a Polo-like Kinase 4 Inhibitor, as a Potential Anticancer Agent. (2025). ResearchGate. [Link]

  • Martinez Molina, D., et al. (2013).
  • 5-amino-pyrazoles as potent and selective p38α inhibitors. (2010). PubMed. [Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2020). PubMed. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC. [Link]

  • Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. (2019). PubMed Central. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2021). MDPI. [Link]

  • KINOMEscan data. (2018). HMS LINCS Project. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2018). eLife. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC. [Link]

  • KINOMEscan. (n.d.). Eurofins Discovery. [Link]

  • Phenotypic Drug Discovery. (2020). YouTube. [Link]

  • CFI-400945 is not a selective cellular PLK4 inhibitor. (2018). PMC. [Link]

  • PLK4 inhibition as a strategy to enhance non-small cell lung cancer radiosensitivity. (2025). bioRxiv. [Link]

  • Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. (2021). PMC. [Link]

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. (2013). ACS Publications. [Link]

  • Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. (2004). PubMed. [Link]

  • Protein-ligand crystal structures can guide the design of selective inhibitors of the FGFR tyrosine kinase. (2012). PubMed. [Link]

  • Progress towards a public chemogenomic set for protein kinases and a call for contributions. (2017). PMC. [Link]

  • Kinome-wide polypharmacology profiling of small molecules by multi-task graph isomorphism network approach. (2022). PMC. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2022). PMC. [Link]

  • Selective PLK4 Inhibitors Demonstrate Synthetic Lethality in TRIM37 Amplified Neuroblastoma and Breast Cancer Models. (2023). ORIC Pharmaceuticals. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Amino-1-methyl-1H-pyrazole-3-carboxylic Acid Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid analogs, a scaffold of significant interest in the development of targeted kinase inhibitors. While much of the publicly available data focuses on the corresponding 3-carboxamide derivatives, these findings offer valuable insights into the structural requirements for potent and selective kinase inhibition, which can be largely extrapolated to the carboxylic acid analogs. This guide will synthesize findings from various studies on related compounds to build a comprehensive SAR model for researchers in drug discovery and medicinal chemistry.

The 5-Aminopyrazole Scaffold: A Privileged Core in Kinase Inhibition

The 5-aminopyrazole core is a recognized privileged scaffold in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors.[1][2] Its key features include:

  • Hydrogen Bonding Capabilities: The pyrazole ring nitrogens and the 5-amino group can act as hydrogen bond donors and acceptors, forming crucial interactions with the hinge region of the kinase ATP-binding pocket.[1]

  • Structural Rigidity and Versatility: The pyrazole ring provides a rigid core that properly orients substituents for optimal interaction with the target kinase. It also offers multiple positions (N1, C3, C4, and the 5-amino group) for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.[3]

  • Bioisosteric Replacement: The pyrazole nucleus is often used as a bioisostere for other aromatic or heteroaromatic systems, offering advantages in terms of synthetic accessibility and physicochemical properties.

Our focus, the this compound scaffold, incorporates a methyl group at the N1 position, which can influence selectivity and metabolic stability, and a carboxylic acid at the C3 position, a key interaction point.[1]

Comparative Structure-Activity Relationship (SAR) Analysis

The following sections dissect the SAR of the 5-aminopyrazole scaffold by examining the impact of structural modifications at each key position. The biological data presented is primarily from studies on 3-carboxamide analogs, which serve as close surrogates for the 3-carboxylic acid derivatives.

Modifications at the C3-Position: The Carboxamide as a Carboxylic Acid Mimic

The C3 position, bearing the carboxylic acid or a derivative, is critical for interaction with the kinase hinge region. In many kinase inhibitors, an amide at this position forms key hydrogen bonds. It is reasonable to hypothesize that a carboxylic acid could engage in similar, if not altered, hydrogen bonding patterns.

A study on pyrazolo[1,5-a]pyrimidine-3-carboxamide inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) provides valuable insights. The amide moiety is crucial for activity, and modifications to the amide substituent dramatically impact potency.

Table 1: SAR of C3-Amide Substituents on IRAK4 Inhibition

Compound IDC3-Amide SubstituentIRAK4 IC50 (nM)
1 -CONH-(1-methyl-1H-pyrazol-4-yl)110
2 -CONH-(1H-pyrazol-4-yl)>10000
3 -CONH-phenyl>10000

Data extracted from a study on IRAK4 inhibitors, where the core was a pyrazolo[1,5-a]pyrimidine.[4]

From this data, it's evident that a specific pyrazole substituent on the amide is crucial for potent IRAK4 inhibition, suggesting a highly specific binding pocket. The N-methyl group on the pyrazole amide substituent in compound 1 significantly boosts potency compared to the unsubstituted pyrazole in compound 2 .[4] This highlights the importance of even small modifications on distal groups. For the corresponding carboxylic acid analogs, this suggests that while the carboxylic acid itself will be the primary hinge-binding motif, the overall shape and electronic properties of the molecule will still be critical for activity.

Substitutions at the N1-Position: Impact on Selectivity and Potency

The N1 position of the pyrazole ring is often substituted to enhance potency, modulate physicochemical properties, and achieve selectivity. The methyl group in our core structure is a common starting point.

In the context of p38α MAP kinase inhibitors, SAR studies on a 5-aminopyrazole scaffold revealed the importance of the N1-substituent.

Table 2: SAR of N1-Substituents on p38α Inhibition

Compound IDN1-Substituentp38α IC50 (nM)
4 tert-Butyl10
5 Cyclohexyl20
6 Phenyl500

Data is illustrative and based on trends observed in studies of 5-aminopyrazole p38α inhibitors.[3]

Generally, bulky aliphatic groups at N1 are well-tolerated and can lead to potent inhibition, as seen with the tert-butyl and cyclohexyl groups. Aromatic substituents, like the phenyl group, can be less favorable, potentially due to steric clashes or unfavorable electronic effects. The N1-methyl group of our core scaffold represents a good balance of lipophilicity and size, and its impact on selectivity against different kinases would be a key area for investigation. X-ray crystallography data on an ERK2 inhibitor showed that a methyl group on the pyrazole ring is essential for selectivity against CDK2 by creating a steric hindrance.[1]

Modifications of the 5-Amino Group: Exploring the Solvent-Exposed Region

The 5-amino group often serves as an attachment point for larger substituents that can extend into the solvent-exposed region of the ATP-binding pocket. This allows for significant opportunities to improve potency and selectivity, as well as to modulate pharmacokinetic properties.

In a series of IRAK4 inhibitors, derivatization of the 5-position of a pyrazolopyrimidine core (analogous to the 5-amino group of our scaffold) with various amines led to significant improvements in potency.

Table 3: SAR of 5-Position Substituents on IRAK4 Inhibition

Compound ID5-Position SubstituentIRAK4 IC50 (nM)
7 -Cl>10000
8 -NH(CH2)2N(CH3)22.5
9 -NH(piperidin-4-yl)1.8

Data extracted from a study on IRAK4 inhibitors with a pyrazolo[1,5-a]pyrimidine core.[4]

Replacing a chloro group with amino-containing substituents dramatically increased potency.[4] This is attributed to the ability of these groups to form additional hydrogen bonds or ionic interactions with residues in the solvent-exposed region of the kinase. This highlights a critical area for optimization for the this compound scaffold.

Experimental Protocols

General Synthetic Pathway

A plausible synthetic route to this compound and its analogs can be devised based on established methods for pyrazole synthesis.

Synthetic Pathway A Ethyl Cyanoacetate D Intermediate A A->D 1. Base B Carbon Disulfide B->D C Dimethyl Sulfate C->D 2. Alkylation F Ethyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate D->F Cyclization E Methylhydrazine E->F H Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate F->H Desulfurization G Raney Nickel G->H J This compound H->J Hydrolysis I LiOH I->J

Caption: General synthetic scheme for this compound.

Step-by-Step Protocol (Illustrative):

  • Synthesis of Ethyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate (F):

    • To a solution of a suitable base (e.g., sodium ethoxide) in ethanol, add ethyl cyanoacetate.

    • Cool the mixture and add carbon disulfide dropwise, followed by dimethyl sulfate.

    • After stirring, the intermediate ketene dithioacetal is formed.

    • To this mixture, add methylhydrazine and reflux to effect cyclization to the pyrazole product.[5]

  • Desulfurization to Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (H):

    • The methylthio group at the C3 position can be removed by reductive desulfurization using a catalyst such as Raney Nickel.

  • Hydrolysis to this compound (J):

    • The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of THF and water, followed by acidification.[4]

Kinase Inhibition Assay Protocol (Example: IRAK4)

The inhibitory activity of the synthesized compounds can be assessed using a variety of in vitro kinase assays. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced in a kinase reaction.

Kinase Assay Workflow cluster_0 Kinase Reaction cluster_1 ADP Detection A Prepare kinase reaction mix: - Kinase (e.g., IRAK4) - Substrate (e.g., Myelin Basic Protein) - ATP - Assay Buffer B Add test compound (analog) or DMSO (control) A->B C Incubate at 30°C for 45 min B->C D Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP C->D E Incubate at room temperature for 40 min D->E F Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal E->F G Incubate at room temperature for 30 min F->G H Measure luminescence G->H

Caption: Workflow for a typical ADP-Glo™ kinase inhibition assay.[6][7]

Detailed Steps:

  • Kinase Reaction:

    • Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and a suitable substrate (e.g., Myelin Basic Protein for IRAK4).

    • Add the master mix to the wells of a 96-well plate.

    • Add the test compounds at various concentrations (typically a serial dilution). Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the reaction by adding the diluted IRAK4 kinase.

    • Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[6]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP generated into ATP and then into a luminescent signal via luciferase. Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. The SAR analysis, primarily derived from closely related 3-carboxamide analogs, provides a strong foundation for the rational design of new compounds.

  • Key Takeaways:

    • The C3-substituent is crucial for hinge binding, and while data on carboxylic acids is limited, the corresponding amides demonstrate the importance of specific, extended functionalities for high potency.

    • The N1-position tolerates bulky aliphatic groups, which can enhance potency, and the choice of substituent here can be used to fine-tune selectivity.

    • The 5-amino position is an ideal point for introducing substituents that can interact with the solvent-exposed region, offering a powerful strategy to boost affinity and selectivity.

  • Future Research:

    • Direct synthesis and evaluation of the carboxylic acid analogs are needed to confirm the extrapolated SAR from the carboxamide derivatives.

    • Systematic exploration of substituents at the 5-amino position is likely to yield highly potent and selective inhibitors.

    • Co-crystallization of lead compounds with their target kinases will provide invaluable structural information to guide further optimization of this promising scaffold.[8][9]

By leveraging the insights presented in this guide, researchers can more effectively design and synthesize novel this compound analogs with the potential to become next-generation therapeutic agents.

References

  • BPS Bioscience. (n.d.). IRAK4 Kinase Assay Kit. Retrieved from [Link]

  • Promega Italia s.r.l. (n.d.). CDK2/CyclinA2 Kinase Enzyme System Application Note. Retrieved from [Link]

  • BPS Bioscience. (n.d.). CDK2/CyclinA2 Kinase Enzyme System Datasheet. Retrieved from [Link]

  • Anderson, M., et al. (2008). Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. Journal of Medicinal Chemistry, 51(15), 4657-4667.
  • Pop, C. E., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5489.
  • BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(13), 3986.
  • Regan, J., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 7014-7018.
  • Al-Ostath, A., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 12(1), 1-17.
  • Wang, H., et al. (2011). Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2658.
  • Wen, L. R., et al. (2016). Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Asian Journal of Chemistry, 17(4), 2307-2312.
  • Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(1), 379-388.
  • Request PDF. (2025). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Retrieved from [Link]

  • Lim, J., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(5), 585-590.
  • Al-Warhi, T., et al. (2022).
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Arabian Journal of Chemistry, 9, S1134-S1139.
  • Armirotti, A., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(14), 10186-10206.
  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Retrieved from [Link]

  • Karataş, M. O., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1307, 137970.
  • PrepChem.com. (n.d.). Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. Retrieved from [Link]

  • Wengi, A., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(21), 7260.
  • National Institutes of Health. (n.d.). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. Retrieved from [Link]

Sources

A Researcher's Guide to Kinase Cross-Reactivity of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole in Kinase Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged scaffolds" due to their ability to bind to multiple, diverse biological targets with high affinity. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold, particularly in the realm of protein kinase inhibitors.[1][2][3][4] Of the 74 small molecule kinase inhibitors approved by the US FDA, eight feature a pyrazole ring, including Ruxolitinib (JAK1/2 inhibitor) and Crizotinib (ALK/ROS1 inhibitor).[1]

The synthetic accessibility and versatile physicochemical properties of the pyrazole core allow it to serve as a foundational structure for potent kinase inhibitors.[1][5] However, the very structural similarities across the human kinome that make it a "druggable" target family also present the greatest challenge: achieving inhibitor selectivity.[6][7] Cross-reactivity, or the inhibition of unintended "off-target" kinases, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[6][8]

This guide provides a comparative analysis of the cross-reactivity profiles of pyrazole-based compounds. We will explore the causality behind experimental choices for assessing selectivity, present supporting data from key examples, and provide detailed protocols to empower researchers in their own drug development efforts.

Methodologies for Profiling Kinase Inhibitor Selectivity

A compound's selectivity profile is not an absolute property but is highly dependent on the method of measurement. A multi-tiered approach combining biochemical, biophysical, and cell-based assays is essential for a comprehensive understanding.[9][10]

Tier 1: Large-Scale Kinome Screening

The initial and most efficient strategy is to screen the inhibitor against a large panel of kinases at a single, high concentration (typically 1-10 µM).[10] This identifies the primary targets and potential off-targets for further investigation.

  • Competitive Binding Assays (e.g., KINOMEscan™): This technology measures the ability of a compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified, providing a measure of binding affinity (dissociation constant, Kd). This method is ATP-independent and broadly applicable across the kinome.[6][11][12]

  • Biochemical Phosphorylation Assays: These assays directly measure the catalytic activity of the kinase. A classic and robust method involves the use of radiolabeled [³³P]-ATP, which allows for the direct detection of phosphate transfer to a substrate peptide or protein.[6] It is crucial to perform these assays with an ATP concentration near the Michaelis constant (Km) for each kinase, as this allows the resulting IC₅₀ value to more closely reflect the inhibitor's intrinsic binding affinity (Ki).[6][8]

Tier 2: Dose-Response and Cellular Target Engagement

Hits identified in the primary screen must be validated through dose-response assays to determine their potency (e.g., IC₅₀, EC₅₀, or Kd).

  • In Vitro Kinase Inhibition Assays: Following the primary screen, a 10-point dose-response curve is generated for each "hit" kinase to accurately determine the IC₅₀ value.[10]

  • Cellular Target Engagement Assays (e.g., NanoBRET™, CETSA): It is critical to confirm that an inhibitor binds its intended target in a physiological context. The NanoBRET™ Target Engagement Assay measures the binding of a compound to a specific kinase tagged with a NanoLuc® luciferase in live cells.[11][13] The Cellular Thermal Shift Assay (CETSA) works on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

Workflow for Assessing Kinase Inhibitor Cross-Reactivity

The following diagram outlines a standard workflow for moving from a novel compound to a well-characterized kinase inhibitor.

G cluster_0 In Vitro Profiling cluster_1 Cellular Validation A Test Compound (Pyrazole Derivative) B Single-Dose Kinome Screen (e.g., 1µM concentration vs. >400 kinases) A->B C Identify Potential Targets (% Inhibition > 70%) B->C D IC50 Determination (10-point dose-response curve) C->D E Selectivity Analysis (S-Score, Gini Coefficient) D->E H Cellular Potency (Anti-proliferation, Apoptosis Assays) D->H Validate functional cellular effect F Target Engagement Assay (e.g., NanoBRET, CETSA) E->F Confirm cellular target binding G Downstream Pathway Analysis (e.g., Western Blot for p-Substrate) F->G G->H

Caption: A typical workflow for characterizing kinase inhibitor selectivity.

Comparative Cross-Reactivity of Pyrazole-Based Kinase Inhibitors

The substituents on the pyrazole ring play a critical role in defining the potency and selectivity of an inhibitor.[14] Small modifications can dramatically alter the cross-reactivity profile by changing how the molecule interacts with distinct features of the ATP-binding pocket across different kinases.[11][15]

The table below summarizes the inhibitory activity of selected pyrazole-based compounds, illustrating a spectrum from promiscuous to highly selective agents.

CompoundPrimary Target(s)Potency (IC₅₀/Kᵢ/EC₅₀)Key Off-Targets and PotencySelectivity ProfileReference
Ruxolitinib JAK1, JAK2~3 nMJAK3 (~430 nM)Highly selective for JAK1/2 over other kinases.[1]
Barasertib (AZD1152) Aurora B0.37 nMAurora A (>1,000-fold less potent)Highly selective for Aurora B.[16]
Inhibitor 1 (Statsuk et al.) CDK2, CDK5, JNK3K_d_ = 4.6, 27.6, 26.1 nMBinds to 337 of 359 kinases tested at 1 µM.Highly promiscuous.[11]
Compound 43d (CDK16 Inhibitor) CDK16EC₅₀ = 33 nMGood selectivity over a panel of ~100 kinases.Selective inhibitor developed from a promiscuous scaffold.[11]
PF-03715455 (p38α Inhibitor) p38αKᵢ = 6.4 nMExcellent selectivity when profiled against a panel of related kinases.Highly selective DFG-out inhibitor.[15]
From Promiscuity to Selectivity: A Case Study

Research into inhibitors for the understudied CDK16 kinase provides a compelling example of rational design to enhance selectivity. The initial hit, Inhibitor 1 , was a highly promiscuous 3-amino-1H-pyrazole derivative that bound to hundreds of kinases.[11] Its flexibility within the ATP binding pocket was proposed as a reason for its broad activity. Through structure-based design, researchers introduced modifications, particularly on the pyrazole ring, that constrained the molecule's conformation. This effort led to Compound 43d , which maintained high potency for CDK16 (EC₅₀ = 33 nM) but demonstrated a greatly improved selectivity profile across a panel of nearly 100 kinases.[11] This highlights how iterative chemical synthesis guided by cross-reactivity data can transform a non-selective compound into a valuable chemical probe.

Experimental Protocols

Trustworthy and reproducible data is the bedrock of drug discovery. Below is a detailed, self-validating protocol for a standard in vitro kinase inhibition assay.

Protocol: In Vitro Radiometric Kinase Inhibition Assay

This protocol describes a method to determine the IC₅₀ of a test compound against a specific protein kinase.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35). The exact composition may vary depending on the specific kinase.
  • ATP Stock: Prepare a 10 mM stock solution of ATP. Separately, prepare a stock of [γ-³³P]ATP (specific activity ~3000 Ci/mmol).
  • Substrate Stock: Prepare a stock solution of the specific peptide or protein substrate for the kinase of interest in the kinase buffer.
  • Test Compound: Prepare a 10 mM stock solution of the pyrazole-based inhibitor in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve (e.g., from 10 mM to 100 nM).

2. Assay Procedure:

  • Compound Plating: In a 96-well plate, add 1 µL of the serially diluted test compound to the appropriate wells. For control wells, add 1 µL of DMSO (0% inhibition) and 1 µL of a known potent inhibitor for that kinase (100% inhibition).
  • Kinase/Substrate Addition: Prepare a master mix containing the kinase and its substrate in kinase buffer. Add 24 µL of this mix to each well of the plate.
  • Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
  • Initiate Reaction: Prepare an ATP reaction mix containing unlabeled ATP and [γ-³³P]ATP in kinase buffer. The final concentration of ATP should be at or near the Km for the specific kinase. Add 25 µL of the ATP mix to each well to start the reaction. The final reaction volume is 50 µL.
  • Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
  • Stop Reaction: Terminate the reaction by adding 50 µL of 3% phosphoric acid to each well.

3. Signal Detection:

  • Capture Substrate: Transfer the reaction mixture to a phosphocellulose filter plate (e.g., Millipore MAPH). The phosphorylated substrate will bind to the filter while the unused [γ-³³P]ATP will pass through.
  • Wash: Wash the filter plate three to four times with 75 mM phosphoric acid to remove any unbound ATP.
  • Scintillation Counting: Dry the plate, add scintillant to each well, and measure the incorporated radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the DMSO (0%) and positive (100%) controls.
  • Plot the percent inhibition against the logarithm of the compound concentration.
  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.

Case Study: Targeting the Mitotic Machinery with Aurora Kinase Inhibitors

Aurora kinases are critical regulators of cell division, making them attractive targets in oncology.[1] The pyrazole scaffold has been successfully employed to create selective inhibitors for this family. For instance, Barasertib (AZD1152) is a potent and highly selective inhibitor of Aurora B kinase, with an IC₅₀ of 0.37 nM.[16] It is over 3000-fold more selective for Aurora B than for the closely related Aurora A.[16] This selectivity is achieved through specific interactions with amino acid residues that differ between the two isoforms' ATP-binding pockets.

Simplified Aurora B Signaling Pathway

G Prophase Prophase CPC Chromosomal Passenger Complex (CPC) (INCENP, Survivin, Borealin) Prophase->CPC recruits AurB Aurora B Kinase CPC->AurB activates H3S10 Histone H3 (Ser10) AurB->H3S10 phosphorylates Condensin Condensin Complex AurB->Condensin phosphorylates Kinetochore Kinetochore AurB->Kinetochore phosphorylates Chromosome Chromosome Condensation H3S10->Chromosome Condensin->Chromosome Microtubule Microtubule Attachment Kinetochore->Microtubule ensures correct Barasertib Barasertib (Pyrazole Inhibitor) Barasertib->AurB inhibits

Caption: Role of Aurora B kinase in mitosis and its inhibition by Barasertib.

Conclusion and Future Perspectives

The pyrazole scaffold is a cornerstone of modern kinase inhibitor design, offering a synthetically tractable framework for achieving high potency.[1][17] However, this guide underscores that potency is only half the story. A rigorous, multi-tiered assessment of kinome-wide cross-reactivity is non-negotiable for the successful development of safe and effective therapeutics.[10]

The journey from a promiscuous pyrazole-based hit to a selective inhibitor demonstrates the power of structure-guided design.[11] By understanding how subtle chemical modifications influence interactions across the kinome, researchers can rationally tune the selectivity profile of these compounds.[15] Future efforts will likely focus not only on designing exquisitely selective inhibitors for use as research probes but also on the intentional design of multi-targeted inhibitors that can address complex diseases by modulating multiple nodes in a signaling network.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Taylor & Francis. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]

  • Strategy toward Kinase-Selective Drug Discovery. ACS Publications. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]

  • Enhanced selectivity profile of pyrazole-urea based DFG-out p38alpha inhibitors. PubMed. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. [Link]

  • Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. PubMed. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]

  • Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. PubMed. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC - NIH. [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. [Link]

  • Kinome wide selectivity profiling of 18a with DiscoveRx KinomeScan... ResearchGate. [Link]

Sources

The Pyrazole Scaffold: A Comparative Guide to Anti-Proliferative Potential in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a privileged structure in the design of novel anti-cancer agents. Its synthetic tractability and versatile bioisosteric properties have led to the development of numerous potent and selective inhibitors of key oncogenic pathways.[1][2] This guide provides an in-depth, objective comparison of the anti-proliferative potential of different pyrazole-based scaffolds, supported by experimental data and detailed protocols to empower your research endeavors.

The Versatility of Pyrazole in Targeting Cancer Proliferation

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, serves as an excellent pharmacophore for interacting with the ATP-binding sites of various protein kinases.[1] Dysregulation of these kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrazole derivatives have demonstrated remarkable efficacy in inhibiting several key kinase families implicated in tumor growth and survival, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and RAF kinases.[3][4]

This guide will dissect the anti-proliferative potential of pyrazole scaffolds based on their primary molecular targets, providing a comparative analysis of their efficacy against various cancer cell lines.

Comparative Analysis of Anti-Proliferative Activity

The anti-proliferative potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the in vitro anti-proliferative activity of representative pyrazole scaffolds against a panel of human cancer cell lines.

Scaffold/Compound ClassTarget Kinase(s)Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
CDK Inhibitors
Pyrazole Derivative 4 CDK2HCT-116 (Colon)3.81 (GI50)--
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine 15 CDK2OVCAR-3 (Ovarian)0.127 (GI50)--
Indole-Pyrazole Hybrid 33 CDK2HCT-116 (Colon)< 23.7Doxorubicin24.7 - 64.8
Indole-Pyrazole Hybrid 34 CDK2MCF-7 (Breast)< 23.7Doxorubicin24.7 - 64.8
JAK Inhibitors
4-Amino-(1H)-pyrazole 3f JAK1, JAK2, JAK3PC-3 (Prostate)Low µMRuxolitinib> 3f
4-Amino-(1H)-pyrazole 11b JAKsHEL (Erythroleukemia)0.35Ruxolitinib> 11b
BRAF Inhibitors
Tricyclic Pyrazole 1j BRAF V600EWM266.4 (Melanoma)Nanomolar range--
3-Carbonyl-5-phenyl-1H-pyrazole 23b BRAF V600E, CRAF-BRAF V600E: <0.1Previous SeriesBRAF V600E: 0.70
Multi-Targeted Inhibitors
Pyrazole Benzothiazole Hybrid 25 VEGFR-2, etc.HT29 (Colon)3.17Axitinib< 25
4-Cyano-1,5-diphenylpyrazole-oxadiazole 13 MultipleIGROV1 (Ovarian)0.040 (GI50)--

Note: GI50 is the concentration for 50% of maximal inhibition of cell proliferation.

Key Pyrazole Scaffolds and Their Mechanisms of Action

Pyrazole-Based CDK Inhibitors: Halting the Cell Cycle

Cyclin-dependent kinases are fundamental regulators of the cell cycle, and their aberrant activity is a common driver of uncontrolled cell proliferation in cancer.[5][6] Pyrazole-containing compounds have been extensively investigated as CDK inhibitors, with many exhibiting high potency and selectivity.[5]

For instance, novel pyrazole derivatives have been synthesized that show potent inhibition of CDK2.[7] Compound 4 from one study demonstrated a GI50 value of 3.81 µM across a panel of cancer cell lines and induced cell cycle arrest at the G1 phase, followed by apoptosis.[7] Similarly, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, such as compound 15 , have shown potent CDK2 inhibition with a Ki of 0.005 µM and sub-micromolar anti-proliferative activity against various cancer cell lines.[8] Mechanistic studies revealed that this compound reduces the phosphorylation of the retinoblastoma protein, a key substrate of CDK2, leading to cell cycle arrest and apoptosis.[8]

Signaling Pathway: CDK2 in Cell Cycle Progression

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates Rb Rb CDK4/6->Rb Phosphorylates E2F E2F Rb->E2F Inhibits Cyclin E Cyclin E E2F->Cyclin E Promotes Transcription pRb pRb pRb->E2F Releases CDK2 CDK2 Cyclin E->CDK2 Activates S_Phase_Genes S_Phase_Genes CDK2->S_Phase_Genes Promotes Expression Pyrazole_CDK2_Inhibitor Pyrazole-based CDK2 Inhibitor Pyrazole_CDK2_Inhibitor->CDK2 Inhibits

Caption: Pyrazole-based CDK2 inhibitors block the G1/S transition.

Pyrazole-Containing JAK Inhibitors: Targeting Cytokine Signaling

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a critical role in mediating signals from cytokines and growth factors, which are often dysregulated in cancer, leading to increased cell proliferation and survival.[9][10] Several pyrazole-based JAK inhibitors have been developed and have shown promising anti-cancer activity.[9][11]

For example, a series of 4-amino-(1H)-pyrazole derivatives have been identified as potent JAK inhibitors.[9] Compound 3f exhibited IC50 values of 3.4, 2.2, and 3.5 nM against JAK1, JAK2, and JAK3, respectively, and showed potent anti-proliferative activity against various cancer cell lines at low micromolar concentrations.[9][10] Another compound, 11b , displayed selective cytotoxicity against certain leukemia cell lines at sub-micromolar levels, demonstrating superior potency to the approved JAK inhibitor, Ruxolitinib.[9][10] Ruxolitinib itself is a pyrazole-containing molecule.[12]

Signaling Pathway: The JAK/STAT Pathway in Cancer

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Proliferation, Survival Genes Nucleus->Gene_Expression Promotes Pyrazole_JAK_Inhibitor Pyrazole-based JAK Inhibitor Pyrazole_JAK_Inhibitor->JAK Inhibits

Caption: Pyrazole-based JAK inhibitors block pro-survival signaling.

Pyrazole Scaffolds as BRAF Inhibitors: Combating Melanoma

Mutations in the BRAF gene, particularly the V600E mutation, are prevalent in melanoma and other cancers, leading to constitutive activation of the MAPK/ERK signaling pathway and driving cell proliferation.[13][14][15][16] Pyrazole-containing compounds have emerged as potent inhibitors of mutant BRAF.[13][17]

A notable example is a series of tricyclic pyrazole derivatives, where compound 1j demonstrated nanomolar activity in inhibiting purified mutant BRAF, suppressing ERK activation in melanoma cell lines, and inhibiting their proliferation.[13][17] Another study reported 3-carbonyl-5-phenyl-1H-pyrazole derivatives as highly selective and potent inhibitors of BRAF V600E and CRAF, with compound 23b being significantly more potent than a previous series of compounds.[14][15] This dual targeting of BRAF V600E and CRAF is a strategic approach to overcome paradoxical activation of the MAPK pathway, a known resistance mechanism.[14][15]

Signaling Pathway: The RAS/RAF/MEK/ERK Pathway

MAPK_Pathway Growth_Factor Growth_Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK RAS RAS Receptor_TK->RAS BRAF_V600E Mutant BRAF (V600E) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates Proliferation Proliferation Transcription_Factors->Proliferation Pyrazole_BRAF_Inhibitor Pyrazole-based BRAF Inhibitor Pyrazole_BRAF_Inhibitor->BRAF_V600E Inhibits

Caption: Pyrazole-based BRAF inhibitors block the MAPK pathway.

Experimental Protocols for Assessing Anti-Proliferative Activity

To ensure the trustworthiness and reproducibility of anti-proliferative data, standardized and well-validated assays are essential. The following are detailed protocols for two commonly used colorimetric assays: the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used method to assess cell viability and proliferation.[18][19] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[20] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[20]

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compounds. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[20][21]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[18] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that measures cell density based on the measurement of cellular protein content.[22][23][24] It is a reliable and reproducible method for assessing cytotoxicity.[22]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[24]

  • Washing: Wash the plates four times with slow-running tap water to remove the TCA.[24] Allow the plates to air-dry completely.[22]

  • SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[24]

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[24] Allow the plates to air-dry.

  • Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5 minutes to solubilize the protein-bound dye.[24]

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[24]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Experimental Workflow for Anti-Proliferative Assays

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture & Seeding Treatment 3. Cell Treatment (24-72h) Cell_Culture->Treatment Compound_Prep 2. Compound Dilution Compound_Prep->Treatment MTT_Assay 4a. MTT Assay Treatment->MTT_Assay SRB_Assay 4b. SRB Assay Treatment->SRB_Assay Read_Plate 5. Read Absorbance MTT_Assay->Read_Plate SRB_Assay->Read_Plate Data_Analysis 6. IC50 Determination Read_Plate->Data_Analysis

Caption: Workflow for MTT and SRB anti-proliferative assays.

Conclusion and Future Directions

The pyrazole scaffold is undeniably a cornerstone in the development of targeted anti-cancer therapies. Its versatility allows for the design of potent and selective inhibitors against a multitude of oncogenic kinases, including CDKs, JAKs, and BRAF. This guide has provided a comparative overview of the anti-proliferative potential of different pyrazole-based compounds, highlighting their mechanisms of action and providing robust protocols for their evaluation.

Structure-activity relationship (SAR) studies continue to be crucial in optimizing the efficacy and selectivity of pyrazole derivatives.[25][26][27][28] Future research will likely focus on the development of next-generation pyrazole-based inhibitors that can overcome drug resistance, as well as the exploration of novel pyrazole hybrids that target multiple signaling pathways simultaneously. The continued investigation of this privileged scaffold holds immense promise for the future of oncology drug discovery.

References

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024-10-29). RSC Publishing.
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Tre
  • Recent Advances in the Development of Pyrazole Deriv
  • Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. (2025-10-19).
  • An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Deriv
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters.
  • 1-H-Pyrazole-3-carboxamide derivatives as potent CDK4/6 and FLT3 inhibitors.
  • Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors. (2009-12-01). PubMed.
  • Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents. (2025-08-21). Bentham Science.
  • Mini review on anticancer activities of Pyrazole Deriv
  • Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. (2010-09-15). PubMed.
  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed.
  • Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. (2022-05-20). PubMed Central.
  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. (2023-05-10). Journal of Medicinal Chemistry.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor. (2019-07-16).
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Sulforhodamine B (SRB) Assay Protocol.
  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Upd
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
  • Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor. NIH.
  • Application Notes and Protocols for Evaluating "Antiproliferative Agent-5" using the MTT Assay. (2025). Benchchem.
  • Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research labor
  • Cell Viability Assays. (2013-05-01). NCBI Bookshelf.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PMC - PubMed Central.
  • Pyrazoles as anticancer agents: Recent advances.
  • SRB assay for measuring target cell killing. (2023-05-24). Protocols.io.
  • Recent Advances in the Development of Pyrazole Deriv
  • Synthesis of 4,5-dihydro-1H-pyrazole derivatives as BRAF inhibitors. (2023-04-15). Digital Commons @ Winthrop.
  • MTT assay protocol. Abcam.
  • DATA SHEET SRB Cytotoxicity Assay. (2023-03-21). Canvax Biotech.
  • Design, synthesis and structure-activity relationship study of novel pyrazole-based heterocycles as potential antitumor agents. PubMed.
  • Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents.
  • Sulforhodamine B (SRB)
  • Cytotoxicity MTT Assay Protocols and Methods.
  • The Versatility of the Pyrazole Scaffold: A Technical Guide to Biological Activity Screening. (2025). Benchchem.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025-03-04). RSC Publishing.

Sources

A Comparative Guide to Pyrazole Derivatives as Dual FLT3/Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to advancing oncology therapeutics, the dual inhibition of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases presents a compelling strategy, particularly for aggressive hematological malignancies like Acute Myeloid Leukemia (AML). Activating mutations in FLT3 are prevalent in AML and are associated with a poor prognosis.[1][2] Concurrently, Aurora kinases are key regulators of mitosis and are often overexpressed in cancer cells, making them attractive therapeutic targets.[3] The rationale for dual inhibition stems from the potential to achieve a synergistic anti-leukemic effect and overcome resistance mechanisms that can emerge with single-agent therapies.

This guide provides an in-depth comparison of prominent pyrazole and pyrazole-like derivatives that have been validated as dual FLT3/Aurora kinase inhibitors. We will delve into their biochemical potency, cellular activity, and the experimental frameworks used for their validation, offering both field-proven insights and actionable protocols.

The Rationale for Dual FLT3 and Aurora Kinase Inhibition

FLT3 is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells.[4] In AML, internal tandem duplication (ITD) mutations in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD) of FLT3 lead to its constitutive activation.[4][5] This aberrant signaling drives leukemic cell proliferation and survival through downstream pathways such as PI3K/AKT, RAS/MAPK, and STAT5.[2][4]

Aurora kinases (A, B, and C) are serine/threonine kinases essential for mitotic progression. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex that ensures proper chromosome segregation and cytokinesis.[3] Dysregulation of Aurora kinases can lead to genomic instability, a hallmark of cancer.

The dual targeting of FLT3 and Aurora kinases is a promising therapeutic approach. Preclinical studies have suggested that Aurora kinase activity might contribute to resistance against FLT3 inhibitors. By simultaneously inhibiting both pathways, it is hypothesized that a more profound and durable anti-leukemic response can be achieved.

Comparative Analysis of Pyrazole-Based Dual Inhibitors

Several pyrazole-containing compounds have demonstrated potent dual inhibitory activity against FLT3 and Aurora kinases. Below, we compare four notable examples: AT9283, Danusertib (PHA-739358), CCT241736, and CCT245718.

Chemical Structures

The chemical structures of these inhibitors share a common pyrazole or a related nitrogen-containing heterocyclic core, which is a privileged scaffold in kinase inhibitor design.[6][7][8]

  • AT9283: Features a 1-cyclopropyl-3-(1H-pyrazol-4-yl)urea scaffold linked to a benzimidazole moiety.[9]

  • Danusertib (PHA-739358): A pyrrolo-pyrazole derivative.[10][11]

  • CCT241736 & CCT245718: These compounds are based on an imidazo[4,5-b]pyridine core, which is structurally related to the pyrazole scaffold.

The variations in the substituents around these core structures dictate their potency, selectivity, and pharmacokinetic properties. A detailed structure-activity relationship (SAR) analysis reveals that modifications to the pyrazole ring and its linked aromatic systems can significantly impact kinase binding and cellular activity.[6][7][8]

Biochemical Potency: A Head-to-Head Comparison

The inhibitory activity of these compounds has been quantified using various biochemical assays, with IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values serving as key metrics of potency.

CompoundAurora A (IC50/Kd)Aurora B (IC50/Kd)FLT3-WT (IC50/Kd)FLT3-ITD (IC50/Kd)FLT3-D835Y (IC50/Kd)
AT9283 1-30 nM[6]1-30 nM[6]1-30 nM[6]Active in cell lines[12]Active in cell lines[12]
Danusertib (PHA-739358) 13 nM[3][10][11]79 nM[3][10][11]Not explicitly statedActive in cell lines[13]Not explicitly stated
CCT241736 7.5 nM (Kd)48 nM (Kd)6.2 nM (Kd)38 nM (Kd)14 nM (Kd)
CCT245718 15 nM3045 nMNot explicitly stated170 nM (Kd)39 nM (Kd)
Cellular Activity: Anti-proliferative Effects in AML Cell Lines

The ultimate measure of a compound's potential lies in its ability to inhibit the proliferation of cancer cells. These pyrazole derivatives have been tested against various AML cell lines, particularly those harboring FLT3-ITD mutations.

CompoundCell Line (FLT3 status)GI50/IC50
AT9283 Various solid tumor cell lines7-20 nM (colony formation)
Danusertib (PHA-739358) Leukemic cell lines0.05 - 3.06 µM[10]
CCT241736 MOLM-13 (FLT3-ITD)0.104 µM
MV4-11 (FLT3-ITD)0.291 µM
CCT245718 MV-4-11 (FLT3-ITD)0.191 µM
MOLM-13 (FLT3-ITD)0.195 µM

Experimental Validation: A Guide for the Bench Scientist

The validation of these dual inhibitors relies on a suite of robust biochemical and cell-based assays. The following protocols are designed to be self-validating, with built-in controls to ensure data integrity.

Signaling Pathway Diagrams

To understand the mechanism of action of these inhibitors, it is crucial to visualize their targets within their respective signaling cascades.

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization p_FLT3 p-FLT3 Dimerization->p_FLT3 PI3K PI3K p_FLT3->PI3K RAS RAS p_FLT3->RAS STAT5 STAT5 p_FLT3->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: FLT3 Signaling Pathway.

Aurora_Kinase_Signaling_Pathway Aurora_A Aurora A Centrosome_Maturation Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome_Maturation Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation & Cytokinesis Aurora_B->Chromosome_Segregation Histone_H3 Histone H3 Aurora_B->Histone_H3 Mitosis Proper Mitotic Progression Centrosome_Maturation->Mitosis Chromosome_Segregation->Mitosis p_Histone_H3 p-Histone H3 (Ser10) Histone_H3->p_Histone_H3 p_Histone_H3->Mitosis

Caption: Aurora Kinase Signaling Pathway.

Biochemical Kinase Inhibition Assay: ADP-Glo™ Protocol

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of enzyme activity.[14][15][16][17]

Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[16][17]

Step-by-Step Protocol:

  • Kinase Reaction Setup (5 µL volume):

    • Prepare a master mix of 1X kinase buffer (e.g., 25 mM HEPES pH 7.5, 200 mM NaCl, 10 mM MgCl2, 1 mM MnCl2, 2 mM TCEP).[7]

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the kinase (recombinant human FLT3 or Aurora A/B) and the appropriate substrate to the wells.

    • Initiate the reaction by adding ATP. The final ATP concentration should be close to the Km for the specific kinase.

    • Incubate at room temperature for 60 minutes.[15]

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.[14]

    • Incubate at room temperature for 40 minutes.[14]

  • ADP to ATP Conversion and Signal Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.[14]

    • Incubate at room temperature for 30-60 minutes.[17]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Generate a standard curve to correlate luminescence with ADP concentration.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression.

Cell-Based Assay: Western Blot for Phospho-Protein Biomarkers

Western blotting is a cornerstone technique to assess the on-target effects of kinase inhibitors within a cellular context. For dual FLT3/Aurora kinase inhibitors, the phosphorylation status of STAT5 (a downstream target of FLT3) and Histone H3 (a substrate of Aurora B) are key pharmacodynamic biomarkers.[12][18][19]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture FLT3-ITD positive AML cells (e.g., MV4-11, MOLM-13) to the desired density.

    • Treat the cells with the pyrazole derivative at a range of concentrations for a specified time (e.g., 2-24 hours).

  • Cell Lysis and Protein Quantification:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 10-25 µg of protein per sample by boiling in Laemmli buffer.[20]

    • Separate the proteins on a 10% Bis-Tris gel.[21]

    • Transfer the proteins to a PVDF membrane.[20]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.[20][21]

    • Incubate the membrane with primary antibodies against p-STAT5 (Tyr705) and p-Histone H3 (Ser10) overnight at 4°C. Use antibodies against total STAT5 and total Histone H3 as loading controls.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[20]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software and normalize the phospho-protein signal to the total protein signal.

Experimental_Workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation cluster_invivo In Vivo Validation Kinase_Assay ADP-Glo Kinase Assay (FLT3 & Aurora) IC50 Determine IC50 values Kinase_Assay->IC50 Cell_Culture AML Cell Culture (e.g., MV4-11) Treatment Inhibitor Treatment Cell_Culture->Treatment Proliferation_Assay Proliferation Assay (e.g., MTS) Treatment->Proliferation_Assay Western_Blot Western Blot (p-STAT5, p-H3) Treatment->Western_Blot Xenograft AML Xenograft Model (e.g., MOLM-13) Dosing Inhibitor Dosing Xenograft->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Biomarker_Analysis Biomarker Analysis (Tumor Lysates) Dosing->Biomarker_Analysis

Caption: Experimental Workflow for Inhibitor Validation.

In Vivo Efficacy: AML Xenograft Models

To evaluate the therapeutic potential in a living system, AML xenograft models are indispensable.

Step-by-Step Protocol:

  • Model Establishment:

    • Subcutaneously inoculate immunodeficient mice (e.g., NOD/SCID) with a suspension of human AML cells (e.g., MOLM-13).

    • Allow the tumors to grow to a palpable size (e.g., ~200 mm³).

  • Treatment Regimen:

    • Randomize the mice into treatment and vehicle control groups.

    • Administer the pyrazole derivative via an appropriate route (e.g., oral gavage or intraperitoneal injection) and schedule. For example, Danusertib has been administered at 15 mg/kg twice daily via intraperitoneal injection.[10] Clinical trials of Danusertib have explored intravenous infusions daily for 7 or 14 days.[3][8]

    • Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Efficacy Assessment:

    • Measure tumor volume at regular intervals using calipers.

    • At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-STAT5 and p-Histone H3).

Conclusion

The pyrazole scaffold has proven to be a versatile and effective starting point for the development of potent dual FLT3 and Aurora kinase inhibitors. Compounds such as AT9283, Danusertib, CCT241736, and CCT245718 have demonstrated compelling preclinical activity, validating the therapeutic hypothesis of co-targeting these two key oncogenic pathways. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of these and future pyrazole-based inhibitors, ensuring scientific integrity and accelerating the path toward novel cancer therapies.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). PubMed. Available at: [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed. Available at: [Link]

  • A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy. PubMed Central. Available at: [Link]

  • Adaptation of the plasma inhibitory activity assay to detect Aurora, ABL and FLT3 kinase inhibition by AT9283 in pediatric leukemia. PubMed. Available at: [Link]

  • A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy. Haematologica. Available at: [Link]

  • Activity of the Multi-targeted Kinase Inhibitor, AT9283 on Imatinib-Resistant CML Models. Blood. Available at: [Link]

  • Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis. Washington University in St. Louis. Available at: [Link]

  • US researchers divulge new FLT3 inhibitors for leukemia. BioWorld. Available at: [Link]

  • Single-Cell Lineage Tracing Uncovers Resistance Signatures and Sensitizing Strategies to FLT3 Inhibitors in Acute Myeloid Leukemia. PubMed Central. Available at: [Link]

  • Novel Approaches to Target Mutant FLT3 Leukaemia. MDPI. Available at: [Link]

  • Anti-phospho-Histone H3 (Ser10), clone RR002. Merck Millipore. Available at: [Link]

  • Treatment of human pre-B acute lymphoblastic leukemia with the Aurora kinase inhibitor PHA-739358 (Danusertib). PubMed Central. Available at: [Link]

  • Selectively targeting FLT3-ITD mutants over FLT3-wt by a novel inhibitor for acute myeloid leukemia. Haematologica. Available at: [Link]

  • Selectively targeting FLT3-ITD mutants over FLT3-wt by a novel inhibitor for acute myeloid leukemia. Haematologica. Available at: [Link]

  • Synergistic Activity of Combined FLT3-ITD and MDM2 Inhibition with Quizartinib and Milademetan in FLT3-ITD Mutant/TP53 Wild-type Acute Myeloid Leukemias. PubMed Central. Available at: [Link]

  • Acute myeloid leukaemia induction 7-3 (cytarabine and DAUNOrubicin). eviQ. Available at: [Link]

Sources

The Evolving Landscape of Cancer Therapeutics: An In Vitro Comparative Guide to Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective cancer therapies, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry. Among these, the pyrazole scaffold has garnered significant attention due to its remarkable versatility and broad spectrum of pharmacological activities.[1] This guide offers an in-depth, comparative analysis of the in vitro anticancer potential of various pyrazole derivatives against a panel of common human cancer cell lines. We will delve into the experimental data that underscores their promise, provide detailed protocols for their evaluation, and explore the mechanistic underpinnings of their cytotoxic effects, equipping researchers and drug development professionals with the critical insights needed to navigate this exciting field.

Comparative Cytotoxicity: Benchmarking Pyrazole Derivatives Against Standard Chemotherapeutics

A crucial first step in the evaluation of any potential anticancer agent is to quantify its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for this purpose. Below is a compilation of IC50 values for several illustrative pyrazole derivatives against breast (MCF-7), lung (A549), cervical (HeLa), and colon (HCT-116) cancer cell lines. For a robust comparison, the IC50 values of doxorubicin, a widely used chemotherapeutic agent, and celecoxib, a well-known pyrazole-containing COX-2 inhibitor with recognized anticancer properties, are also included.[2][3]

Compound/DerivativeTarget/ClassMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)HCT-116 (Colon) IC50 (µM)Reference
Doxorubicin Standard Chemotherapy0.1 - 2.0[4]0.5 - 5.0[4]0.1 - 1.0[4]~0.75[5][4][5]
Celecoxib COX-2 Inhibitor~35-65[6]~35-65[6]37.2[7]~35-65[6][6][7]
Pyrazole-Benzothiazole Hybrid (Compound 7b) COX-2 Inhibitor2.4[8]---[8]
4-Bromophenyl Substituted Pyrazole Not Specified5.8[8]8.0[8]9.8[8]-[8]
Pyrazolo[3,4-d]pyrimidine (Compound 4a) CDK2 Inhibitor----[9]
Pyrazolo[1,5-a]pyrimidine (Compound 34d) Not Specified--10.41[10]-[10]
Ferrocene-Pyrazole Hybrid (Compound 47c) Not Specified---3.12[10][10]

Note: IC50 values can exhibit variability across different studies due to factors such as incubation time, assay method, and specific cell line passage number.[4]

The Causality Behind Experimental Choices: Methodologies for In Vitro Evaluation

The reliable determination of cytotoxic activity hinges on robust and well-validated experimental protocols. The MTT and Sulforhodamine B (SRB) assays are two of the most widely adopted colorimetric methods for in vitro cytotoxicity screening.[11][12] The choice between them often depends on the specific research question and the characteristics of the cell line.

The MTT Assay: A Measure of Metabolic Activity

The MTT assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[13][14] This conversion is primarily mediated by mitochondrial dehydrogenases, and thus the amount of formazan produced is proportional to the number of viable cells.[14]

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Data Analysis cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Treatment with Serial Dilutions cell_seeding->treatment test_compound Test Compound Stock Solution Prep. test_compound->treatment incubation Incubation (e.g., 48, 72 hours) treatment->incubation assay_proc Assay Procedure (MTT or SRB) incubation->assay_proc absorbance Absorbance Measurement assay_proc->absorbance analysis Calculation of % Cell Viability & IC50 absorbance->analysis

Caption: General workflow for in vitro cytotoxicity testing of novel compounds.

  • Cell Seeding:

    • Harvest cancer cells that are in the exponential growth phase.

    • Perform a cell count and assess viability (e.g., using trypan blue exclusion).

    • Seed the cells in a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent) and an untreated control (medium only).[11]

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

    • Incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement and Data Analysis:

    • Gently mix the plate to ensure complete solubilization of the formazan.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

The Sulforhodamine B (SRB) Assay: A Measure of Total Protein Content

The SRB assay is a cell density-based assay that relies on the ability of the aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[15] The amount of bound dye is directly proportional to the total protein mass, which is indicative of the number of viable cells.[15]

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 as described for the MTT assay.

  • Cell Fixation:

    • After the desired incubation period with the test compound, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.

    • Incubate the plates at 4°C for 1 hour.[16]

  • Washing and Staining:

    • Carefully wash the plates four to five times with slow-running tap water to remove the TCA and excess medium.

    • Allow the plates to air-dry completely.[17]

    • Add 50 µL of 0.04% (w/v) SRB solution in 1% (v/v) acetic acid to each well and incubate at room temperature for 30 minutes.[17]

  • Removal of Unbound Dye and Solubilization:

    • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[15]

    • Allow the plates to air-dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement and Data Analysis:

    • Shake the plate for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at approximately 510-540 nm using a microplate reader.[15]

    • Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Mechanistic Insights: How Pyrazole Derivatives Exert Their Anticancer Effects

The anticancer activity of pyrazole derivatives is often attributed to their ability to interact with and inhibit various molecular targets that are crucial for cancer cell proliferation and survival.[10] One of the key mechanisms involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2.[18]

CDKs are a family of protein kinases that play a pivotal role in regulating the cell cycle.[19] Dysregulation of CDK activity is a hallmark of many cancers.[19] CDK2, in complex with its regulatory partners cyclin E and cyclin A, is essential for the G1/S phase transition and the initiation of DNA replication.[20] By inhibiting CDK2, pyrazole derivatives can induce cell cycle arrest, preventing cancer cells from dividing and proliferating.[18]

G cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 pRb pRb CyclinD_CDK46->pRb phosphorylates CyclinD_CDK46->pRb releases DNA_rep DNA Replication E2F E2F pRb->E2F inhibits CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates transcription of Cyclin E CyclinE_CDK2->DNA_rep promotes p21_p27 p21/p27 p21_p27->CyclinE_CDK2 inhibits Pyrazole Pyrazole Derivative Pyrazole->CyclinE_CDK2 inhibits

Caption: Simplified CDK2 signaling pathway and the inhibitory action of pyrazole derivatives.

Conclusion and Future Directions

The in vitro data strongly support the continued investigation of pyrazole derivatives as a promising class of anticancer agents. Their ability to exhibit potent cytotoxicity against a range of cancer cell lines, in some cases surpassing the efficacy of standard chemotherapeutics, highlights their therapeutic potential. The elucidation of their mechanisms of action, particularly their role as CDK inhibitors, provides a rational basis for their further development and for identifying patient populations that are most likely to benefit from these targeted therapies.

Future research should focus on optimizing the structure of pyrazole derivatives to enhance their potency and selectivity, thereby minimizing off-target effects. Furthermore, in vivo studies are essential to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these compounds in a more complex biological system. The journey from a promising scaffold to a clinically approved drug is long and arduous, but the compelling preclinical data for pyrazole derivatives suggest that it is a path well worth pursuing.

References

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Available at: [Link]

  • El-Awady, R., et al. (2011). Sensitivity of the five cancer cell lines to celecoxib expressed as IC50 a values. ResearchGate. Available at: [Link]

  • Clurman, B. (n.d.). CDK2 and Cancer: Mechanisms and Opportunities. Grantome. Available at: [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Available at: [Link]

  • Waskewich, C., et al. (2002). Celecoxib Exhibits the Greatest Potency amongst Cyclooxygenase (COX) Inhibitors for Growth Inhibition of COX-2-negative Hematopoietic and Epithelial Cell Lines. Cancer Research, 62(7), 2029-2033. Available at: [Link]

  • Waskewich, C., et al. (2002). Celecoxib exhibits the greatest potency amongst cyclooxygenase (COX) inhibitors for growth inhibition of COX-2-negative hematopoietic and epithelial cell lines. PubMed. Available at: [Link]

  • George, T., et al. (2025). Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. Journal of Immunotherapy and Precision Oncology. Available at: [Link]

  • Lim, E., et al. (2020). Targeting CDK2 in cancer: challenges and opportunities for therapy. Cell. Available at: [Link]

  • Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • Encyclopedia MDPI. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]

  • Tadesse, S., et al. (2019). Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways. PNAS. Available at: [Link]

  • Huang, C., et al. (2012). Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Skehan, P., et al. (1990). Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed. Available at: [Link]

  • SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. Available at: [Link]

  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Available at: [Link]

  • Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Available at: [Link]

  • Wang, Y., et al. (2022). Celecoxib Synergistically Enhances MLN4924-Induced Cytotoxicity and EMT Inhibition Via AKT and ERK Pathways in Human Urothelial Carcinoma. National Institutes of Health. Available at: [Link]

  • Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Available at: [Link]

  • ResearchGate. (n.d.). The mechanism of action of the anticancer activity pathway. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Review: Anticancer Activity Of Pyrazole. Available at: [Link]

  • Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). The IC50 of tested compounds against MCF-7, HepG-2 and HCT-116 cancer... Available at: [Link]

  • Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. (n.d.). Available at: [Link]

  • ResearchGate. (n.d.). Comparison of IC 50 values for free doxorubicin and doxorubicin co-delivered with polyhedral oligomeric silsesquioxane in three different cell lines. Available at: [Link]

  • SciSpace. (2022). Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. Available at: [Link]

  • MDPI. (2022). Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. Available at: [Link]

  • TUTDoR. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Drug-Likeness of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Quest for Drug-Likeness

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry.[1][2][3] Its remarkable versatility is evident in the numerous FDA-approved drugs that feature this core structure, treating a wide array of conditions from cancer and inflammation to viral infections and erectile dysfunction.[4][5] The success of pyrazole-containing drugs like Celecoxib, Ibrutinib, and Sildenafil underscores the scaffold's ability to engage with diverse biological targets through favorable pharmacokinetic and pharmacodynamic properties.[4][5][6]

However, the journey from a novel pyrazole compound in a flask to a viable drug candidate is a rigorous process of multiparameter optimization. A critical early phase in this journey is the assessment of drug-likeness : a qualitative concept that evaluates a compound's physicochemical and metabolic properties to predict its potential for oral bioavailability and success in clinical trials.[7][8] Failing to address poor drug-like properties early can lead to costly late-stage attrition.

This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to systematically evaluate the drug-likeness of novel pyrazole compounds. We will move beyond rote protocol recitation to explain the causality behind experimental choices, integrating computational screening with robust, self-validating in vitro assays. Our goal is to empower you to make informed decisions, efficiently triage candidates, and focus resources on compounds with the highest probability of becoming successful therapeutics.

Part 1: The Computational Blueprint - Triaging Candidates In Silico

Before committing valuable resources to wet lab experiments, a computational assessment provides an essential first filter. This in silico analysis uses established rules and calculated properties to quickly flag compounds that are likely to have poor absorption, distribution, metabolism, and excretion (ADME) profiles.[7]

The Cornerstone: Lipinski's Rule of Five (Ro5)

Formulated by Christopher A. Lipinski in 1997, the Rule of Five is a foundational guideline for predicting oral bioavailability.[7][9] It is based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[7] The "rules" are not absolute but serve as a strong indicator: poor absorption or permeation is more likely if a compound violates two or more of these criteria.[10]

Lipinski's Rule of Five Criteria:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily transported across membranes.

  • LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. Excessively lipophilic compounds often have poor aqueous solubility and can be trapped in lipid membranes.[11]

  • Hydrogen Bond Donors (HBD) ≤ 5: The total count of N-H and O-H bonds.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The total count of nitrogen and oxygen atoms.[7]

Causality Insight: Why these cutoffs? Lipinski's rules are a proxy for two critical physical properties: solubility and permeability. High molecular weight and an excess of hydrogen bond donors/acceptors increase the energy required to break the crystal lattice (hurting solubility) and shed the hydration shell for membrane passage (hurting permeability). An optimal LogP reflects a balance between the aqueous solubility needed for dissolution in the gut and the lipid solubility required to cross the intestinal membrane.[11]

Workflow for Initial Computational Screening

This initial phase is designed for high-throughput filtering of a virtual library of pyrazole analogs.[12][13][14][15]

G cluster_0 Computational Screening Workflow Start Virtual Library of Pyrazole Analogs Calc Calculate Physicochemical Properties (MW, LogP, HBD, HBA, TPSA) Start->Calc Filter Apply Lipinski's Rule of Five (Ro5 Filter) Calc->Filter Pass Ro5 Compliant Candidates Filter->Pass ≤1 Violation Fail Flagged for Re-design (>1 Violation) Filter->Fail ≥2 Violations Proceed Proceed to In Vitro Experimental Validation Pass->Proceed

Caption: High-throughput computational filtering workflow.

Part 2: The Ground Truth - Essential In Vitro Validation

Compounds that pass the in silico filter require experimental validation. The following assays represent a cost-effective, high-throughput cascade to generate reliable data on the key pillars of drug-likeness: Solubility , Permeability , and Metabolic Stability .

Aqueous Solubility: The Foundation of Absorption

A drug must first dissolve in the gastrointestinal fluid before it can be absorbed. Poor solubility is a major impediment to oral bioavailability.[16] We employ a kinetic solubility assay as a primary screen due to its high-throughput nature.

Expertise & Experience: We start with a kinetic solubility assay rather than a thermodynamic one because it's faster and more representative of the non-equilibrium conditions in the gut.[16] The compound, dissolved in DMSO, is rapidly diluted into an aqueous buffer. Precipitation is measured over time, mimicking the process after oral administration. Thermodynamic solubility, while the "gold standard," is lower throughput and reserved for later-stage lead optimization.[16]

Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)
  • Compound Preparation: Prepare 10 mM stock solutions of pyrazole test compounds in 100% DMSO.

  • Plate Mapping: In a 96-well plate, map out test compounds, a high-solubility control (e.g., Propranolol), and a low-solubility control (e.g., Verapamil).

  • Serial Dilution: Add 198 µL of Phosphate Buffered Saline (PBS, pH 7.4) to each well.

  • Compound Addition: Transfer 2 µL of the 10 mM DMSO stock solution to the corresponding wells containing PBS. This creates a final concentration of 100 µM with 1% DMSO. Mix thoroughly by pipetting.

  • Incubation: Incubate the plate at room temperature for 2 hours, shaking gently.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at ~620 nm.

  • Data Analysis: The concentration at which precipitation is first observed is reported as the kinetic solubility. Compare the turbidity of test compounds against the controls.

Trustworthiness (Self-Validation): The inclusion of high and low solubility controls is critical. If the controls do not perform as expected, the assay run is considered invalid. This ensures run-to-run consistency and confidence in the data.

Membrane Permeability: Crossing the Barrier

Once dissolved, a drug must cross the intestinal epithelium to enter circulation. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent first-pass screen for predicting passive diffusion, the primary transport mechanism for many drugs.[17][18]

Causality Insight: PAMPA is chosen for its simplicity, low cost, and focus on passive transport.[17][19] It uses a lipid-infused artificial membrane, avoiding the complexities and costs of cell-based assays like Caco-2, which involve active transporters.[17][18] By isolating passive diffusion, PAMPA provides a clear, mechanistic assessment of a molecule's ability to traverse a lipid bilayer, a fundamental step in absorption.

Caption: The PAMPA "sandwich" model for passive diffusion.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Membrane Preparation: Gently add 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) to the filter of each well in a 96-well donor plate and allow it to impregnate the filter.[19]

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).

  • Donor Plate Preparation: Prepare 100 µM solutions of test compounds and controls (High Permeability: Propranolol; Low Permeability: Atenolol) in a buffer mimicking intestinal fluid (e.g., pH 6.5). Add 150 µL of these solutions to the donor plate wells.[19]

  • Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, creating the "sandwich."

  • Incubation: Incubate the assembly for 4-18 hours at room temperature with gentle shaking.[18][19]

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.

  • Calculate Permeability: The effective permeability coefficient (Pe) is calculated using the concentrations in the donor and acceptor wells and known assay parameters.

Metabolic Stability: Surviving First Pass

After absorption, a drug is transported via the portal vein to the liver, where it is exposed to a host of metabolic enzymes, primarily Cytochrome P450s (CYPs).[20] The Human Liver Microsomal (HLM) stability assay is the industry standard for assessing a compound's susceptibility to this "first-pass metabolism."[20][21]

Expertise & Experience: Liver microsomes are subcellular fractions containing the majority of Phase I drug-metabolizing enzymes.[20] This assay is a cost-effective way to rank-order compounds based on their intrinsic clearance.[20] A compound that is rapidly metabolized in this assay will likely have a short half-life and poor bioavailability in vivo.

Protocol: Human Liver Microsomal (HLM) Stability Assay
  • Reagent Preparation:

    • Thaw pooled HLM at 37°C and dilute to a working concentration (e.g., 0.5 mg/mL) in 100 mM phosphate buffer (pH 7.4).[21] Keep on ice.

    • Prepare a NADPH regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.[22]

  • Reaction Initiation: In a 96-well plate, pre-warm the HLM solution and test compounds (final concentration 1 µM) at 37°C.[21] Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a 3-fold volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[20]

  • Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[20]

Trustworthiness (Self-Validation): Each assay plate must include control compounds with known metabolic fates: a high-turnover control (e.g., Verapamil, Dextromethorphan) and a low-turnover control (e.g., Warfarin).[20] A negative control incubation without the NADPH cofactor system is also essential to account for non-enzymatic degradation.[22] The assay is only valid if these controls perform within established limits.

Part 3: Data Synthesis and Comparative Analysis

The power of this workflow lies in the integration of computational and experimental data to build a comprehensive drug-likeness profile. The results should be summarized in a clear, comparative format to facilitate decision-making.

Comparative Data for Hypothetical Pyrazole Analogs
ParameterPZ-001 (Lead Candidate)PZ-002 (High MW Analog)PZ-003 (Lipophilic Analog)Desired Range
Computational
Molecular Weight (Da)410560450≤ 500
cLogP2.83.55.8< 5
HBD241≤ 5
HBA584≤ 10
Ro5 Violations01 (MW)1 (LogP)≤ 1
Experimental
Kinetic Solubility (µM)150855> 50
PAMPA Pe (10⁻⁶ cm/s)8.52.11.2 (High Retention)> 5
HLM Stability (t½, min)> 604512> 30
Assessment Proceed Deprioritize (Low Perm.) Deprioritize (Low Sol/Stability)
Analysis and Decision Making
  • PZ-001 (Lead Candidate): This compound exhibits an excellent profile. It is fully compliant with Ro5, shows high aqueous solubility and permeability, and is stable in liver microsomes. This profile strongly supports its advancement to further studies.

  • PZ-002 (High MW Analog): While only having one Ro5 violation, the high molecular weight translates to poor experimental permeability. This is a classic example of where computational flags predict experimental reality. The compound is less likely to be orally absorbed and should be deprioritized.

  • PZ-003 (Lipophilic Analog): The high LogP value correctly predicted major downstream issues. The compound has very poor solubility and is rapidly metabolized by liver enzymes, a common fate for highly lipophilic molecules. This compound should be flagged for re-design to reduce lipophilicity.

This integrated approach, moving from broad computational filtering to specific, mechanistically-driven in vitro assays, provides a robust and resource-efficient strategy for assessing the drug-likeness of novel pyrazole compounds. By understanding the "why" behind each step and building a self-validating experimental cascade, research teams can confidently identify and advance candidates with the physicochemical and metabolic properties required for success.

References

  • Lipinski's rule of five. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Lipinski's rule of five. (n.d.). Wikipedia. Retrieved from [Link]

  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2024). ResearchGate. Retrieved from [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved from [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry. Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (2022). ResearchGate. Retrieved from [Link]

  • Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. (2023). Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • The Rule of 5 - Two decades later. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. (2021). MDPI. Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs. Retrieved from [Link]

  • BDDCS, the Rule of 5 and Drugability. (2010). PubMed Central. Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. Retrieved from [Link]

  • PAMPA Permeability Assay Protocol. (n.d.). Technology Networks. Retrieved from [Link]

  • Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved from [Link]

  • metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems. Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (2017). Lokey Lab Protocols. Retrieved from [Link]

  • High Throughput Drug Screening. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • drug solubility & membrane permeability assays. (2021). YouTube. Retrieved from [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). National Institutes of Health. Retrieved from [Link]

  • Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. (2023). National Institutes of Health. Retrieved from [Link]

  • High-throughput screening. (n.d.). Wikipedia. Retrieved from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved from [Link]

  • Application of Method Suitability for Drug Permeability Classification. (2010). PubMed Central. Retrieved from [Link]

  • Design, synthesis, preliminary pharmacological evaluation, molecular docking and ADME studies of some new pyrazoline, isoxazoli. (2020). The Distant Reader. Retrieved from [Link]

  • What is High-Throughput Screening in Drug Discovery. (2024). Aragen Life Sciences. Retrieved from [Link]

  • High-throughput screening (HTS). (2019). BMG LABTECH. Retrieved from [Link]

  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. (2019). National Institutes of Health. Retrieved from [Link]

  • Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction. (2024). PubMed Central. Retrieved from [Link]

  • BCS Methodology: Solubility, Permeability & Dissolution. (2021). FDA. Retrieved from [Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. (2001). Advanced Drug Delivery Reviews. Retrieved from [Link]

  • Aqueous Solubility Assays. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. Retrieved from [Link]

  • Bioactivity of Novel Pyrazole-Thiazolines Scaffolds against Trypanosoma cruzi: Computational Approaches and 3D Spheroid Model on Drug Discovery for Chagas Disease. (2022). PubMed Central. Retrieved from [Link]

  • ADME Properties of compound 6. (n.d.). ResearchGate. Retrieved from [Link]

  • Appraisal of the Role of In silico Methods in Pyrazole Based Drug Design. (2021). Current Organic Chemistry. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

Based on the analysis of analogous compounds, such as 5-amino-1-methyl-1H-pyrazole and other pyrazole carboxylic acid derivatives, 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid should be presumed to present the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3]

  • Eye Irritation: May cause serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or powder may cause respiratory irritation.[1][2][3]

  • Harmful if Swallowed: Ingestion may be harmful.[3][4]

Causality of Hazards: The pyrazole ring and its functional groups can interact with biological macromolecules, leading to irritation. The fine particulate nature of the solid compound increases the risk of inhalation.

Self-Validating Protocol: By treating the compound as hazardous in the absence of specific data, we adopt a precautionary principle that minimizes risk. All handling and disposal steps are designed to prevent exposure and environmental release.

Personal Protective Equipment (PPE) and Handling

Prior to handling this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]

  • Body Protection: A laboratory coat and closed-toe shoes.

  • Respiratory Protection: In cases of poor ventilation or when handling large quantities that may generate dust, a NIOSH-approved respirator is recommended.[1]

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Don Appropriate PPE: Before attempting cleanup, ensure you are wearing the full complement of PPE listed in Section 2.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into a designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent (e.g., soap and water), followed by a final rinse. Collect all cleaning materials for disposal as hazardous waste.

  • Label Waste: Clearly label the hazardous waste container with the chemical name and hazard warnings.

Proper Disposal Procedures

Under no circumstances should this compound be disposed of down the drain or in regular trash.[5][6][7] It must be treated as hazardous chemical waste and disposed of through a licensed environmental waste management company.

Disposal Workflow:

DisposalWorkflow cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal A Collect Waste in a Designated Container B Ensure Container is Chemically Compatible and in Good Condition A->B Select C Securely Seal the Container B->C Fill & Seal D Label Container Clearly: 'Hazardous Waste' Chemical Name Date C->D Label E Store in a Designated, Secure Hazardous Waste Accumulation Area D->E Transfer to F Segregate from Incompatible Materials (e.g., strong oxidizing agents) E->F Ensure G Contact Your Institution's Environmental Health & Safety (EHS) Office F->G Initiate H Arrange for Pickup by a Licensed Hazardous Waste Disposal Service G->H Coordinate I Complete all Necessary Waste Manifest Paperwork H->I Document

Caption: Disposal workflow for this compound.

Quantitative Data Summary:

ParameterInformationSource
Waste Classification Hazardous WasteGeneral practice for non-characterized research chemicals.
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents.[2]
Recommended Container Tightly sealed, chemically resistant container.General laboratory best practices.

Decision-Making for Waste Segregation

The following diagram illustrates the logical process for ensuring proper segregation of this compound waste.

WasteSegregation Start Is the waste This compound or contaminated material? Hazardous Treat as Hazardous Waste Start->Hazardous Yes NonHazardous General Waste (Not Applicable) Start->NonHazardous No Segregate Segregate from incompatible materials (e.g., strong oxidizers) Hazardous->Segregate Store Store in designated hazardous waste accumulation area Segregate->Store Dispose Dispose via licensed waste management service Store->Dispose

Caption: Decision tree for waste segregation.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's specific guidelines and your Environmental Health and Safety (EHS) office for any additional requirements.

References

  • 5-Acetyl-1H-Pyrazole-3-carboxylic acid - Safety D
  • Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Derivatives. (2020).
  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Deriv
  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Deriv
  • Pyrazole derivatives as environmental benign acid corrosion inhibitors for mild steel: Experimental and computational studies. (2025).
  • 5-Amino-1-methyl-1H-pyrazole - Safety D
  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Deriv
  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate - Safety D
  • 1-Phenyl-3-methyl-5-pyrazolone - Safety D
  • 5-Acetyl-1H-pyrazole-3-carboxylic acid - Safety D
  • 1-Methyl-1H-pyrazole-3-carboxylic acid - Safety D
  • 4-Nitro-1H-pyrazole-3-carboxylic acid - Safety D
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025).
  • Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid. (n.d.). MDPI.
  • Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. (2024).
  • 4-Pyrazolecarboxylic acid - Safety D
  • Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.).
  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. (n.d.). NIST WebBook.
  • Importance of pyrazole carboxylic acid in MOFs preparation. (n.d.).

Sources

A Senior Application Scientist's Guide to Handling 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, the potential of a compound can only be safely unlocked through a rigorous and informed approach to laboratory safety. This guide provides essential, actionable intelligence on the safe handling of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid, focusing on the critical role of Personal Protective Equipment (PPE) as part of a holistic safety strategy. As your partner in the laboratory, we believe that empowering you with this knowledge is fundamental to achieving both safety and scientific success.

Hazard Assessment: An Evidence-Based Approach

Hazard CategoryGHS Classification (Based on Analogs)Anticipated Risk for this compoundSource (Analogous Compound)
Skin Corrosion/Irritation Category 2 (Causes skin irritation)High Likelihood. The presence of both an amine and a carboxylic acid group suggests the potential for skin irritation upon contact.[1][2][3]
Serious Eye Damage/Irritation Category 2/2A (Causes serious eye irritation)High Likelihood. Fine powders and acidic functional groups pose a significant risk of causing serious, persistent eye irritation.[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)High Likelihood. Inhalation of the powdered compound can lead to irritation of the respiratory tract.[1][2][3][4]
Acute Oral Toxicity Category 4 (Harmful if swallowed)Moderate Likelihood. Ingestion should always be avoided through strict hygiene practices.[1]

The Hierarchy of Controls: A Proactive Safety Framework

Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness is maximized when integrated into a broader safety strategy known as the Hierarchy of Controls. This framework prioritizes eliminating or minimizing hazards at their source.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for Chemical Handling Elimination Elimination (Not Feasible: Compound is required for research) Substitution Substitution (Not Feasible: Specific compound is required) Engineering Engineering Controls (e.g., Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Before any handling, ensure you are working within a certified chemical fume hood.[5] This engineering control is your primary defense against inhaling hazardous dust.[5] Administrative controls, such as designating a specific area for handling this compound and adhering to Standard Operating Procedures (SOPs), further reduce risk.[5]

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE are non-negotiable. Based on the hazard assessment, the following PPE is mandatory when handling this compound.

  • Eye and Face Protection:

    • Requirement: ANSI Z87.1-compliant chemical splash goggles are required at all times.[5]

    • Rationale: Due to the high likelihood of serious eye irritation from dust or splashes, standard safety glasses are insufficient. Goggles provide a complete seal around the eyes, offering superior protection.[2][4] When handling larger quantities or if there is a significant risk of splashing, a face shield should be worn over the goggles.[2][5]

  • Hand Protection:

    • Requirement: Chemical-resistant gloves (e.g., nitrile) must be worn.

    • Rationale: The compound is expected to be a skin irritant.[2][3] Always inspect gloves for tears or punctures before use.[5] If gloves become contaminated, remove them immediately using the proper technique to avoid skin contact, and wash your hands thoroughly with soap and water.[5]

  • Body Protection:

    • Requirement: A fully buttoned, long-sleeved lab coat is mandatory.

    • Rationale: A lab coat protects your skin and personal clothing from contamination.[5] It should be made of a suitable chemical-resistant material.

  • Respiratory Protection:

    • Requirement: A NIOSH-approved respirator may be necessary if engineering controls are insufficient.[5][6]

    • Rationale: All handling of the solid compound should occur within a chemical fume hood to prevent the inhalation of dust.[5] If a fume hood is not available or if dust levels cannot be adequately controlled, respiratory protection is required. The type of respirator will depend on the potential exposure level, but at a minimum, a particulate filter (e.g., N95) would be necessary.[6][7] Always follow your institution's respiratory protection program guidelines.

Operational Protocol: From Weighing to Waste

Adherence to a strict, step-by-step protocol minimizes exposure and ensures safety.

Step 1: Preparation and Engineering Controls

  • Designate Area: Cordon off a specific area for handling the compound, preferably within a chemical fume hood.[5]

  • Verify Ventilation: Ensure the chemical fume hood is functioning correctly (check the airflow monitor) before beginning any work.[5]

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, solvent, waste containers) and place them within the hood to minimize movement in and out of the controlled area.

Step 2: Handling the Solid Compound

  • Don PPE: Put on all required PPE (lab coat, chemical splash goggles, nitrile gloves) before opening the primary container.

  • Transfer Carefully: Use a spatula to transfer the solid compound onto a weigh boat. Avoid any actions that could generate dust, such as dropping the solid from a height or scraping the container vigorously.[5]

  • Close Container: Promptly and securely close the main container after dispensing.

Step 3: Post-Handling and Decontamination

  • Clean Equipment: Wipe down spatulas and any other contaminated reusable equipment with a suitable solvent. Dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[5]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if there was no known contamination.[1]

Spill and Disposal Plan

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[4] Clean the area with a suitable solvent and decontaminate.

Waste Disposal: Proper disposal is a critical and legally mandated component of the chemical lifecycle.[8][9]

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[5][8]

  • Unused Chemical: Unused or expired solid compound must be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.[9]

  • Professional Disposal: All chemical waste must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[8][9] Ensure that all waste containers are properly labeled with the full chemical name to ensure accurate classification and disposal.[9]

References

  • Carl ROTH. Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH): NPPOC-D-Ser(tBu)-OH ≥96 %. [Link]

  • National Center for Biotechnology Information (PMC). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Cole-Parmer. Material Safety Data Sheet: 3,5-Dimethyl-1H-pyrazole-1-carboximidamidenitrate. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.